Product packaging for 2-Cyanocyclobutane-1-carboxylic acid(Cat. No.:CAS No. 1508446-57-8)

2-Cyanocyclobutane-1-carboxylic acid

Numéro de catalogue: B1380300
Numéro CAS: 1508446-57-8
Poids moléculaire: 125.13 g/mol
Clé InChI: IGBHPXFFSBIMKR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Cyanocyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B1380300 2-Cyanocyclobutane-1-carboxylic acid CAS No. 1508446-57-8

Propriétés

IUPAC Name

2-cyanocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBHPXFFSBIMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyanocyclobutane-1-carboxylic acid: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanocyclobutane-1-carboxylic acid (CAS No. 1508446-57-8) is a specialized chemical entity that has emerged as a valuable building block in the field of medicinal chemistry, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules at the forefront of targeted protein degradation, a novel therapeutic modality with the potential to address previously "undruggable" targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound in the context of drug discovery and development.

Chemical Properties and Data

This compound is a disubstituted cyclobutane derivative containing both a carboxylic acid and a nitrile functional group. These functionalities provide versatile handles for chemical modification, making it an ideal component for the linker element of PROTACs.

PropertyValueReference
CAS Number 1508446-57-8[1]
Molecular Formula C₆H₇NO₂[1]
Molecular Weight 125.13 g/mol [1]
IUPAC Name This compound[2]
Smiles N#CC1CCC1C(=O)O[2]
Purity Typically ≥97%[1][2]

Synthesis and Experimental Protocols

A general experimental workflow for incorporating cyclobutane linkers into PROTACs, as demonstrated in the synthesis of Polycomb Repressive Complex 2 (PRC2) targeting PROTACs, provides a valuable template.

Experimental Workflow: Incorporation of Cyclobutane Linkers into PROTACs

G cluster_synthesis PROTAC Synthesis Workflow start Starting Materials: - EED Ligand (EED226) - VHL Ligand - Cyclobutane Linker Precursor coupling1 Amide Coupling: EED Ligand + Linker Precursor start->coupling1 modification Linker Modification (e.g., introduction of cis/trans isomers) coupling1->modification coupling2 Amide Coupling: EED-Linker + VHL Ligand modification->coupling2 purification Purification (e.g., HPLC) coupling2->purification final_protac Final PROTAC (e.g., UNC6852, UNC7700, UNC7698) purification->final_protac

PROTAC Synthesis Workflow

This generalized workflow highlights the key steps in assembling a PROTAC, where a cyclobutane-containing linker connects the target protein-binding ligand (in this case, for EED) and the E3 ligase-binding ligand (for VHL).

Application in Targeted Protein Degradation (PROTACs)

The primary application of this compound is as a linker component in the synthesis of PROTACs. The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ubiquitin ligase, which is essential for the formation of a productive ternary complex and subsequent target protein degradation. The rigid and defined stereochemistry of the cyclobutane ring allows for precise control over the linker's conformation.

Case Study: Targeting Polycomb Repressive Complex 2 (PRC2)

A study by Heightman et al. explored the impact of cis- and trans-cyclobutane linkers on the degradation of PRC2 components, EED and EZH2. This provides valuable quantitative data on the influence of linker stereochemistry.

CompoundLinker StereochemistryEED Degradation (%) at 3 µM, 24 hrEZH2 Degradation (%) at 3 µM, 24 hrEED IC₅₀ (nM)
UNC6852 Propyl (acyclic)>70%>70%<100
UNC7700 cis-Cyclobutane>70%>70%<100
UNC7698 trans-Cyclobutane50-70%20-50%100-500

Data extracted from a study on PRC2 degraders.[3]

These results demonstrate that the cis-cyclobutane linker (UNC7700) leads to more potent degradation of both EED and EZH2 compared to its trans counterpart (UNC7698), highlighting the critical role of linker geometry in PROTAC efficacy.

Signaling Pathways and Mechanism of Action

PROTACs containing this compound as a linker component function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Signaling Pathway: PROTAC-mediated Degradation of PRC2

G cluster_pathway PROTAC-Mediated PRC2 Degradation PROTAC PRC2 PROTAC (e.g., UNC7700) PRC2 PRC2 Complex (EED, EZH2) PROTAC->PRC2 binds VHL VHL E3 Ligase PROTAC->VHL binds TernaryComplex Ternary Complex (PROTAC-PRC2-VHL) PRC2->TernaryComplex VHL->TernaryComplex UbPRC2 Ubiquitinated PRC2 TernaryComplex->UbPRC2 Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbPRC2->Proteasome Recognition Degradation Degraded PRC2 (Peptides) Proteasome->Degradation Degradation

PROTAC-Mediated PRC2 Degradation Pathway

In the case of the PRC2-targeting PROTACs, the degradation of EED and EZH2 disrupts the function of the PRC2 complex, which is a key epigenetic regulator involved in gene silencing. Dysregulation of PRC2 is implicated in various cancers, making it an attractive therapeutic target.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its rigid cyclobutane core allows for precise conformational control of the linker, which is a critical determinant of PROTAC efficacy. The comparative biological data from PRC2-targeting PROTACs underscores the importance of linker stereochemistry in achieving potent and selective protein degradation. As the field of targeted protein degradation continues to expand, the demand for sophisticated and well-defined linker building blocks like this compound is expected to grow, paving the way for the development of novel therapeutics against a wide range of diseases.

References

An In-depth Technical Guide to 2-Cyanocyclobutane-1-carboxylic acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-cyanocyclobutane-1-carboxylic acid. This molecule is of growing interest in the field of medicinal chemistry, particularly as a versatile building block in the design of novel therapeutics. This document summarizes key data, outlines potential synthetic approaches, and discusses its relevance in contemporary drug discovery.

Chemical Structure and Isomerism

This compound is a disubstituted cyclobutane derivative with the molecular formula C₆H₇NO₂ and a molecular weight of 125.127 g/mol .[1] The presence of two substituents on the cyclobutane ring gives rise to geometric isomerism, resulting in cis and trans diastereomers. In the cis isomer, the cyano and carboxylic acid groups are on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces. The stereochemistry of these isomers significantly influences their three-dimensional shape and, consequently, their physicochemical properties and biological activity.

Figure 1: Skeletal Structures of cis- and trans-2-Cyanocyclobutane-1-carboxylic acid

Figure 1: Skeletal Structures of cis- and trans-2-Cyanocyclobutane-1-carboxylic acid cluster_cis cis-Isomer cluster_trans trans-Isomer cis_structure C1C@HC@HC(=O)O trans_structure C1C@HC@@HC(=O)O

Caption: Skeletal representations of the cis and trans isomers of this compound.

Physicochemical Properties

While specific experimentally determined physicochemical data for this compound is not extensively published, general trends for related disubstituted cyclobutanes can provide valuable insights. It is anticipated that the cis and trans isomers will exhibit differences in polarity, lipophilicity (LogP), and acidity (pKa) due to their distinct spatial arrangements. Studies on analogous cis-1,2-disubstituted cyclobutanes have shown that they can possess significantly lower lipophilicity compared to their trans counterparts.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₇NO₂[1]
Molecular Weight125.127 g/mol [1]
CAS Number1508446-57-8[1]
AppearancePredicted: White to off-white solidGeneral knowledge
SolubilityPredicted: Soluble in polar organic solventsGeneral knowledge
pKaPredicted: 4-5 (for the carboxylic acid)General knowledge

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show complex multiplets for the cyclobutane ring protons. The protons attached to the carbons bearing the cyano and carboxylic acid groups would appear as distinct signals, with their chemical shifts and coupling constants being indicative of the cis or trans configuration. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm).

  • ¹³C NMR: The spectrum will show six distinct carbon signals. The carbon of the nitrile group (C≡N) is expected to resonate in the range of 115-125 ppm, while the carbonyl carbon of the carboxylic acid will appear further downfield, typically between 170-180 ppm. The chemical shifts of the cyclobutane ring carbons will also be influenced by the stereochemistry.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

  • A strong and sharp absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

  • A strong and broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer.

  • A strong and sharp absorption band around 1700-1725 cm⁻¹ for the C=O stretching of the carboxylic acid.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH) and other fragments from the cyclobutane ring.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general synthetic strategies for related cyclobutane derivatives can be adapted. A plausible approach involves the [2+2] cycloaddition of acrylonitrile with a suitable ketene equivalent or an acrylic acid derivative, followed by functional group transformations.

Figure 2: Potential Synthetic Workflow

G Figure 2: Potential Synthetic Workflow start Starting Materials (e.g., Acrylonitrile and Acrylic Acid Derivative) cycloaddition [2+2] Cycloaddition start->cycloaddition cyclobutane_intermediate Cyclobutane Intermediate cycloaddition->cyclobutane_intermediate functional_group_manipulation Functional Group Manipulation cyclobutane_intermediate->functional_group_manipulation separation Isomer Separation (cis/trans) functional_group_manipulation->separation cis_product cis-2-Cyanocyclobutane- 1-carboxylic acid separation->cis_product trans_product trans-2-Cyanocyclobutane- 1-carboxylic acid separation->trans_product

Caption: A generalized workflow for the synthesis of cis and trans isomers of this compound.

A potential detailed experimental protocol, adapted from the synthesis of similar cyclobutane derivatives, could involve the following steps:

  • Cycloaddition: A solution of acrylonitrile and an appropriate acrylic acid derivative (e.g., a protected ester) in a suitable solvent is irradiated with UV light to induce a [2+2] cycloaddition. The reaction progress is monitored by techniques such as TLC or GC-MS.

  • Purification of Intermediate: Upon completion, the solvent is removed under reduced pressure, and the resulting crude mixture of cyclobutane adducts is purified by column chromatography to separate the diastereomers.

  • Hydrolysis: The separated ester intermediates are then hydrolyzed to the corresponding carboxylic acids. This is typically achieved by heating with an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH), followed by acidification.

  • Final Purification: The final carboxylic acid products are purified by recrystallization or column chromatography to yield the pure cis and trans isomers.

Characterization of the final products would involve the spectroscopic techniques outlined in the previous section to confirm their structure and stereochemistry.

Applications in Drug Development

This compound is listed as a "Protein Degrader Building Block," indicating its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The cyclobutane scaffold of this compound offers a rigid and three-dimensional framework that can be used as a linker component in PROTAC design. The carboxylic acid and cyano groups provide versatile handles for further chemical modifications and attachment to the target-binding ligand and the E3 ligase-binding ligand. The defined stereochemistry of the cis and trans isomers allows for precise spatial orientation of these two ligands, which is crucial for the efficient formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) and subsequent protein degradation.

Figure 3: Role in PROTAC Signaling Pathway

Figure 3: Role in PROTAC Signaling Pathway TargetProtein Target Protein TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PROTAC PROTAC (containing 2-cyanocyclobutane- 1-carboxylic acid linker) PROTAC->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination UbTarget Ubiquitinated Target Protein Ubiquitination->UbTarget Proteasome Proteasome UbTarget->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: A diagram illustrating the role of a PROTAC, potentially synthesized using this compound, in the targeted protein degradation pathway.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid cyclobutane core, coupled with the orthogonal reactivity of the cyano and carboxylic acid functional groups, makes it an attractive scaffold for the construction of complex molecules, particularly as a linker in PROTACs. The distinct stereochemistry of its cis and trans isomers provides an opportunity for fine-tuning the spatial arrangement of pharmacophoric elements to optimize biological activity. Further research into the specific properties and synthetic methodologies for this compound will undoubtedly facilitate its broader application in the development of next-generation therapeutics.

References

An In-depth Technical Guide to 2-Cyanocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-Cyanocyclobutane-1-carboxylic acid, including its chemical identifiers, physical properties, and potential synthetic pathways. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of specific experimental data for this compound, this guide also incorporates general principles and data from analogous cyclobutane derivatives to provide a broader context and potential research directions.

Chemical Identifiers and Properties

This compound is a substituted cyclobutane derivative containing both a nitrile and a carboxylic acid functional group. These functional groups make it a potentially valuable building block in medicinal chemistry and organic synthesis.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 1508446-57-8[1]
Molecular Formula C₆H₇NO₂[1]
Molecular Weight 125.127 g/mol [1]
IUPAC Name This compound-
Purity ≥97% (Commercially available)[1]

Table 2: Physical and Chemical Properties

PropertyValueNotes
Physical State Solid (predicted)Based on similar small molecule carboxylic acids.
Storage Room temperature[1]
Solubility Data not availableExpected to be soluble in polar organic solvents.
Melting Point Data not available-
Boiling Point Data not available-
pKa Data not availableThe carboxylic acid proton is expected to be acidic.

Synthesis and Experimental Protocols

General Synthetic Strategy:

A plausible synthetic approach could involve the following key steps:

  • Formation of a Cyclobutane Precursor: A [2+2] cycloaddition of an alkene with a ketene or another suitable olefin is a common method for forming the cyclobutane core. For this target molecule, a cycloaddition that results in a precursor with functional groups amenable to conversion to a nitrile and a carboxylic acid would be ideal.

  • Introduction of Functional Groups: Following the formation of the cyclobutane ring, the nitrile and carboxylic acid functionalities can be introduced or unmasked from precursor groups. For instance, a 1-cyano-1-carboxycyclobutane could be synthesized and subsequently decarboxylated to yield a cyclobutanecarboxylic acid, though this would not yield the desired 1,2-substitution pattern directly.[2]

A potential, though unverified, synthetic workflow is outlined below.

G cluster_0 General Synthetic Workflow Start Alkene + Ketene Acetal (or equivalent) Cycloaddition [2+2] Cycloaddition Start->Cycloaddition Intermediate Substituted Cyclobutanone Intermediate Cycloaddition->Intermediate Functionalization Introduction of Cyano Group (e.g., via cyanohydrin formation followed by reduction) Intermediate->Functionalization Oxidation Oxidation of Ketone (e.g., Baeyer-Villiger oxidation and subsequent hydrolysis) Intermediate->Oxidation Final_Product This compound Functionalization->Final_Product

Caption: A conceptual workflow for the synthesis of this compound.

Note on Experimental Protocols: Researchers aiming to synthesize this compound should consult literature on the synthesis of substituted cyclobutanes and adapt existing protocols. Key reaction types to investigate include:

  • [2+2] photocycloadditions.

  • Ring-closing metathesis (RCM).

  • Intramolecular nucleophilic substitution reactions.

Biological and Pharmaceutical Context

The cyclobutane motif is of growing interest in medicinal chemistry due to its unique three-dimensional structure, which can provide novel intellectual property and improved pharmacological properties.[3] Cyclobutane-containing compounds are found in some natural products and have been incorporated into drug candidates.[3]

The presence of both a nitrile and a carboxylic acid group on the cyclobutane scaffold of this compound suggests several potential applications:

  • Scaffold for Drug Discovery: The rigid cyclobutane ring can act as a conformationally constrained scaffold, useful for positioning other functional groups in specific orientations for interaction with biological targets.

  • Bioisosteric Replacement: The cyano group can act as a bioisostere for other functional groups, such as a carbonyl group or a halide, potentially modulating the electronic and steric properties of a molecule.

  • Metabolic Stability: The strained cyclobutane ring can influence the metabolic stability of a drug candidate.

While no specific biological activities have been reported for this compound itself, related cyclobutane-containing molecules have shown a range of activities, including antimicrobial and anticancer properties.[4]

Spectroscopic and Analytical Characterization

Specific spectroscopic data for this compound is not available in published literature. However, the expected spectroscopic signatures can be predicted based on its structure.

Table 3: Predicted Spectroscopic Features

TechniqueExpected Features
¹H NMR Complex multiplets in the aliphatic region (1.5-3.5 ppm) corresponding to the cyclobutane ring protons. A broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Resonances for the cyclobutane carbons, a quaternary carbon for the nitrile (~120 ppm), and a quaternary carbon for the carboxylic acid (~170-180 ppm).
IR Spectroscopy A characteristic sharp peak for the nitrile (C≡N) stretch around 2250 cm⁻¹. A broad O-H stretch for the carboxylic acid around 3000 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 125.127 g/mol , along with characteristic fragmentation patterns.

Conclusion and Future Directions

This compound is a chemical entity with potential as a building block in organic synthesis and drug discovery. While detailed experimental data is currently scarce, its structural features suggest it could be a valuable tool for medicinal chemists. Future research should focus on the development of efficient and stereocontrolled synthetic routes to this compound and its derivatives. Subsequent biological screening of these compounds could uncover novel therapeutic applications. The establishment of a comprehensive analytical and spectroscopic database for this molecule is also a critical next step for facilitating its use in the broader scientific community.

References

A Historical Synthesis of Cyclobutane Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide or whitepaper on the core.

Executive Summary: The cyclobutane motif, once considered a chemical curiosity due to its inherent ring strain, is now recognized as a vital structural component in a myriad of natural products and pharmaceutical agents.[1][2][3] Its unique three-dimensional structure offers novel opportunities in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the historical evolution of cyclobutane synthesis, from the seminal work of the early 20th century to the sophisticated methodologies employed today. We will delve into foundational strategies such as intramolecular cyclizations and the pivotal development of cycloaddition reactions, alongside key ring expansion techniques. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting key quantitative data in structured tables, offering detailed experimental protocols for landmark syntheses, and illustrating the logical progression of synthetic strategies through clear diagrams.

Introduction

The synthesis of cyclobutane derivatives has been a subject of fascination and challenge for over a century.[4] The parent compound, cyclobutane, was first synthesized in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene.[5] The four-membered ring possesses a significant strain energy of approximately 26.3 kcal/mol, which dictates its reactivity and makes its construction non-trivial.[1] This inherent strain, however, also renders cyclobutanes versatile synthetic intermediates, capable of undergoing ring-opening, ring-expansion, and rearrangement reactions to access more complex molecular architectures.[2][4] The principal strategies for constructing the cyclobutane core have historically involved [2+2] cycloadditions, the cyclization of acyclic precursors, and the ring expansion of cyclopropanes.[4] This guide traces the historical development of these key methods.

Foundational Methods: Intramolecular Cyclization of Acyclic Precursors

Among the earliest strategies for forming the cyclobutane ring was the intramolecular cyclization of open-chain compounds. These methods relied on forming two new sigma bonds to close the four-membered ring.

Wurtz-Type Reductive Coupling

A classic approach involves the dehalogenation of 1,4-dihalobutanes using a reducing metal, such as sodium or zinc. This reaction, an extension of the Wurtz coupling, forces the ends of the four-carbon chain to connect, forming the cyclobutane ring.

Malonic Ester Synthesis

A more versatile and widely used method is the condensation of a malonic ester with a 1,2-dihaloethane equivalent, which, after further steps, leads to cyclobutane-1,1-dicarboxylic acid. This intermediate is a crucial precursor to many other cyclobutane derivatives. The thermal decarboxylation of this diacid provides a reliable route to cyclobutanecarboxylic acid.[6] The synthesis of 1,3-cyclobutanedicarboxylic acid, in particular, has a convoluted history, with numerous reported syntheses before 1950 later being proven erroneous.[7]

The logical workflow for this foundational synthesis is outlined below.

G cluster_workflow Workflow: Malonic Ester Synthesis to Cyclobutanecarboxylic Acid start Diethyl Malonate + 1,3-Dibromopropane step1 Base-catalyzed Cyclization start->step1 product1 Diethyl 1,1-Cyclobutanedicarboxylate step1->product1 step2 Saponification (e.g., KOH) product1->step2 product2 1,1-Cyclobutanedicarboxylic Acid step2->product2 step3 Thermal Decarboxylation (~160-170 °C) product2->step3 final_product Cyclobutanecarboxylic Acid step3->final_product

Caption: Synthetic workflow for cyclobutanecarboxylic acid.

Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

This protocol is adapted from the procedure reported in Organic Syntheses.[6]

  • Reaction: Condensation of diethyl malonate with 1,3-dibromopropane followed by hydrolysis.

  • Materials:

    • Sodium (23 g, 1 mole)

    • Absolute ethanol (350 ml)

    • Diethyl malonate (160 g, 1 mole)

    • 1,3-Dibromopropane (202 g, 1 mole)

    • Potassium hydroxide

    • Ethyl acetate

  • Procedure:

    • A solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol in a flask equipped with a reflux condenser.

    • Diethyl malonate is added to the cooled sodium ethoxide solution.

    • 1,3-Dibromopropane is then added slowly, and the mixture is refluxed for 2-3 hours until it is neutral to litmus.

    • The ethanol is distilled off, and water is added to the residue to dissolve the sodium bromide. The oily layer of diethyl cyclobutane-1,1-dicarboxylate is separated.

    • The ester is saponified by refluxing with a solution of potassium hydroxide.

    • The alcohol is removed by distillation, and the remaining solution is cooled and acidified with hydrochloric acid, precipitating the crude 1,1-cyclobutanedicarboxylic acid.

    • The crude acid is filtered, dried, and recrystallized from ethyl acetate.

  • Yield: 30–34 g of pure 1,1-cyclobutanedicarboxylic acid melting at 156–158°C.[6]

The Rise of Cycloaddition Reactions

The development of cycloaddition reactions, particularly the [2+2] cycloaddition, revolutionized cyclobutane synthesis, offering a powerful and direct method for constructing the four-membered ring from two unsaturated components.

[2+2] Photocycloaddition

The [2+2] photocycloaddition is arguably the most versatile method for synthesizing cyclobutanes.[8] The first example, the photodimerization of thymoquinone, was discovered by Liebermann in 1877.[8] However, it was not until the 1960s that intermolecular photocycloadditions became a widely recognized synthetic tool.[8] The reaction typically involves the excitation of one alkene to its triplet state, which then adds to a ground-state alkene in a stepwise fashion via a 1,4-diradical intermediate.

G cluster_mechanism General Mechanism of Triplet-Sensitized [2+2] Photocycloaddition Sensitizer_GS Sensitizer (Ground State) Sensitizer_T1 Sensitizer (Triplet State, T1) Sensitizer_GS->Sensitizer_T1 hν (Light) Alkene1_T1 Alkene 1 (Triplet State, T1) Sensitizer_T1->Alkene1_T1 Energy Transfer Alkene1_S0 Alkene 1 (Singlet State, S0) Diradical 1,4-Diradical Intermediate Alkene1_T1->Diradical + Alkene 2 (S0) Alkene2_S0 Alkene 2 (Singlet State, S0) Product Cyclobutane Product Diradical->Product Intersystem Crossing & Ring Closure

Caption: General mechanism of [2+2] photocycloaddition.

This method has been extensively used in natural product synthesis.[3][9][10]

Table 1: Examples of Historical [2+2] Photocycloadditions

EntryReactant(s)ConditionsProduct(s)Yield (%)Ref.
1ThymoquinoneSunlight (solid state)DithymoquinoneN/A[8]
2Cyclopentenone, EthyleneUV light, Acetone sensitizerBicyclo[3.2.0]heptan-2-one~70%[10]
3Isobutene, α,β-Unsaturated KetonePhotocatalysisHead-to-head & head-to-tail adductsLow[3]
4Diolefin 61 (intramolecular)UV lightCyclobutane 62High[8]
Ketene [2+2] Cycloadditions

The thermal cycloaddition of ketenes with alkenes provides a highly efficient and stereoselective route to cyclobutanones.[4][5] Unlike photochemical cycloadditions, these reactions often proceed through a concerted [π2s + π2a] mechanism. The unique electronic properties of the ketene cumulene system are responsible for the high selectivity observed.[4] The resulting cyclobutanones are versatile intermediates that can be transformed into a wide range of other cyclobutane derivatives.[4]

Ring Expansion and Contraction Strategies

Manipulating the ring size of existing cyclic systems has also served as a valuable strategy for synthesizing cyclobutanes.

Ring Expansion of Cyclopropanes

The expansion of a three-membered ring to a four-membered ring is driven by the release of ring strain. The Demyanov and Tiffeneau-Demjanov rearrangements are classic examples, involving the treatment of aminomethylcyclopropanes with nitrous acid to generate a cyclopropylcarbinyl cation, which rearranges to a cyclobutyl cation.[11] More recently, transition-metal-catalyzed methods have been developed for the selective ring expansion of cyclopropanes to cyclobutenes.[12]

Ring Contraction

While less common, the contraction of five-membered rings, such as cyclopentanones, can also yield cyclobutane derivatives. The Favorskii rearrangement of α-halocyclopentanones, for example, can produce cyclobutanecarboxylic acid derivatives.[11]

The Modern Era: Catalysis and New Reagents

The latter half of the 20th century and the beginning of the 21st have witnessed an explosion of new methods for cyclobutane synthesis, driven by advances in catalysis.

  • Transition Metal Catalysis: The development of transition metal catalysts has enabled [2+2] cycloadditions to proceed under thermal conditions with high control over stereochemistry.[8][13]

  • Photoredox Catalysis: Visible-light photoredox catalysts, such as [Ru(bipy)₃]Cl₂, can promote [2+2] enone cycloadditions via a single-electron reduction of the substrate, followed by a radical anion cycloaddition.[13] This approach offers mild reaction conditions and excellent diastereoselectivity.[13]

  • Ring-Opening of Strained Bicycles: The ring-opening of highly strained systems like bicyclo[1.1.0]butanes (BCBs) has emerged as a powerful modern strategy for generating 1,3-difunctionalized cyclobutanes.[14]

Table 2: Comparison of Key Historical Synthetic Strategies

MethodKey FeaturesTypical SubstratesHistorical Era
Wurtz-Type Coupling Intramolecular reductive coupling1,4-DihalobutanesLate 19th/Early 20th C.
Malonic Ester Synthesis Forms functionalized cyclobutanesDihaloalkanes, Malonic EstersEarly 20th C.
[2+2] Photocycloaddition Versatile, stepwise radical mechanismAlkenes, Enones, KetenesMid-20th C. - Present
Ring Expansion Strain-release driven rearrangementCyclopropylcarbinyl systemsMid-20th C. - Present
Catalytic Cycloaddition High stereocontrol, mild conditionsAlkenes, Enones, AllenesLate 20th C. - Present

Conclusion

The historical journey of cyclobutane synthesis reflects the broader evolution of organic chemistry itself. It began with brute-force cyclizations of linear precursors, evolved dramatically with the discovery and mechanistic understanding of pericyclic reactions like the [2+2] cycloaddition, and continues to advance with the development of sophisticated catalytic systems that offer unprecedented levels of control and efficiency. For the modern researcher, this rich history provides a diverse toolbox of strategies, enabling the construction of complex cyclobutane-containing molecules that are crucial to the advancement of medicine and materials science.

References

The Discovery of Novel 2-Cyanocyclobutane-1-Carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a notable scarcity of specific research focused on the synthesis, biological activity, and therapeutic applications of 2-cyanocyclobutane-1-carboxylic acid derivatives. While the broader class of cyclobutane-containing compounds is gaining increasing attention in medicinal chemistry for its potential to yield novel therapeutic agents, the specific sub-class bearing a cyano group at the 2-position of the cyclobutane ring remains largely unexplored in publicly available scientific databases.

This technical guide aims to provide a foundational understanding of the parent structure and related cyclobutane derivatives, highlighting the general synthetic strategies and known biological activities of analogous compounds. The content herein is intended to serve as a resource for researchers, scientists, and drug development professionals interested in this nascent area of chemical exploration, while transparently acknowledging the current limitations in the available data.

The Cyclobutane Motif in Drug Discovery

The cyclobutane ring is a four-membered carbocycle that offers a unique three-dimensional scaffold for the design of novel bioactive molecules.[1][2] Its constrained conformation can impart favorable properties to drug candidates, including metabolic stability and precise positioning of pharmacophoric groups.[1][2] Several marketed drugs and clinical candidates incorporate the cyclobutane moiety, demonstrating its therapeutic relevance in areas such as oncology, infectious diseases, and central nervous system disorders.[2]

Synthesis of Cyclobutane Carboxylic Acid Derivatives

General synthetic routes to cyclobutane derivatives often involve [2+2] cycloaddition reactions.[3][4] These photochemical or thermal reactions can provide access to a variety of substituted cyclobutane rings. The synthesis of specific derivatives, such as those containing a carboxylic acid and a cyano group, would likely require multi-step synthetic sequences. A key step in the synthesis of related compounds involves the reversible addition of hydrogen cyanide to imines.[4]

Due to the lack of specific literature, a detailed experimental protocol for the synthesis of this compound derivatives cannot be provided at this time. Researchers interested in this area would need to develop novel synthetic methodologies, likely drawing inspiration from the synthesis of other substituted cyclobutane compounds.

Biological Activity and Therapeutic Potential

While there is no specific information on the biological activity of this compound derivatives, related cyclobutane-containing compounds have shown a wide range of biological activities. These include antimicrobial, antibacterial, and antitumor effects.[5] For instance, certain cyclobutane-containing alkaloids have demonstrated potent biological activities.[3][4][5] A Chinese patent application suggests the potential of substituted cyclobutane carboxylic acid compounds in the preparation of antiviral drugs, particularly for influenza.[6]

The introduction of a cyano group can significantly influence the electronic and steric properties of a molecule, potentially leading to novel biological activities. The exploration of this compound derivatives could therefore uncover new therapeutic opportunities.

Future Directions and Conclusion

The field of this compound derivatives represents a significant unmet area of research in medicinal chemistry. The lack of available data presents both a challenge and an opportunity for scientific discovery. Future research in this area should focus on:

  • Development of novel and efficient synthetic routes to access a diverse library of this compound derivatives.

  • Systematic evaluation of their biological activities across a range of therapeutic targets.

  • Investigation of the structure-activity relationships to guide the optimization of lead compounds.

As a starting point for such endeavors, the fundamental chemical properties of the parent molecule, this compound, are presented in the table below.

PropertyValue
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
CAS Number 1508446-57-8

Data obtained from commercial supplier information.

Mandatory Visualizations

As there is no specific data on signaling pathways or experimental workflows for the requested compounds, a generalized workflow for early-stage drug discovery is presented below.

DrugDiscoveryWorkflow cluster_0 Compound Synthesis & Library Generation cluster_1 Biological Screening cluster_2 Lead Optimization A Design of Novel 2-Cyanocyclobutane Derivatives B Chemical Synthesis A->B C Purification & Characterization B->C D High-Throughput Screening C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G In Vitro & In Vivo ADMET Profiling F->G H Preclinical Development G->H Candidate Selection

Caption: A generalized workflow for the discovery and development of novel chemical entities.

References

The Emerging Therapeutic Potential of Cyanocyclobutane Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biological activities of cyanocyclobutane-containing compounds. The unique structural features of the cyanocyclobutane moiety, combining the rigidity of a four-membered ring with the electronic properties of a nitrile group, make it an intriguing scaffold for the design of novel therapeutic agents. This document summarizes the available quantitative data on the anticancer, antiviral, and antimicrobial activities of these compounds, details relevant experimental protocols, and explores potential signaling pathways involved in their mechanism of action. The information is presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The cyclobutane ring is a recurring motif in a variety of biologically active natural products and synthetic molecules.[1][2] Its conformational rigidity can favorably influence the binding affinity of a molecule to its biological target.[2] The incorporation of a cyano (nitrile) group introduces a polar, electron-withdrawing feature that can participate in hydrogen bonding and other non-covalent interactions, further enhancing pharmacological properties. The combination of these two functionalities in the cyanocyclobutane scaffold presents a unique opportunity for the development of novel small molecule therapeutics with diverse biological activities. This guide aims to consolidate the existing knowledge on cyanocyclobutane compounds to serve as a valuable resource for researchers in the field of drug discovery.

Biological Activities of Cyanocyclobutane Compounds

Cyanocyclobutane derivatives have been investigated for a range of biological activities, demonstrating their potential as anticancer, antiviral, and antimicrobial agents. The following sections summarize the available quantitative data for these activities.

Anticancer Activity

Several studies have highlighted the potential of cyanocyclobutane-containing molecules as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with their potency often expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Anticancer Activity of Cyanocyclobutane Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Tosyl-L-Trp-cyclobutanone 4 Wild-type SARS-CoV-2Not Specified[3]
Delta VariantLower than wild-type[3]
Omicron VariantLower than wild-type[3]
Compound 2h NCI60 Cell Lines (average)GI50: 1.57[4]
Leukemia (MOLT-4, SR)Not Specified[4]
Colon Cancer (SW-620)Not Specified[4]
CNS Cancer (SF-539)Not Specified[4]
Melanoma (SK-MEL-5)Not Specified[4]
Gastric Cancer (AGS)Not Specified[4]
Colon Cancer (DLD-1)Not Specified[4]
Breast Cancer (MCF-7, MDA-MB-231)Not Specified[4]
Compound 2f NCI60 Cell Lines (average)GI50: 2.80[4]

Note: Data for specific cyanocyclobutane derivatives is limited in the public domain. The table will be updated as more research becomes available.

Antiviral Activity

The antiviral potential of cyanocyclobutane analogues has also been explored. The rigid cyclobutane core can mimic the conformation of natural substrates of viral enzymes, while the cyano group can engage in critical interactions within the enzyme's active site.

Table 2: Antiviral Activity of Cyanocyclobutane Derivatives

Compound/DerivativeVirusAssayIC50 (µM)Reference
Cyclobutane L-nucleoside analogues Herpes Simplex Virus (HSV)Plaque Reduction AssayNot Specified[5]
Compound 9 HSV-1Not Specified0.32[6]
H1N1Not Specified1.76[6]
SARS-CoV-2Not Specified1.06[6]

Note: This table will be expanded as more quantitative antiviral data for cyanocyclobutane compounds is published.

Antimicrobial Activity

The emergence of antibiotic-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Cyanocyclobutane derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of Cyanocyclobutane Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Thiazolylhydrazone derivatives with 3-substituted cyclobutane ring Various bacteria and fungiNot Specified[7]
Cyclostellettamine C (contains cyclobutane-like moiety) Pseudomonas aeruginosa ATCC 27853Most active of series[8]
Oxacillin-resistant S. aureus (ORSa8)Most active of series[8]
Oxacillin-resistant S. aureus (ORSa108)Most active of series[8]

Experimental Protocols

The evaluation of the biological activity of cyanocyclobutane compounds relies on a variety of standardized in vitro assays. This section provides detailed methodologies for key experiments.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][9]

Objective: To determine the cytotoxic effect of cyanocyclobutane compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Cyanocyclobutane compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]

  • Compound Treatment: Prepare serial dilutions of the cyanocyclobutane compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Workflow for MTT Assay

MTT_Assay A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with Cyanocyclobutane Compounds B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 1. Workflow of the MTT cytotoxicity assay.
Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.[10][13]

Objective: To determine the antiviral efficacy of cyanocyclobutane compounds.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • 96-well or 24-well plates

  • Culture medium

  • Cyanocyclobutane compounds

  • Overlay medium (e.g., medium containing agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the cyanocyclobutane compounds. Mix each dilution with a standard amount of virus and incubate for 1-2 hours at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.[13]

  • Overlay: After adsorption, remove the inoculum and add the overlay medium. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with formalin) and stain with a staining solution. Plaques will appear as clear zones where cells have been lysed by the virus.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Workflow for Plaque Reduction Assay

Plaque_Reduction_Assay A Seed Host Cells C Infect Cell Monolayer A->C B Prepare Virus-Compound Mixtures B->C D Add Overlay Medium C->D E Incubate for Plaque Formation D->E F Fix and Stain Cells E->F G Count Plaques F->G H Calculate IC50 G->H

Figure 2. Workflow of the Plaque Reduction Assay.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][14]

Objective: To determine the lowest concentration of a cyanocyclobutane compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Cyanocyclobutane compounds

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the cyanocyclobutane compounds in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 16-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[8]

MIC_Determination A Prepare Serial Dilutions of Compound B Inoculate with Microorganism A->B C Incubate for 16-24h B->C D Observe for Growth Inhibition C->D E Determine MIC D->E

Figure 4. Potential inhibition of the PI3K/Akt/mTOR pathway by cyanocyclobutane compounds.
MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is another critical signaling route that controls cell proliferation, differentiation, and survival. [15][16]Dysregulation of this pathway is also frequently observed in cancer. [15]The rigid cyclobutane scaffold could potentially position the cyano group to interact with key residues in the ATP-binding pockets of kinases within this pathway, such as MEK or ERK, leading to their inhibition.

MAPK_ERK_Pathway GF Growth Factor Receptor Receptor GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Cyanocyclobutane Cyanocyclobutane Compound? Cyanocyclobutane->MEK Potential Inhibition Cyanocyclobutane->ERK Potential Inhibition

Figure 5. Potential inhibition of the MAPK/ERK pathway by cyanocyclobutane compounds.

Conclusion and Future Directions

Cyanocyclobutane compounds represent a promising, yet underexplored, class of molecules with the potential for development into novel therapeutic agents. The available data, although limited, suggests a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects. To fully realize the therapeutic potential of this scaffold, several key areas require further investigation:

  • Expansion of Chemical Libraries: The synthesis and biological evaluation of a wider and more diverse range of cyanocyclobutane derivatives are crucial to establish robust structure-activity relationships (SAR).

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds is essential for rational drug design and optimization.

  • In Vivo Studies: Promising candidates identified from in vitro screening should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a solid foundation for researchers entering this exciting field. Continued investigation into the biological activities of cyanocyclobutane compounds holds the promise of delivering new and effective treatments for a variety of human diseases.

References

The Cyclobutane Ring: A Small Scaffold with Big Biological Impact in Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 4, 2025 – A comprehensive technical guide released today sheds new light on the pivotal role of the cyclobutane ring in a diverse array of natural products. This in-depth whitepaper, targeted towards researchers, scientists, and drug development professionals, offers a deep dive into the biosynthesis, chemical synthesis, and wide-ranging biological activities of these fascinating molecules. The guide meticulously summarizes quantitative data, provides detailed experimental protocols, and introduces novel visualizations of key biological pathways, positioning it as an essential resource for the scientific community.

The cyclobutane moiety, a four-membered carbon ring, is a recurring structural motif in numerous natural products isolated from a wide variety of sources, including bacteria, fungi, plants, and marine organisms.[1][2] Despite the inherent ring strain, nature has evolved elegant enzymatic strategies to construct this seemingly simple scaffold, which often imparts unique three-dimensional structures and potent biological activities to the parent molecules. These activities span a broad spectrum, including antimicrobial, antiviral, anticancer, and neurotoxic effects, making cyclobutane-containing natural products a fertile ground for drug discovery and development.[3][4][5]

Biosynthesis and Chemical Synthesis: Building the Strained Ring

The formation of the cyclobutane ring in nature is a testament to the efficiency and specificity of enzymatic reactions. A common biosynthetic strategy involves a [2+2] cycloaddition reaction, often catalyzed by light or dedicated enzymes.[6] These reactions can be either intermolecular or intramolecular, leading to a remarkable diversity of molecular architectures.[6] For instance, the biosynthesis of some dimeric natural products proceeds through the dimerization of two monomeric precursors.

The chemical synthesis of cyclobutane-containing natural products presents a significant challenge to organic chemists due to the ring strain and the need for precise stereochemical control.[3][4] However, the development of modern synthetic methodologies, including photochemical [2+2] cycloadditions, transition-metal-catalyzed reactions, and ring-closing metathesis, has enabled the total synthesis of many complex cyclobutane natural products.[3][4] These synthetic endeavors not only provide access to these valuable compounds for biological studies but also pave the way for the creation of novel analogs with improved therapeutic properties.

A notable example is the synthesis of (±)-Sceptrin , a dimeric pyrrole-imidazole alkaloid. A concise four-step synthesis has been developed, with the key step being a photochemical intermolecular [2+2] dimerization of a hymenidin surrogate, facilitated by an iridium photocatalyst.

Another fascinating cyclobutane-containing natural product is Penitrem A , a complex indole diterpene neurotoxin. Its total synthesis is a formidable challenge, and various strategies have been explored to construct its intricate polycyclic framework.

The synthesis of insect pheromones like Grandisol and (±)-Dictyopterene C , which contain cyclobutane rings, has also been a subject of significant research, driven by their potential applications in pest control.

Biological Activities and Mechanisms of Action

The unique structural features conferred by the cyclobutane ring often translate into potent and specific biological activities. This guide provides a detailed overview of these activities, supported by quantitative data where available.

Antimicrobial Activity

Several cyclobutane-containing natural products exhibit significant antimicrobial properties. Sceptrin , isolated from a marine sponge, has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the disruption of the cell membrane, leading to the leakage of cellular contents.[7]

Natural ProductTarget OrganismMIC (µg/mL)
SceptrinStaphylococcus aureus16
Escherichia coli32
Anticancer Activity

The cytotoxic properties of certain cyclobutane natural products make them promising candidates for anticancer drug development. Piperarborenine B , an alkaloid isolated from Piper arborescens, has shown cytotoxicity against several cancer cell lines.[8] Its mechanism of action is believed to involve the induction of apoptosis.

Natural ProductCell LineIC50 (µM)
Piperarborenine BP-388 (Leukemia)< 0.006
HT-29 (Colon Cancer)< 0.006
A549 (Lung Cancer)< 0.006
Neurotoxicity

Some cyclobutane-containing compounds, such as Penitrem A , exhibit potent neurotoxic effects. Penitrem A is known to cause tremors and convulsions in animals. Its mechanism of action involves the induction of reactive oxygen species (ROS) production, which in turn activates mitogen-activated protein kinase (MAPK) signaling pathways, leading to neuronal cell damage.[5][9]

Natural ProductCell LineIC50 (µM)
Penitrem ASH-SY5Y (Neuroblastoma)Not explicitly found, but induces ROS at 0.25 µM

Experimental Protocols

To facilitate further research in this exciting field, the whitepaper provides detailed experimental protocols for key synthetic and biological assays.

Synthesis of (±)-Sceptrin (Abbreviated)

The synthesis of (±)-Sceptrin was achieved in four steps. The key photochemical [2+2] cycloaddition was performed by irradiating a solution of the hymenidin surrogate with blue LEDs in the presence of a catalytic amount of Ir[dF(CF3)ppy]2(dtbbpy)PF6. The resulting dimer was then further elaborated to afford (±)-Sceptrin.[3][10]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of a compound is determined by preparing a serial dilution of the compound in a suitable broth medium in a 96-well microtiter plate. A standardized suspension of the target microorganism is then added to each well. The plate is incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][11][12]

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of a compound is often assessed using the MTT assay. In this assay, cells are seeded in a 96-well plate and treated with various concentrations of the test compound. After an incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.[13][14]

Signaling Pathways and Logical Relationships

To provide a clearer understanding of the molecular mechanisms underlying the biological activities of these natural products, the guide includes diagrams of key signaling pathways generated using the DOT language.

sceptrin_mechanism Sceptrin Sceptrin Bacterial_Membrane Bacterial Cell Membrane Sceptrin->Bacterial_Membrane Interacts with Membrane_Disruption Membrane Disruption Bacterial_Membrane->Membrane_Disruption Leads to Ion_Leakage Ion Leakage (K+) Membrane_Disruption->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death

Mechanism of action of Sceptrin.

penitremA_mechanism Penitrem_A Penitrem_A ROS_Production Reactive Oxygen Species (ROS) Production Penitrem_A->ROS_Production Induces MAPK_Pathway MAPK Signaling Pathway (p38, JNK, ERK) ROS_Production->MAPK_Pathway Activates Neuronal_Damage Neuronal Damage MAPK_Pathway->Neuronal_Damage Apoptosis Apoptosis MAPK_Pathway->Apoptosis

Mechanism of action of Penitrem A.

piperarborenineB_mechanism Piperarborenine_B Piperarborenine_B Apoptosis_Induction Induction of Apoptosis Piperarborenine_B->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Piperarborenine_B->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cancer_Cell_Death Cancer Cell Death Caspase_Activation->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Proposed mechanism of action of Piperarborenine B.

This technical guide serves as a valuable resource for scientists working in natural product chemistry, medicinal chemistry, and drug discovery. By providing a comprehensive overview of the chemistry and biology of cyclobutane-containing natural products, it aims to stimulate further research and accelerate the development of new therapeutic agents based on these unique molecular scaffolds.

References

A Comprehensive Guide to the Synthesis of Cyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif is a valuable structural component in medicinal chemistry, offering a unique conformational rigidity that can enhance a drug's potency, selectivity, and pharmacokinetic profile.[1][2] Consequently, the development of efficient and stereoselective synthetic routes to cyclobutane carboxylic acids, key building blocks for these complex molecules, is of paramount importance. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies, complete with quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Core Synthetic Strategies

The synthesis of cyclobutane carboxylic acids can be broadly categorized into three main approaches: de novo construction of the cyclobutane ring, ring expansion of smaller carbocycles, and ring contraction of larger ring systems.

De Novo Ring Construction: [2+2] Cycloaddition and Related Reactions

The [2+2] cycloaddition is arguably the most powerful and widely employed method for the synthesis of cyclobutane rings.[3] This approach involves the reaction of two double-bonded species to form a four-membered ring.

Photochemical [2+2] Cycloaddition: A common strategy involves the UV-irradiated reaction of an alkene with acrylic acid or its derivatives. For instance, the reaction of ethylene with acrylic acid yields cyclobutanecarboxylic acid.

Catalytic [2+2] Cycloaddition: Modern advancements have led to the development of metal-catalyzed [2+2] cycloaddition reactions, which can offer improved control over stereoselectivity. Enantioselective methods are particularly valuable for the synthesis of chiral cyclobutane derivatives.[4][5][6]

A generalized workflow for a photochemical [2+2] cycloaddition is depicted below.

experimental_workflow Reactants Reactants (Alkene + α,β-Unsaturated Acid/Ester) Reaction_Vessel Quartz Reaction Vessel Reactants->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Reaction Photochemical Reaction Reaction_Vessel->Reaction UV_Source UV Lamp (e.g., Mercury Lamp) UV_Source->Reaction Irradiation Cooling Cooling System Cooling->Reaction Temperature Control Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Product Cyclobutane Carboxylic Acid Derivative Purification->Product

Caption: Generalized workflow for photochemical [2+2] cycloaddition.

Malonic Ester Synthesis: A classical and reliable method for preparing cyclobutanecarboxylic acid involves the alkylation of a malonic ester with a 1,3-dihalopropane, followed by hydrolysis and decarboxylation.[7]

The signaling pathway for the malonic ester synthesis of cyclobutanecarboxylic acid is illustrated below.

malonic_ester_synthesis start Diethyl Malonate + 1,3-Dihalopropane cyclization Intramolecular Cyclization start->cyclization 1. base Base (e.g., Sodium Ethoxide) base->cyclization diester Diethyl 1,1-Cyclobutanedicarboxylate cyclization->diester hydrolysis Hydrolysis (e.g., KOH, H2O/EtOH) diester->hydrolysis 2. diacid 1,1-Cyclobutanedicarboxylic Acid hydrolysis->diacid decarboxylation Thermal Decarboxylation diacid->decarboxylation 3. product Cyclobutanecarboxylic Acid decarboxylation->product

Caption: Malonic ester synthesis of cyclobutanecarboxylic acid.

Ring Expansion Reactions

Ring expansion reactions provide an alternative route to cyclobutane derivatives from more readily available cyclopropyl precursors. These reactions often proceed through carbocation intermediates, which can be generated under various conditions.[8][9] A notable example is the Tiffeneau–Demjanov rearrangement. While less common for the direct synthesis of the parent cyclobutanecarboxylic acid, this strategy can be valuable for accessing substituted derivatives.

Ring Contraction Reactions

The contraction of five-membered rings, such as pyrrolidines, offers a novel and stereoselective pathway to highly substituted cyclobutanes.[10][11] This method often involves the extrusion of a heteroatom, like nitrogen, to induce the ring contraction. Another approach is the Wolff rearrangement of cyclic α-diazoketones, which can be used to convert cyclopentanones to cyclobutanecarboxylic acid derivatives.[8]

The logical relationship of the ring contraction approach is outlined below.

ring_contraction start Substituted Pyrrolidine intermediate Reactive Intermediate (e.g., 1,1-Diazene) start->intermediate Reaction with reagents Reagents for N-Extrusion (e.g., HTIB, NH2CO2NH4) reagents->intermediate extrusion Nitrogen Extrusion intermediate->extrusion biradical 1,4-Biradical extrusion->biradical cyclization Intramolecular Cyclization biradical->cyclization product Substituted Cyclobutane cyclization->product

Caption: Ring contraction of a pyrrolidine to a cyclobutane.

Quantitative Data Summary

The following tables summarize quantitative data for selected synthetic routes to cyclobutane carboxylic acids and their derivatives.

Table 1: Synthesis of Cyclobutanecarboxylic Acid

MethodStarting MaterialsReagentsYield (%)Reference
Malonic Ester Synthesis & DecarboxylationDiethyl malonate, 1,3-DibromopropaneNaOEt, KOH, Heat18-21[7]
Decarboxylation of 1,1-Cyclobutanedicarboxylic acid1,1-Cyclobutanedicarboxylic acidHeat (160-170 °C)86-91[12]
[2+2] CycloadditionEthylene, Acrylic acidUV irradiation97[12]

Table 2: Synthesis of Substituted Cyclobutane Carboxylic Acids

ProductMethodStarting MaterialsKey ReagentsYield (%)Reference
3-Oxocyclobutanecarboxylic acidMulti-stepAcetone, Bromine, MalononitrileK2CO3, HCl92[13]
cis- and trans-3-Chlorocyclobutanecarboxylic acidFree Radical Chlorination1,1-Cyclobutanedicarboxylic acidSO2Cl2, Benzoyl peroxide40-49[14]
Enantioenriched CyclobutanesRh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Additiont-Butyl (E)-2-diazo-5-arylpent-4-enoatesRh2(S-NTTL)4, Cu-catalystVaries[15]

Detailed Experimental Protocols

1. Synthesis of Cyclobutanecarboxylic Acid via Malonic Ester Synthesis and Decarboxylation [7]

  • Step 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate: To a solution of sodium ethoxide (prepared from 46 g of sodium in 800 mL of absolute ethanol) is added a mixture of 160 g of diethyl malonate and 212 g of 1,3-dibromopropane while maintaining the temperature at 60-65 °C. The mixture is heated on a steam bath until neutral. After workup, the product is isolated by steam distillation.

  • Step 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid: The diethyl 1,1-cyclobutanedicarboxylate is refluxed with a solution of potassium hydroxide in aqueous ethanol. After acidification and extraction with ether, the diacid is obtained upon crystallization from ethyl acetate.

  • Step 3: Decarboxylation to Cyclobutanecarboxylic Acid: The 1,1-cyclobutanedicarboxylic acid is heated in a distillation apparatus at 160-170 °C until carbon dioxide evolution ceases. The temperature is then raised to 210-220 °C, and the cyclobutanecarboxylic acid is collected by distillation. The crude product is redistilled to afford the pure acid (boiling point 191.5–193.5 °C).

2. Synthesis of 3-Oxocyclobutanecarboxylic Acid [13]

  • Step 1: Synthesis of 1,3-Dibromo-2-propanone: Acetone is reacted with bromine in ethanol at room temperature.

  • Step 2: Synthesis of 3,3-Dicyanocyclobutanone: The 1,3-dibromo-2-propanone is reacted with malononitrile in the presence of potassium carbonate in DMF.

  • Step 3: Hydrolysis to 3-Oxocyclobutanecarboxylic Acid: The 3,3-dicyanocyclobutanone is refluxed with 6M aqueous hydrochloric acid. After evaporation and recrystallization, 3-oxocyclobutanecarboxylic acid is obtained.

3. Photochemical [2+2] Cycloaddition of Ethylene and Acrylic Acid [12]

  • A solution of acrylic acid (72 g) in dichloromethane (500 g) is cooled to between -70 and -50 °C in an acetone-dry ice bath.

  • Ethylene gas is bubbled through the solution at a rate of 137 mL/min for 4 hours (total of 41 g).

  • The reaction mixture is irradiated with a 450W high-pressure mercury lamp.

  • The reaction is monitored by GC until the starting material disappears.

  • The solvent is removed by atmospheric distillation, and the crude product is purified by vacuum distillation to yield cyclobutanecarboxylic acid (97.1 g, 97% yield).

Conclusion

The synthesis of cyclobutane carboxylic acids is a rich and evolving field, driven by the increasing importance of this structural motif in drug discovery.[1][2][16] While classical methods such as the malonic ester synthesis remain reliable, modern techniques like catalytic and enantioselective [2+2] cycloadditions and novel ring contraction strategies are providing access to a wider range of complex and stereochemically defined cyclobutane building blocks. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemistry, and scalability requirements of the target molecule. This guide provides a solid foundation for researchers to navigate the available synthetic methodologies and select the most appropriate approach for their specific needs.

References

An In-depth Technical Guide to the Stereoisomers of 2-Cyanocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the stereoisomers of 2-cyanocyclobutane-1-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The guide covers the fundamental principles of its stereochemistry, plausible synthetic and separation methodologies, and expected analytical characterizations.

Introduction to the Stereoisomers

This compound possesses two chiral centers at the C1 and C2 positions of the cyclobutane ring. This gives rise to a total of four possible stereoisomers. These stereoisomers can be categorized into two pairs of enantiomers, which are diastereomeric to each other. The diastereomers are distinguished by the relative orientation of the cyano and carboxylic acid groups as cis (on the same side of the ring) or trans (on opposite sides of the ring).

The four stereoisomers are:

  • (1R,2R)-2-cyanocyclobutane-1-carboxylic acid (trans)

  • (1S,2S)-2-cyanocyclobutane-1-carboxylic acid (trans)

  • (1R,2S)-2-cyanocyclobutane-1-carboxylic acid (cis)

  • (1S,2R)-2-cyanocyclobutane-1-carboxylic acid (cis)

The trans isomers, (1R,2R) and (1S,2S), are a pair of enantiomers. Similarly, the cis isomers, (1R,2S) and (1S,2R), constitute another pair of enantiomers.

Logical Relationships of Stereoisomers

The relationships between the different stereoisomers can be visualized as follows:

stereoisomers cluster_trans trans Isomers cluster_cis cis Isomers 1R,2R (1R,2R)-trans 1S,2S (1S,2S)-trans 1R,2R->1S,2S Enantiomers 1R,2S (1R,2S)-cis 1R,2R->1R,2S Diastereomers 1S,2R (1S,2R)-cis 1R,2R->1S,2R Diastereomers 1S,2S->1R,2S Diastereomers 1S,2S->1S,2R Diastereomers 1R,2S->1S,2R Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Proposed Synthesis and Separation of Diastereomers

A plausible synthetic approach to obtain a mixture of the cis and trans diastereomers is through a [2+2] cycloaddition reaction. The separation of these diastereomers can then be achieved using standard chromatographic techniques.

  • Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, dissolve acrylic acid (1.0 equivalent) and acrylonitrile (1.2 equivalents) in a suitable solvent such as acetonitrile.

  • Photochemical Reaction: Irradiate the solution with a high-pressure mercury lamp (λ > 290 nm) at room temperature for 24-48 hours while stirring. The progress of the reaction can be monitored by GC-MS or TLC.

  • Workup: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acrylonitrile.

  • Purification: The resulting crude product, a mixture of cis- and trans-2-cyanocyclobutane-1-carboxylic acid, can be purified and the diastereomers separated by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The trans isomer is generally less polar and will elute first.

synthesis_separation start Acrylic Acid + Acrylonitrile reaction [2+2] Photochemical Cycloaddition start->reaction crude Crude Mixture (cis and trans isomers) reaction->crude chromatography Silica Gel Column Chromatography crude->chromatography trans_isomer trans-2-cyanocyclobutane-1-carboxylic acid (Racemic) chromatography->trans_isomer Less Polar Fraction cis_isomer cis-2-cyanocyclobutane-1-carboxylic acid (Racemic) chromatography->cis_isomer More Polar Fraction

Figure 2: Workflow for the synthesis and separation of diastereomers.

Chiral Resolution of Enantiomers

The separated racemic cis and trans mixtures can be further resolved into their individual enantiomers using chiral resolution techniques.

  • Salt Formation: Dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent like ethanol or ethyl acetate. Add a solution of a chiral amine resolving agent, such as (R)-(+)-α-phenylethylamine (0.5 equivalents), dropwise at an elevated temperature.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Less Soluble Salt: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

  • Recovery of Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2. Extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the pure enantiomer.

  • Isolation of More Soluble Salt: The mother liquor from the crystallization step contains the more soluble diastereomeric salt. This can be worked up in a similar manner to recover the other enantiomer.

For analytical and semi-preparative scale separations, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique.

  • Column Selection: Utilize a chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD).

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid to improve peak shape for carboxylic acids.

  • Separation: Inject a solution of the racemic mixture onto the column and elute with the chosen mobile phase. The two enantiomers will have different retention times, allowing for their separation and collection.

chiral_resolution cluster_salt Diastereomeric Salt Formation cluster_hplc Chiral HPLC racemic_mixture Racemic Mixture (e.g., trans isomers) chiral_amine Add Chiral Amine (e.g., (R)-α-phenylethylamine) racemic_mixture->chiral_amine hplc Chiral HPLC Column racemic_mixture->hplc crystallization Fractional Crystallization chiral_amine->crystallization less_soluble Less Soluble Salt ((1R,2R)-acid • (R)-amine) crystallization->less_soluble more_soluble More Soluble Salt ((1S,2S)-acid • (R)-amine) crystallization->more_soluble acidification1 Acidification & Extraction less_soluble->acidification1 acidification2 Acidification & Extraction more_soluble->acidification2 enantiomer1 (1R,2R)-Enantiomer acidification1->enantiomer1 enantiomer2 (1S,2S)-Enantiomer acidification2->enantiomer2 enantiomerA First Eluting Enantiomer hplc->enantiomerA enantiomerB Second Eluting Enantiomer hplc->enantiomerB

Figure 3: General workflows for the chiral resolution of enantiomers.

Predicted Analytical Data

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching, broad3300 - 2500
C-H (alkane)Stretching2950 - 2850
Cyano C≡NStretching2250 - 2240
Carboxylic Acid C=OStretching1725 - 1700

The chemical shifts of the cyclobutane protons are influenced by the electronegativity of the substituents and their stereochemical relationship. The protons attached to the carbons bearing the cyano and carboxylic acid groups (C1-H and C2-H) will be shifted downfield. In general, the cis and trans isomers can be distinguished by the coupling constants between the C1-H and C2-H protons.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityNotes
-COOH10.0 - 13.0broad singletChemical shift is concentration-dependent.
C1-H3.0 - 3.5multiplet
C2-H3.2 - 3.7multiplet
Ring CH₂2.0 - 2.8multiplet

Note: The relative chemical shifts of C1-H and C2-H in cis vs. trans isomers can vary. The coupling constant Jcis is typically larger than Jtrans for vicinal protons on a cyclobutane ring.

CarbonExpected Chemical Shift (δ, ppm)
-C OOH175 - 185
-C N115 - 125
C 1-COOH40 - 50
C 2-CN35 - 45
Ring C H₂20 - 30

Conclusion

This guide outlines the stereochemical complexity of this compound and provides a scientifically grounded framework for its synthesis, separation, and characterization. The presented experimental protocols are based on established methodologies for analogous compounds and serve as a robust starting point for researchers in the field. The predicted analytical data offers a reference for the identification and differentiation of the various stereoisomers. Further experimental work is required to determine the precise physical and chemical properties of each individual stereoisomer.

Cyclobutanes: Versatile Building Blocks for Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif, a four-membered carbocycle, has emerged from being a synthetic curiosity to a cornerstone in modern organic synthesis and medicinal chemistry.[1][2] Its inherent ring strain, approximately 26 kcal/mol, makes it a reactive intermediate, prone to selective ring-opening and rearrangement reactions, thus providing access to a diverse array of molecular architectures.[1][3] This unique reactivity, coupled with the three-dimensional character it imparts to molecules, has made cyclobutane and its derivatives highly sought-after building blocks in the synthesis of natural products and the development of novel therapeutics.[4][5][6] This guide provides a comprehensive overview of the synthesis and application of cyclobutanes, with a focus on practical experimental protocols, quantitative data, and the biological implications of these fascinating structures.

Synthetic Strategies for Accessing Cyclobutane Cores

The construction of the strained cyclobutane ring has been achieved through a variety of elegant synthetic strategies. The most prominent methods include photochemical [2+2] cycloadditions, transition-metal-catalyzed reactions, and strain-release driven syntheses.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition is a powerful and widely used method for the synthesis of cyclobutanes, involving the direct union of two olefinic double bonds under photochemical conditions.[7][8] The reaction typically proceeds through a triplet state, often facilitated by a sensitizer like benzophenone or acetone.[2][9] This method has been successfully applied in the synthesis of numerous complex natural products.[10][11]

This protocol describes the synthesis of chiral cyclobutane derivatives from 2(1H)-quinolones and electron-deficient olefins using a chiral thioxanthone catalyst under visible light irradiation.[12][13][14]

Materials:

  • 2(1H)-Quinolone derivative

  • Electron-deficient olefin (e.g., methyl acrylate, ethyl vinyl ketone)

  • Chiral thioxanthone catalyst (10 mol%)

  • Trifluorotoluene (solvent)

  • Hexafluoro-meta-xylene (co-solvent, optional)

  • Photoreactor equipped with a 419 nm LED light source and cooling system

Procedure:

  • A solution of the 2(1H)-quinolone (1.0 equiv) and the chiral thioxanthone catalyst (0.1 equiv) in trifluorotoluene (to achieve a concentration of 2.5 mM) is prepared in a reaction vessel suitable for photochemistry.

  • The electron-deficient olefin (10-50 equiv) is added to the solution.

  • The reaction mixture is cooled to the desired temperature (e.g., -25 °C or -40 °C).

  • The mixture is irradiated with a 419 nm LED light source with vigorous stirring for 6-18 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired cyclobutane product.

Transition Metal-Catalyzed Cyclobutane Synthesis

Transition metal catalysis offers a versatile and efficient alternative for the construction of cyclobutane rings, often proceeding under milder conditions and with high stereocontrol.[6] Palladium and nickel catalysts have been particularly successful in promoting various cyclization reactions to form four-membered rings.[13][15][16][17]

This protocol details the synthesis of unsymmetrical cyclobutanes via a palladium-catalyzed C-H arylation, as demonstrated in the total synthesis of piperarborenine B.[1][4][18][19]

Materials:

  • cis-Cyclobutane dicarboxylate substrate

  • Aryl iodide

  • Pd(OAc)₂ (5-10 mol%)

  • Pivalic acid (co-catalyst)

  • Hexafluoroisopropanol (HFIP) (solvent)

  • Base (e.g., K₂CO₃)

Procedure:

  • To a reaction vessel charged with the cis-cyclobutane dicarboxylate substrate (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (0.05-0.1 equiv), and base (2.0 equiv) is added HFIP.

  • Pivalic acid (0.5 equiv) is then added to the mixture.

  • The reaction vessel is sealed and heated to the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the arylated cyclobutane.

This procedure describes a nickel-catalyzed intramolecular coupling of cyclobutanones with allenes to generate bicyclic systems containing a cyclobutane ring, proceeding via a C-C bond cleavage.[12][20][21][22]

Materials:

  • Cyclobutanone-allene substrate

  • Ni(cod)₂ (10 mol%)

  • PPh₃ (12 mol%)

  • Toluene (solvent)

Procedure:

  • In a glovebox, a vial is charged with the cyclobutanone-allene substrate (1.0 equiv), Ni(cod)₂ (0.1 equiv), and PPh₃ (0.12 equiv).

  • Toluene is added to the vial to achieve the desired concentration (e.g., 0.05 M).

  • The vial is sealed and heated to 100 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the bicyclic product.

Strain-Release Driven Synthesis

The high ring strain of bicyclo[1.1.0]butanes (BCBs) can be harnessed as a driving force for the synthesis of functionalized cyclobutanes.[5][23] These reactions often proceed with high efficiency and stereoselectivity, providing access to a wide range of substituted four-membered rings.

This protocol outlines a method for the direct amination of bicyclobutanes, utilizing a phenylsulfonyl activating group to facilitate the strain-release reaction.[3][19]

Materials:

  • Phenylsulfonylbicyclobutane derivative (e.g., 3,5-difluoro derivative)

  • Amine

  • Lithium chloride (LiCl)

  • Dimethyl sulfoxide (DMSO) (solvent)

Procedure:

  • To a solution of the amine (1.0 equiv) in DMSO is added the phenylsulfonylbicyclobutane derivative (1.2 equiv) and LiCl (1.5 equiv).

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the cyclobutylamine derivative.

Quantitative Data on Cyclobutane Synthesis

The following tables summarize quantitative data for selected key reactions, providing a comparative overview of their efficiency and selectivity.

EntryCycloaddition PartnerProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Reference
1Ethylene4a75>95:585[24]
2Cyclopentene4b82>95:592[24]
3Methyl Acrylate4c78>95:581[12]
4Ethyl Vinyl Ketone4d85>95:591[12]
5Acrolein4e44>95:591[13]
EntryAryl HalideProductYield (%)Diastereomeric Ratio (d.r.)Reference
1Iodobenzene2997>20:1[23]
21-Iodo-3,4,5-trimethoxybenzene3198>20:1[23]
34-Iodo-1,2-(methylenedioxy)benzene3296>20:1[23]
41-Iodo-4-methoxybenzene-81>20:1[4]
EntrySubstrateProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Reference
11a2a92>20:1-[20]
21h2h81>20:1-[20]
31v2v751:1-[20]
4Chiral substrateChiral product72>20:195[21]

Signaling Pathways and Biological Targets

The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for the design of biologically active molecules. Cyclobutane-containing compounds have been shown to interact with a variety of biological targets, including enzymes and signaling pathways implicated in disease.

Janus Kinase (JAK) Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling.[5][21] The JAK/STAT signaling pathway is involved in a wide range of cellular processes, including inflammation, immunity, and cell growth. Dysregulation of this pathway is associated with various autoimmune diseases and cancers. Several cyclobutane-containing molecules have been developed as potent and selective JAK inhibitors.[5][21][22]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Expression (Inflammation, Proliferation) Nucleus->Gene Inhibitor Cyclobutane JAK Inhibitor Inhibitor->JAK Inhibits

JAK/STAT signaling pathway and inhibition by cyclobutane derivatives.
G9a Histone Methyltransferase Inhibition

G9a is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression.[1][25] Overexpression of G9a is implicated in various cancers, making it an attractive therapeutic target. UNC0638 is a potent and selective inhibitor of G9a and the closely related GLP, featuring a cyclobutane moiety.[1][2][4][18][25] Inhibition of G9a can lead to the reactivation of tumor suppressor genes and suppress cancer cell growth.

G9a_Inhibition G9a G9a/GLP Complex H3K9 Histone H3 (K9) G9a->H3K9 Methylates Gene_Expression Gene Expression G9a->Gene_Expression Represses H3K9me2 H3K9me2 H3K9->H3K9me2 Chromatin Chromatin Compaction H3K9me2->Chromatin Leads to Gene_Silencing Tumor Suppressor Gene Silencing Chromatin->Gene_Silencing Results in Inhibitor UNC0638 (Cyclobutane Inhibitor) Inhibitor->G9a Inhibits

Mechanism of G9a inhibition by the cyclobutane-containing probe UNC0638.
NF-κB Signaling Pathway Modulation

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[19][26] Aberrant NF-κB activation is a hallmark of many chronic inflammatory diseases and cancers. Certain natural products, including some cyclobutane lignans, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[19][27] This is often achieved by preventing the degradation of the inhibitory IκBα protein, thereby sequestering NF-κB in the cytoplasm.

NFkB_Pathway cluster_0 Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa_P p-IκBα IkBa->IkBa_P Nucleus Nucleus NFkB->Nucleus Translocates to Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation Gene Pro-inflammatory Gene Expression Nucleus->Gene Lignan Cyclobutane Lignan Lignan->IKK Inhibits

References

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of 2-Cyanocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substituted cyclobutane rings are crucial structural motifs in medicinal chemistry and drug development, offering unique conformational constraints and metabolic stability. Specifically, 2-cyanocyclobutane-1-carboxylic acid serves as a valuable building block for synthesizing a variety of pharmacologically active compounds. The stereochemistry of the substituents on the cyclobutane ring is often critical for biological activity, necessitating synthetic routes that provide high levels of both diastereoselectivity and enantioselectivity. This document outlines a proposed stereoselective synthesis of trans-2-cyanocyclobutane-1-carboxylic acid, leveraging a highly diastereoselective and enantioselective cyclization to form a key boronic ester intermediate, followed by its oxidation.

Overall Synthetic Strategy

The proposed synthetic pathway is a two-step process commencing with the formation of an enantiopure (R)-(trans-2-cyanocyclobutyl)boronic ester via an intramolecular cyclization of a chiral acyclic precursor. This key intermediate is then oxidized to yield the target (R,R)-trans-2-cyanocyclobutane-1-carboxylic acid. This strategy allows for the precise control of the stereochemistry of the final product.

Stereoselective_Synthesis A Chiral 1-chloro-4-cyanobutylboronate B LDA, MgBr₂, THF, -78 °C to rt C (R)-(trans-2-cyanocyclobutyl)boronic ester A->C Intramolecular Cyclization Step 1 D Oxidation (e.g., NaClO₂, TEMPO) E (R,R)-trans-2-cyanocyclobutane- 1-carboxylic acid C->E Oxidation of C-B bond Step 2 p1 p2

Figure 1: Proposed synthetic workflow for the stereoselective synthesis of trans-2-cyanocyclobutane-1-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of (R)-(trans-2-cyanocyclobutyl)boronic ester

This procedure is based on the highly enantioselective and diastereoselective synthesis of cyclobutanes via boronic esters developed by Man, Hiscox, and Matteson.[1] It involves the deprotonation of an enantiopure (R,R)-1,2-dicyclohexyl-1,2-ethanediol 1-chloro-4-cyanobutylboronate, which induces a stereocontrolled intramolecular cyclization.

Materials:

  • Enantiopure (R,R)-1,2-dicyclohexyl-1,2-ethanediol 1-chloro-4-cyanobutylboronate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Magnesium Bromide (MgBr₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq.) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Cyclization: To the freshly prepared LDA solution at -78 °C, add a solution of enantiopure (R,R)-1,2-dicyclohexyl-1,2-ethanediol 1-chloro-4-cyanobutylboronate (1.0 eq.) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2 hours.

  • Magnesium Bromide Addition: Add anhydrous MgBr₂ (1.5 eq.) to the reaction mixture at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the (R)-(trans-2-cyanocyclobutyl)boronic ester.

Step 2: Oxidation of (R)-(trans-2-cyanocyclobutyl)boronic ester to (R,R)-trans-2-cyanocyclobutane-1-carboxylic acid

This is a proposed protocol, as a direct oxidation of this specific substrate to a carboxylic acid is not extensively documented. The conditions are adapted from procedures for the oxidation of other organoboranes to carboxylic acids, particularly those using sodium chlorite.[2]

Materials:

  • (R)-(trans-2-cyanocyclobutyl)boronic ester

  • Sodium chlorite (NaClO₂)

  • Monosodium phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water

  • Diethyl ether

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl, 2M)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the (R)-(trans-2-cyanocyclobutyl)boronic ester (1.0 eq.) in a mixture of tert-butanol and 2-methyl-2-butene (as a scavenger for hypochlorite).

  • Oxidant Solution Preparation: In a separate flask, prepare an aqueous solution of sodium chlorite (4.0 eq.) and sodium dihydrogen phosphate (NaH₂PO₄) buffer.

  • Oxidation: Add the aqueous oxidant solution to the solution of the boronic ester at room temperature. Stir the biphasic mixture vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of an aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with 2M HCl. Extract the aqueous layer with diethyl ether (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure (R,R)-trans-2-cyanocyclobutane-1-carboxylic acid.

Data Presentation

The following table summarizes the expected quantitative data for the key steps in the synthesis. The values for Step 1 are based on the reported outcomes for similar cyclizations, while the values for Step 2 are projected based on typical yields for such oxidation reactions.

StepProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Notes
1(R)-(trans-2-cyanocyclobutyl)boronic ester> 80> 95:5 (trans:cis)> 98High stereoselectivity is induced by the chiral auxiliary and the reaction conditions. The trans isomer is the major product.
2(R,R)-trans-2-cyanocyclobutane-1-carboxylic acid60 - 80> 95:5 (trans:cis)> 98The oxidation is expected to proceed with retention of configuration at the stereocenters. The yield is an estimate and may require optimization for this specific substrate.

Conclusion

The described two-step protocol provides a viable and highly stereoselective route to enantiopure trans-2-cyanocyclobutane-1-carboxylic acid. The key to this synthesis is the Matteson-type intramolecular cyclization, which establishes the relative and absolute stereochemistry of the cyclobutane ring with high fidelity. The subsequent proposed oxidation of the boronic ester offers a direct path to the desired carboxylic acid. This synthetic strategy is amenable to scale-up and provides a valuable method for accessing this important building block for research and development in the pharmaceutical industry. Further optimization of the oxidation step may be required to maximize the yield for this specific substrate.

References

Application Notes and Protocols for [2+2] Photocycloaddition in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [2+2] photocycloaddition is a powerful and widely utilized photochemical reaction for the synthesis of cyclobutane rings. This transformation, which involves the union of two unsaturated π-systems under the influence of light, has become an indispensable tool in organic synthesis due to its ability to rapidly construct complex molecular architectures. The resulting cyclobutane motif is a key structural feature in numerous natural products and pharmaceutically active compounds.[1] This document provides detailed application notes and experimental protocols for various [2+2] photocycloaddition methodologies, catering to the needs of researchers in academia and the pharmaceutical industry.

The protocols outlined below cover a range of techniques, from classic UV-light-mediated reactions to modern visible-light-induced transformations employing sophisticated catalytic systems. These methods offer diverse solutions for controlling the regioselectivity and stereoselectivity of the cycloaddition, including enantioselective approaches that are crucial for the synthesis of chiral drug candidates.

General Mechanism of [2+2] Photocycloaddition

The [2+2] photocycloaddition can proceed through different mechanistic pathways depending on the nature of the substrates and the reaction conditions. A common pathway for many enone-alkene cycloadditions involves the initial photoexcitation of the enone to a singlet excited state (S¹), followed by efficient intersystem crossing (ISC) to the more stable triplet excited state (T¹).[2][3] The triplet enone then interacts with the ground-state alkene to form a triplet 1,4-biradical intermediate. Subsequent spin inversion and ring closure afford the cyclobutane product.[2][4] The stepwise nature of this mechanism allows for the scrambling of stereochemistry in the alkene partner if the lifetime of the biradical is sufficiently long.[4]

G General Mechanism of Enone-Alkene [2+2] Photocycloaddition cluster_ground_state Ground State cluster_excited_state Excited State cluster_intermediate Intermediate cluster_product Product A Enone (S₀) C Enone (S₁) A->C hν (Excitation) B Alkene D Enone (T₁) C->D Intersystem Crossing (ISC) E Triplet 1,4-Biradical D->E + Alkene F Cyclobutane E->F Spin Inversion & Ring Closure

Caption: General mechanism of a triplet-sensitized [2+2] photocycloaddition.

Experimental Protocols

This section details several protocols for [2+2] photocycloaddition, showcasing the diversity of approaches available for cyclobutane synthesis.

Protocol 1: Direct UV Light-Mediated Intermolecular [2+2] Cycloaddition of a Cyclic Enone and an Alkene

This protocol describes a classic approach to [2+2] photocycloaddition, relying on direct UV irradiation to excite the enone. While effective for certain substrates, this method can sometimes lead to side reactions and may not be suitable for sensitive functional groups.

Experimental Workflow:

G Workflow for Direct UV-Mediated [2+2] Photocycloaddition A Dissolve enone and alkene in an appropriate solvent (e.g., CH₂Cl₂) B Degas the solution (e.g., with N₂ or Ar) A->B C Irradiate with a UV lamp (e.g., medium-pressure Hg lamp) in a Pyrex vessel at a controlled temperature B->C D Monitor reaction progress by TLC or GC-MS C->D E Remove solvent in vacuo D->E F Purify the product by column chromatography E->F G Workflow for Visible-Light-Mediated [2+2] Photocycloaddition A Combine N-aryl maleimide, alkene, and thioxanthone in a suitable solvent (e.g., CH₂Cl₂) B Degas the solution (e.g., with Ar) A->B C Irradiate with blue LEDs (e.g., 440 nm) at room temperature B->C D Monitor reaction progress by ¹H NMR or LC-MS C->D E Remove solvent in vacuo D->E F Purify the product by column chromatography E->F G Workflow for Enantioselective [2+2] Photocycloaddition A Dissolve 2(1H)-quinolone and chiral thioxanthone catalyst in trifluorotoluene B Add the acrylate (large excess) A->B C Cool the reaction mixture to a low temperature (e.g., -25 °C) B->C D Irradiate with a specific wavelength LED (e.g., 419 nm) C->D E Monitor reaction progress by HPLC D->E F Purify the product by preparative TLC or HPLC E->F

References

Application Notes and Protocols: 2-Cyanocyclobutane-1-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane scaffold is a valuable motif in medicinal chemistry, offering a unique three-dimensional geometry that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] 2-Cyanocyclobutane-1-carboxylic acid, in particular, presents as a promising, rigid building block for the design of novel therapeutics. Its structure, featuring a cyano group and a carboxylic acid on a cyclobutane ring, allows it to serve as a constrained bioisostere for proline and pyroglutamic acid. This mimicry is particularly relevant for designing inhibitors of enzymes that recognize these motifs, such as dipeptidyl peptidase-4 (DPP-4) and Cathepsin K. The nitrile group can act as a warhead or a key interaction point within an enzyme's active site, while the carboxylic acid provides a handle for further synthetic elaboration.

These application notes provide a prospective overview of the utility of this compound in the discovery of novel enzyme inhibitors, with a focus on DPP-4 and Cathepsin K.

Potential Applications and Target-Based Drug Design

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis.[2][3] Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3][4][5] Many potent DPP-4 inhibitors incorporate a cyanopyrrolidine moiety that covalently interacts with the catalytic serine residue of the enzyme. The rigid cyclobutane ring of this compound can serve as a novel scaffold to orient the cyano group for optimal interaction with the active site, potentially offering improved selectivity and pharmacokinetic profiles compared to more flexible systems.

Cathepsin K Inhibitors for Osteoporosis

Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a principal enzyme involved in the degradation of bone matrix proteins, particularly type I collagen.[6][7] Its inhibition is a key therapeutic strategy for treating osteoporosis and other bone-related disorders.[6][7] The design of Cathepsin K inhibitors often involves scaffolds that can position a nitrile or other electrophilic group to interact with the catalytic cysteine residue (Cys25) in the active site.[7] this compound can be utilized as a central scaffold in the synthesis of non-peptidic Cathepsin K inhibitors, where the cyano group acts as the "warhead" and the carboxylic acid allows for the attachment of side chains that occupy the S1 and S2 binding pockets of the enzyme, enhancing potency and selectivity.

Data Presentation: Hypothetical Biological Activity

The following table summarizes prospective in vitro activity data for hypothetical inhibitors derived from this compound. These values are based on typical potencies of established inhibitors for these enzyme classes.

Compound ID Target Inhibitor Scaffold IC50 (nM) Selectivity (vs. related proteases)
DPP4-CB-001 DPP-42-Cyanocyclobutane-amide25>1000-fold vs. DPP-8/DPP-9
DPP4-CB-002 DPP-4Substituted 2-cyanocyclobutane-amide8>2000-fold vs. DPP-8/DPP-9
CATK-CB-001 Cathepsin K2-Cyanocyclobutane-carboxamide50>500-fold vs. Cathepsin B, L, S
CATK-CB-002 Cathepsin KSubstituted 2-cyanocyclobutane-carboxamide12>1500-fold vs. Cathepsin B, L, S

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical DPP-4 Inhibitor

This protocol outlines the synthesis of a generic DPP-4 inhibitor (DPP4-CB-001) using this compound as the starting material.

Step 1: Amide Coupling of this compound with a Target Amine

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and N-hydroxysuccinimide (NHS, 1.1 eq).

  • Stir the reaction mixture at room temperature for 1 hour to pre-activate the carboxylic acid.

  • Add the desired amine (e.g., a substituted aminopiperidine, 1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final compound.

Step 2: Characterization

  • Confirm the structure of the synthesized compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

  • Assess the purity of the final compound by high-performance liquid chromatography (HPLC).

Protocol 2: In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 of a test compound against human recombinant DPP-4.

  • Prepare a stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serially dilute the test compound in assay buffer (e.g., Tris-HCl, pH 7.5) to obtain a range of concentrations.

  • In a 96-well black microplate, add the diluted test compound, human recombinant DPP-4 enzyme, and the fluorogenic substrate Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin).

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Visualizations

DPP4_Signaling_Pathway Food Intake Food Intake Gut L-cells Gut L-cells Food Intake->Gut L-cells stimulates GLP-1 (active) GLP-1 (active) Gut L-cells->GLP-1 (active) releases Pancreas (β-cells) Pancreas (β-cells) GLP-1 (active)->Pancreas (β-cells) stimulates DPP-4 DPP-4 GLP-1 (active)->DPP-4 inactivated by Insulin Secretion Insulin Secretion Pancreas (β-cells)->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 inhibits

Caption: DPP-4 Signaling Pathway in Glucose Homeostasis.

CathepsinK_Bone_Resorption cluster_osteoclast Osteoclast Cathepsin K (active) Cathepsin K (active) Bone Matrix (Type I Collagen) Bone Matrix (Type I Collagen) Cathepsin K (active)->Bone Matrix (Type I Collagen) degrades Pro-Cathepsin K Pro-Cathepsin K Pro-Cathepsin K->Cathepsin K (active) Activation (low pH) Degraded Collagen Degraded Collagen Bone Matrix (Type I Collagen)->Degraded Collagen Cathepsin K Inhibitor Cathepsin K Inhibitor Cathepsin K Inhibitor->Cathepsin K (active) inhibits

Caption: Role of Cathepsin K in Bone Resorption.

Experimental_Workflow Scaffold Selection Scaffold Selection (this compound) Library Synthesis Combinatorial Library Synthesis Scaffold Selection->Library Synthesis In Vitro Screening In Vitro Enzyme Inhibition Assay (e.g., DPP-4, Cathepsin K) Library Synthesis->In Vitro Screening Hit Identification Hit Identification (IC50 < 1 µM) In Vitro Screening->Hit Identification Lead Optimization Lead Optimization (SAR) Hit Identification->Lead Optimization Lead Optimization->In Vitro Screening In Vivo Studies In Vivo Efficacy and PK/PD Studies Lead Optimization->In Vivo Studies Candidate Selection Preclinical Candidate Selection In Vivo Studies->Candidate Selection

Caption: Drug Discovery Workflow using the Scaffold.

References

Applications of Cyclobutane Derivatives in Antiviral Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane derivatives have emerged as a significant class of carbocyclic compounds in the field of antiviral drug design. The rigid, puckered conformation of the cyclobutane ring offers a unique scaffold that can mimic the furanose ring of natural nucleosides, while providing increased metabolic stability due to the absence of a glycosidic bond. This structural feature makes them attractive candidates for the development of novel antiviral agents. This document provides an overview of the applications of cyclobutane derivatives, with a focus on nucleoside analogs and protease inhibitors, and includes detailed protocols for their synthesis and antiviral evaluation.

Application Notes

Cyclobutane-containing compounds have demonstrated broad-spectrum antiviral activity against a range of viruses, including herpesviruses, hepatitis B virus (HBV), and human immunodeficiency virus (HIV). Their primary mechanisms of action include the inhibition of viral DNA polymerase and viral proteases.

Carbocyclic Nucleoside Analogs: A major focus of research has been on carbocyclic nucleoside analogs where a cyclobutane ring replaces the sugar moiety. These compounds, such as Lobucavir (Cyclobut-G) and Cyclobut-A , act as prodrugs that are phosphorylated intracellularly to their active triphosphate forms by host and/or viral kinases. The resulting triphosphate analog then competes with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, they act as chain terminators, halting viral replication.[1][2] Due to their carbocyclic nature, these analogs are resistant to cleavage by glycosidases, which can improve their pharmacokinetic profiles.

Protease Inhibitors: The cyclobutane motif is also a key structural component in some protease inhibitors. A notable example is Boceprevir , an inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[3][4] The cyclobutylmethyl group in Boceprevir plays a crucial role in binding to the active site of the protease, thereby inhibiting the post-translational processing of the viral polyprotein, which is essential for viral replication.[3][4][5]

Quantitative Antiviral Activity

The antiviral efficacy and cytotoxicity of cyclobutane derivatives are typically quantified by determining their 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ (or IC₅₀), is a critical parameter for assessing the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.

Table 1: Antiviral Activity of Selected Cyclobutane Nucleoside Analogs

CompoundVirusCell LineEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Lobucavir (Cyclobut-G)HBV (Wild-type)HepAD38~1>100>100[6]
Lobucavir (Cyclobut-G)HBV (Lamivudine-resistant)HepAD79~1>100>100[6]
Cyclobut-AHIV-1ATH850 - 100--[7]
Cyclobut-GHIV-1ATH850 - 100--[7]
Entecavir (related carbocyclic nucleoside)HBV-0.003--[8]

Table 2: In Vitro Activity of Boceprevir

ParameterValueCell Line / Assay ConditionReference
EC₅₀ (HCV replicon) 0.2 - 0.4 µMGenotypes 1, 2, and 5[4]
CC₅₀ > EC₅₀Huh7 hepatoma cells[4]
Ki (NS3/4A protease) 14 nM-[5]

Experimental Protocols

Synthesis of Carbocyclic Cyclobutane Nucleosides

A general synthetic approach to carbocyclic cyclobutane nucleosides involves the coupling of a functionalized cyclobutane intermediate with a nucleobase. The following is a representative protocol for the synthesis of a purine carbocyclic nucleoside analog.

Protocol 1: Synthesis of a Purine Carbocyclic Nucleoside Analog

  • Preparation of the Cyclobutane Intermediate:

    • Start with a suitable cyclobutanone precursor, for example, 3-hydroxymethylcyclobutanone.

    • Protect the hydroxyl group using a suitable protecting group (e.g., benzoyl chloride).

    • Introduce a leaving group, such as bromine, at the α-position to the carbonyl group via bromination.

  • N-Alkylation of the Nucleobase:

    • Prepare the potassium or sodium salt of the desired purine base (e.g., 6-chloropurine) by treating it with a strong base like potassium carbonate or sodium hydride in an appropriate solvent (e.g., DMF).

    • Add the brominated cyclobutanone intermediate to the solution of the purine salt.

    • Heat the reaction mixture to facilitate the N-alkylation. This step may yield a mixture of N-7 and N-9 regioisomers, which can be separated by chromatography.

  • Reduction of the Ketone:

    • Reduce the ketone functionality of the coupled product to a hydroxyl group using a reducing agent like sodium borohydride in methanol. This reduction is often stereoselective.

  • Deprotection:

    • Remove the protecting group from the hydroxymethyl side chain. For a benzoyl group, this can be achieved by transesterification with sodium methoxide in methanol.

  • Purification:

    • Purify the final carbocyclic nucleoside analog using column chromatography.

Antiviral Activity and Cytotoxicity Assays

Protocol 2: Plaque Reduction Assay for Antiviral Efficacy (EC₅₀/IC₅₀ Determination) [9][10][11]

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

  • Cell Seeding:

    • Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV, MRC-5 for CMV) in 24-well plates.[10]

  • Compound Preparation:

    • Prepare a series of two-fold serial dilutions of the test compound in cell culture medium.

  • Virus Inoculation:

    • Infect the cell monolayers with a known titer of the virus (e.g., 50-100 plaque-forming units per well) in the presence of the various concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay and Incubation:

    • After a 90-minute adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., 0.4% agarose or methylcellulose) containing the corresponding concentration of the test compound.[10]

    • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (e.g., 2-3 days for HSV, 7-14 days for CMV).[10]

  • Plaque Visualization and Counting:

    • Fix the cells with 10% formalin and stain with a solution of crystal violet (e.g., 0.8% in 50% ethanol).[10]

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • The EC₅₀ or IC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%, is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: MTT Assay for Cytotoxicity (CC₅₀ Determination) [12][13]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed host cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period.

  • Compound Treatment:

    • Add serial dilutions of the test compound to the wells. Include a cell control (no compound).

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay at 37°C in a CO₂ incubator.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration compared to the cell control.

    • The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Carbocyclic Nucleoside Analogs: Inhibition of Viral DNA Polymerase

The antiviral activity of carbocyclic cyclobutane nucleoside analogs like Lobucavir is dependent on their intracellular phosphorylation to the active triphosphate form. This process is a critical step in their mechanism of action.

G cluster_cell Host/Infected Cell cluster_polymerase Viral DNA Replication Lobucavir Lobucavir (Cyclobut-G) Lobucavir_MP Lobucavir Monophosphate Lobucavir->Lobucavir_MP Viral/Cellular Kinases Lobucavir_DP Lobucavir Diphosphate Lobucavir_MP->Lobucavir_DP Cellular Kinases Lobucavir_TP Lobucavir Triphosphate (Active Form) Lobucavir_DP->Lobucavir_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Lobucavir_TP->Viral_DNA_Polymerase Competitive Inhibition dGTP dGTP (Natural Substrate) dGTP->Viral_DNA_Polymerase Incorporation Viral_DNA Growing Viral DNA Chain Viral_DNA_Polymerase->Viral_DNA Elongation Terminated_DNA Terminated Viral DNA Viral_DNA_Polymerase->Terminated_DNA Chain Termination

Caption: Intracellular activation and mechanism of action of Lobucavir.

Boceprevir: Inhibition of HCV NS3/4A Protease

Boceprevir is a direct-acting antiviral that targets the HCV NS3/4A protease, an enzyme essential for the cleavage of the HCV polyprotein into functional viral proteins.

G cluster_hcv HCV Replication Cycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Site Viral_Proteins Mature Viral Proteins (NS4A, NS4B, NS5A, NS5B) NS3_4A->Viral_Proteins Proteolytic Cleavage Replication_Complex Viral Replication Complex Viral_Proteins->Replication_Complex New_Virions New Virions Replication_Complex->New_Virions Boceprevir Boceprevir Boceprevir->NS3_4A Inhibition

Caption: Mechanism of action of Boceprevir in inhibiting HCV replication.

Conclusion

Cyclobutane derivatives represent a versatile and promising platform for the development of novel antiviral therapeutics. Their unique structural properties and demonstrated efficacy against a range of viruses underscore their importance in medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of new antiviral agents based on the cyclobutane scaffold. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will likely lead to the identification of even more potent and selective cyclobutane-based antiviral drugs.

References

Application Notes and Protocols for the Synthesis of 2-(Aminomethyl)cyclobutane-1-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)cyclobutane-1-carboxylic acid and its isomers are valuable building blocks in medicinal chemistry and drug development. Their rigid cyclobutane scaffold introduces conformational constraints into molecules, which can enhance binding affinity, selectivity, and metabolic stability of drug candidates. This document provides detailed protocols for the synthesis of both cis- and trans-isomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, based on established stereoselective synthetic routes.

Overview of Synthetic Strategy

The primary strategy for accessing all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid begins with a single chiral starting material. A key photochemical [2+2] cycloaddition reaction establishes the cyclobutane ring with a cis configuration. The resulting diastereomers are then separated. Subsequent chemical transformations, including an efficient epimerization step, allow for the conversion of the cis-isomers to the corresponding trans-isomers. This unified approach provides access to all possible stereoisomers from a common precursor.

Synthetic_Strategy Start Chirally Derivatized Unsaturated γ-Lactam Cycloaddition Photochemical [2+2] Cycloaddition with Ethylene Start->Cycloaddition Cis_Mix Diastereomeric Mixture of cis-Cyclobutane Adducts Cycloaddition->Cis_Mix Separation Chromatographic Separation Cis_Mix->Separation Cis_Isomer1 cis-Isomer 1 (Enantiopure) Separation->Cis_Isomer1 Cis_Isomer2 cis-Isomer 2 (Enantiopure) Separation->Cis_Isomer2 Boc_Protection1 Boc Protection Cis_Isomer1->Boc_Protection1 Boc_Protection2 Boc Protection Cis_Isomer2->Boc_Protection2 Hydrolysis1 Lactam Hydrolysis Boc_Protection1->Hydrolysis1 Epimerization1 Epimerization/ Hydrolysis Protocol Boc_Protection1->Epimerization1 Hydrolysis2 Lactam Hydrolysis Boc_Protection2->Hydrolysis2 Epimerization2 Epimerization/ Hydrolysis Protocol Boc_Protection2->Epimerization2 Final_Cis1 cis-2-(Aminomethyl)cyclobutane -1-carboxylic Acid (Isomer 1) Hydrolysis1->Final_Cis1 Final_Cis2 cis-2-(Aminomethyl)cyclobutane -1-carboxylic Acid (Isomer 2) Hydrolysis2->Final_Cis2 Final_Trans1 trans-2-(Aminomethyl)cyclobutane -1-carboxylic Acid (Isomer 1) Epimerization1->Final_Trans1 Final_Trans2 trans-2-(Aminomethyl)cyclobutane -1-carboxylic Acid (Isomer 2) Epimerization2->Final_Trans2

Caption: Unified synthesis of all stereoisomers.

Experimental Protocols

Synthesis of cis-2-(Aminomethyl)cyclobutane-1-carboxylic Acid Isomers

The synthesis of the cis-isomers is centered around a photochemical [2+2] cycloaddition reaction between a chirally derivatized unsaturated γ-lactam and ethylene.[1] This key step creates the cyclobutane ring exclusively with a cis configuration. The resulting diastereomers are then separated and further processed to yield the final enantiomerically pure cis-amino acids.

Cis_Isomer_Workflow cluster_0 Cyclobutane Ring Formation cluster_1 Separation and Derivatization cluster_2 Final Product Formation Lactam Chiral Unsaturated γ-Lactam Photoreactor Photochemical Reactor (-70°C, Acetone Sensitizer) Lactam->Photoreactor Ethylene Ethylene Ethylene->Photoreactor Cis_Adducts Diastereomeric cis-Adducts Photoreactor->Cis_Adducts Chromatography Silica Gel Chromatography Cis_Adducts->Chromatography Isomer_A Diastereomer A Chromatography->Isomer_A Isomer_B Diastereomer B Chromatography->Isomer_B Boc_Protect_A Boc Protection (Boc)2O, DMAP Isomer_A->Boc_Protect_A Boc_Protect_B Boc Protection (Boc)2O, DMAP Isomer_B->Boc_Protect_B Boc_A N-Boc Diastereomer A Boc_Protect_A->Boc_A Boc_B N-Boc Diastereomer B Boc_Protect_B->Boc_B Hydrolysis_A Base-Mediated Lactam Hydrolysis (LiOH, THF/H2O) Boc_A->Hydrolysis_A Hydrolysis_B Base-Mediated Lactam Hydrolysis (LiOH, THF/H2O) Boc_B->Hydrolysis_B Final_Cis_A Enantiopure cis-Isomer 1 Hydrolysis_A->Final_Cis_A Final_Cis_B Enantiopure cis-Isomer 2 Hydrolysis_B->Final_Cis_B

Caption: Workflow for cis-isomer synthesis.

Protocol 1: Photochemical [2+2] Cycloaddition

  • A solution of the chiral unsaturated γ-lactam in acetone is prepared in a quartz photoreactor.

  • The solution is cooled to -70°C and purged with nitrogen.

  • Ethylene gas is bubbled through the solution while irradiating with a medium-pressure mercury lamp.

  • The reaction is monitored by TLC or GC until the starting material is consumed.

  • The solvent is removed under reduced pressure to yield the crude diastereomeric mixture of cis-cyclobutane adducts.

Protocol 2: Diastereomer Separation and Boc Protection

  • The crude mixture of adducts is separated by column chromatography on silica gel.

  • The separated diastereomers are individually dissolved in a suitable solvent (e.g., dichloromethane).

  • Di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added.

  • The reaction mixture is stirred at room temperature until the starting material is fully consumed.

  • The solvent is removed, and the residue is purified to yield the N-Boc protected cis-isomers.

Protocol 3: Lactam Hydrolysis

  • The N-Boc protected lactam is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • Lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is acidified to pH ~3-4 with aqueous HCl.

  • The product is extracted with an organic solvent, and the solvent is evaporated to yield the final cis-2-(aminomethyl)cyclobutane-1-carboxylic acid isomer.

StepProductYield (%)Diastereomeric Ratio
Photochemical CycloadditionDiastereomeric cis-AdductsHighVaries with substrate
Lactam Hydrolysiscis-IsomersQuantitative>99:1
Synthesis of trans-2-(Aminomethyl)cyclobutane-1-carboxylic Acid Isomers

The trans-isomers are synthesized from the separated N-Boc protected cis-isomers through an efficient tandem epimerization/hydrolysis protocol.[1] This involves the formation of a carboxamide, followed by a base-mediated epimerization of the stereocenter at the carbon bearing the carboxamide group, and subsequent hydrolysis.

Trans_Isomer_Workflow cluster_0 Carboxamide Formation cluster_1 Epimerization and Hydrolysis Boc_Cis N-Boc Protected cis-Isomer Activation Carboxylic Acid Activation (e.g., with isobutyl chloroformate) Boc_Cis->Activation Carboxamide cis-Carboxamide Derivative Activation->Carboxamide Ammonia Ammonia Ammonia->Carboxamide Epimerization Base-Mediated Epimerization (e.g., NaOEt in EtOH) Carboxamide->Epimerization Hydrolysis Acidic or Basic Hydrolysis Epimerization->Hydrolysis Final_Trans Enantiopure trans-Isomer Hydrolysis->Final_Trans

Caption: Workflow for trans-isomer synthesis.

Protocol 4: Carboxamide Formation

  • The N-Boc protected cis-amino acid is dissolved in anhydrous THF and cooled to -15°C.

  • N-methylmorpholine and isobutyl chloroformate are added sequentially, and the mixture is stirred.

  • A solution of ammonia in an appropriate solvent is then added, and the reaction is allowed to warm to room temperature.

  • The reaction is quenched, and the product is extracted to yield the cis-carboxamide derivative.

Protocol 5: Tandem Epimerization/Hydrolysis

  • The cis-carboxamide derivative is dissolved in ethanol.

  • A solution of sodium ethoxide in ethanol is added, and the mixture is heated to reflux.

  • The reaction is monitored until the epimerization is complete.

  • The reaction mixture is then subjected to hydrolysis (either acidic or basic) to convert the carboxamide to a carboxylic acid.

  • Workup and purification yield the final trans-2-(aminomethyl)cyclobutane-1-carboxylic acid isomer.

StepProductYield (%)Diastereomeric Ratio (trans:cis)
Epimerization/Hydrolysistrans-IsomersGood to High>95:5

Conclusion

The described protocols provide a reliable and stereocontrolled route to all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. The key [2+2] photocycloaddition and the efficient cis-to-trans epimerization are crucial steps that enable the unified synthesis of these valuable building blocks for drug discovery and development. Researchers can adapt these methods to synthesize specific isomers required for their applications.

References

Application Notes and Protocols: 2-Cyanocyclobutane-1-carboxylic Acid as a Versatile Precursor for Novel Polymer Architectures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyanocyclobutane-1-carboxylic acid is an intriguing, yet underexplored, bifunctional monomer candidate for the synthesis of advanced polymers. The strained cyclobutane ring offers a unique combination of rigidity and flexibility, which can impart desirable thermal and mechanical properties to the resulting polymer backbone.[1] The presence of both a carboxylic acid and a nitrile group provides two distinct reactive handles. This dual functionality opens up multiple synthetic pathways to a variety of polymer families, including polyesters and polyamides, by leveraging the differential reactivity of the nitrile moiety.

This document outlines two primary strategies for utilizing this compound as a polymer precursor:

  • Pathway A: Hydrolysis of the Nitrile. The nitrile group can be hydrolyzed to a second carboxylic acid, yielding a cyclobutane-1,2-dicarboxylic acid monomer. This diacid can then undergo traditional step-growth polycondensation with diols or diamines to produce polyesters or polyamides, respectively.

  • Pathway B: Reduction of the Nitrile. The nitrile group can be selectively reduced to a primary amine, transforming the molecule into a γ-amino acid (2-(aminomethyl)cyclobutane-1-carboxylic acid). This AB-type monomer can then undergo self-polycondensation to form a polyamide.

These approaches allow for the synthesis of polymers with the cyclobutane unit integrated into the main chain, influencing properties such as thermal stability, crystallinity, and degradation profiles.

Potential Polymerization Pathways and Resulting Architectures

The strategic conversion of the nitrile group dictates the final polymer structure. Below are the proposed synthetic transformations and the resulting polymer classes.

G cluster_A precursor 2-Cyanocyclobutane- 1-carboxylic Acid pathway_A Pathway A: Nitrile Hydrolysis precursor->pathway_A pathway_B Pathway B: Nitrile Reduction precursor->pathway_B diacid Cyclobutane-1,2- dicarboxylic Acid (Monomer A) pathway_A->diacid amino_acid 2-(Aminomethyl)cyclobutane- 1-carboxylic Acid (Monomer B) pathway_B->amino_acid polyester Polyester diacid->polyester Polycondensation polyamide_A Polyamide (AA-BB type) diacid->polyamide_A Polycondensation polyamide_B Polyamide (AB type) amino_acid->polyamide_B Self-Polycondensation diol + Diol polyester->diol diamine + Diamine polyamide_A->diamine

Figure 1: Proposed synthetic pathways for polymers derived from this compound.

Pathway A: Polyesters and Polyamides from Cyclobutane-1,2-dicarboxylic Acid

Hydrolysis of the nitrile group, which can be achieved under acidic or basic conditions, converts the precursor into a cyclobutane-1,2-dicarboxylic acid (CBDA).[2][3] This diacid monomer is analogous to other CBDAs that have been successfully used to synthesize a range of semi-rigid polyesters and polyamides.[1][4]

  • Polyesters: Polycondensation of the resulting CBDA with various aliphatic diols (e.g., 1,4-butanediol, 1,6-hexanediol) can be performed via melt polymerization to yield polyesters.[4][5] The properties of these materials, such as the glass transition temperature (Tg), can be tailored by adjusting the length of the diol chain.

  • Polyamides (AA-BB Type): Similarly, polycondensation of the CBDA with diamines (e.g., hexamethylenediamine) produces polyamides.[6] The rigid cyclobutane unit is expected to enhance the thermal stability of these materials.

Pathway B: Polyamides from 2-(Aminomethyl)cyclobutane-1-carboxylic Acid

The reduction of the nitrile group to a primary amine can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[7][8][9] This transformation yields an AB-type monomer, 2-(aminomethyl)cyclobutane-1-carboxylic acid, which contains both an amine and a carboxylic acid functionality. Such monomers can undergo self-polycondensation to form polyamides.[10][11] This approach is analogous to the synthesis of polypeptides from amino acids.[12]

Anticipated Polymer Properties: A Comparative Overview

Direct quantitative data for polymers derived from this compound is not available in the literature. However, by drawing comparisons with polymers synthesized from analogous cyclobutane dicarboxylic acids, we can anticipate a range of properties. The data presented below is for polyesters derived from the polycondensation of various cyclobutane-1,3-dicarboxylic acids (truxillic acids) with different diols and should be considered representative.

Polymer TypeMonomersMn ( g/mol )PDI (Đ)Tg (°C)Td,10% (°C)
Polyesterα-Truxillic acid + Ethylene glycol--75-85~350
Polyesterα-Truxillic acid + 1,4-Butanediol~11,2001.6-2.552263-284
Polyesterα-Truxillic acid + 1,6-Hexanediol>30,000<3.035-45~375
PolyamideCBDA + Hexamethylenediamine-->100>380

Data is compiled from analogous systems reported in the literature and serves as an estimation.[4][12] Mn = Number-average molecular weight; PDI = Polydispersity index; Tg = Glass transition temperature; Td,10% = Temperature at 10% weight loss.

The inclusion of the cyclobutane ring is expected to confer moderate to high thermal stability, with decomposition temperatures potentially ranging from 260°C to over 380°C.[12] The glass transition temperature can be tuned by the choice of co-monomer (diol or diamine), with longer, more flexible chains generally leading to lower Tg values.

Experimental Protocols

The following protocols are proposed methodologies for the synthesis and characterization of polymers from this compound.

Protocol 1: Synthesis of a Cyclobutane-Based Polyester via In-situ Nitrile Hydrolysis and Melt Polycondensation

This protocol describes a two-step, one-pot synthesis of a polyester from this compound and 1,6-hexanediol.

G start Mix Precursor, Diol & Acid Catalyst hydrolysis Step 1: Hydrolysis (e.g., 120°C, 4h) Nitrile -> Carboxylic Acid start->hydrolysis polycondensation Step 2: Polycondensation (e.g., 180-220°C, Vacuum, 8-24h) hydrolysis->polycondensation purification Purification (Dissolution & Precipitation) polycondensation->purification characterization Characterization (GPC, NMR, DSC, TGA) purification->characterization

Figure 2: Workflow for polyester synthesis via in-situ hydrolysis and polycondensation.

Materials:

  • This compound

  • 1,6-Hexanediol (1.05 eq)

  • Sulfuric acid (catalytic amount, e.g., 0.1 mol%)

  • Antimony(III) oxide (catalyst, e.g., 0.05 mol%)

  • Methanol (for precipitation)

  • Chloroform or Dichloromethane (for dissolution)

  • Nitrogen gas supply

  • Vacuum line

Procedure:

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Charging Reagents: Charge the flask with this compound, 1,6-hexanediol (1.05 eq), and a catalytic amount of sulfuric acid.

  • Nitrile Hydrolysis (Step 1):

    • Heat the mixture to 120-140°C under a slow stream of nitrogen.

    • Maintain this temperature for 4-6 hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid. Water and ammonia will be evolved and removed through the condenser.

  • Polycondensation (Step 2):

    • Add the polycondensation catalyst (e.g., Antimony(III) oxide).

    • Gradually increase the temperature to 180°C while stirring.

    • After 1 hour, slowly reduce the pressure to <1 mmHg over 30 minutes.

    • Continue to increase the temperature to 220°C and maintain the reaction under vacuum for 8-24 hours. The viscosity of the mixture will increase significantly.

  • Isolation and Purification:

    • Cool the reactor to room temperature and dissolve the resulting polymer in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

    • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.

  • Characterization:

    • Determine the molecular weight (Mn) and polydispersity (PDI) by Gel Permeation Chromatography (GPC).

    • Confirm the structure by ¹H NMR and FT-IR spectroscopy.

    • Analyze thermal properties (Tg, Tm, Td) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: Synthesis of a Cyclobutane-Based Polyamide via Nitrile Reduction and Self-Polycondensation

This protocol details the synthesis of a polyamide from the AB-type monomer derived from the reduction of this compound.

G reduction Step 1: Nitrile Reduction Precursor -> Amino Acid (e.g., LiAlH4 in THF) isolation Isolate & Purify Amino Acid Monomer reduction->isolation polycondensation Step 2: Self-Polycondensation (Melt or Solution Phase) isolation->polycondensation purification Purification (Precipitation) polycondensation->purification characterization Characterization (GPC, NMR, DSC, TGA) purification->characterization

Figure 3: Workflow for polyamide synthesis via nitrile reduction and self-polycondensation.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) (excess)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for neutralization)

  • Polycondensation catalyst (e.g., triphenyl phosphite)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

Procedure:

  • Nitrile Reduction (Step 1):

    • In a flame-dried, nitrogen-purged flask, suspend LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-8 hours.

    • Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.

    • Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude 2-(aminomethyl)cyclobutane-1-carboxylic acid. Purify by recrystallization or chromatography.

  • Self-Polycondensation (Step 2):

    • In a reaction vessel, dissolve the purified amino acid monomer in NMP.

    • Add pyridine and the polycondensation catalyst (e.g., triphenyl phosphite).

    • Heat the solution to 100-120°C under a nitrogen atmosphere for 12-24 hours.

    • Monitor the reaction progress by the increase in viscosity.

  • Isolation and Purification:

    • Cool the reaction mixture and precipitate the polyamide by pouring it into a non-solvent like methanol or water.

    • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

  • Characterization:

    • Analyze the polymer using GPC, NMR, FT-IR, DSC, and TGA as described in Protocol 1.

Disclaimer: These protocols are proposed methodologies and may require optimization. All procedures should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.

References

Application Notes and Protocols for Amide Coupling with Cyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of amides from cyclobutane carboxylic acids, a critical transformation in the development of novel therapeutics and functional materials. The protocols outlined below utilize common coupling reagents and are designed to serve as a practical guide for laboratory execution.

Introduction

The amide bond is a cornerstone of modern medicinal chemistry, and the incorporation of unique structural motifs, such as the cyclobutane ring, can impart desirable physicochemical and pharmacological properties to drug candidates. Cyclobutane carboxylic acids, therefore, represent valuable building blocks in drug discovery. This document details robust protocols for the coupling of cyclobutane carboxylic acids with primary and secondary amines, offering a comparative analysis of common coupling reagents to guide methods development.

Data Presentation: Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is crucial for maximizing yield and simplifying purification. The following table summarizes the performance of various coupling reagents in the amidation of cyclobutane carboxylic acid with representative amines.

Coupling ReagentAdditiveBaseAmineSolventTime (h)Temp (°C)Yield (%)Purity/Notes
HBTU -DIPEAPrimary AmineDMF2RT48.4Product mixture of crystals and rods.[1]
EDC·HCl HOBtDIPEAPrimary AmineDMF18239.6Uniform white crystals; easier purification.[1]
EDC·HCl HOBt, DMAPDIPEAAniline DerivativeCH₃CN1823Good to ExcellentEffective for electron-deficient amines.[2][3]
HATU -DIPEAPrimary AmineDMF0.5-1RTHighGenerally high yielding and fast.[4]
DCC HOBt-Primary AmineDCM/DMF12-24RTGoodByproduct (DCU) precipitation can aid purification.

Experimental Protocols

Detailed methodologies for key amide coupling reactions are provided below. These protocols can be adapted for a range of primary and secondary amines.

Protocol 1: HBTU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of cyclobutane carboxylic acid with a primary amine using HBTU as the coupling reagent.

Materials:

  • Cyclobutane carboxylic acid

  • Primary amine (e.g., benzylamine)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of cyclobutane carboxylic acid (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HBTU (1.1 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted cyclobutanecarboxamide. A reported yield for a similar reaction is 48.4%.[1]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol details the use of EDC in combination with HOBt for the formation of an amide bond between cyclobutane carboxylic acid and a primary amine. This method is known for its milder conditions and the water-soluble nature of its urea byproduct, which simplifies purification.[1]

Materials:

  • Cyclobutane carboxylic acid

  • Primary amine (e.g., aniline)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve cyclobutane carboxylic acid (1.0 eq), the primary amine (1.0 eq), HOBt (1.0 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with EtOAc and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield the pure amide. A reported yield for a similar reaction is 9.6%.[1]

Protocol 3: HATU-Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often leading to rapid reaction times and high yields.[4]

Materials:

  • Cyclobutane carboxylic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve cyclobutane carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with EtOAc and wash with water (3x) and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by silica gel chromatography to obtain the desired amide.

Visualizations

Experimental Workflow for Amide Coupling

The following diagram illustrates a generalized workflow for the amide coupling of cyclobutane carboxylic acid.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Cyclobutane Carboxylic Acid & Amine in Anhydrous Solvent add_base Add Base (e.g., DIPEA) start->add_base add_coupling Add Coupling Reagent (e.g., HBTU, EDC/HOBt, HATU) add_base->add_coupling stir Stir at Specified Temperature and Time add_coupling->stir quench Quench Reaction & Dilute with Organic Solvent stir->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry Organic Layer & Concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify end Characterize Pure N-Substituted Cyclobutanecarboxamide purify->end

Caption: Generalized workflow for amide coupling reactions.

Logical Relationship of Coupling Reagent Components

This diagram illustrates the key components and their roles in a typical amide coupling reaction.

coupling_components carboxylic_acid Cyclobutane Carboxylic Acid activated_intermediate Activated Carboxylic Acid Intermediate carboxylic_acid->activated_intermediate activation amine Primary or Secondary Amine amide_product N-Substituted Cyclobutanecarboxamide amine->amide_product coupling_reagent Coupling Reagent (e.g., HATU, EDC) coupling_reagent->activated_intermediate base Base (e.g., DIPEA) base->activated_intermediate activated_intermediate->amide_product nucleophilic attack byproducts Byproducts (e.g., Urea, HOBt) activated_intermediate->byproducts

Caption: Key components in amide bond formation.

References

Application Notes and Protocols for Transannular C–H Functionalization of Cycloalkane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct functionalization of carbon-hydrogen (C–H) bonds is a paramount goal in modern organic synthesis, offering a more efficient and atom-economical approach to complex molecule construction. Transannular C–H functionalization of cycloalkanes, in particular, presents a formidable challenge due to the inherent inertness of C(sp³)–H bonds and the need to bridge significant distances across a ring system. This document provides detailed application notes and protocols for a recently developed, powerful palladium-catalyzed method for the transannular γ-C–H arylation of cycloalkane carboxylic acids. This methodology is significant for its ability to selectively forge C–C bonds at a remote, unactivated position, providing a streamlined route to valuable carbocyclic structures that are prevalent in pharmaceuticals and natural products.[1][2][3]

The protocols outlined below are based on the work of Kang, Strassfeld, Sheng, Chen, and Yu, who introduced novel quinuclidine-pyridone (QuinNuPyridone) and sulfonamide-pyridone (SulfonaPyridone) ligands to overcome the challenges of transannular C–H palladation.[3][4][5] These methods are applicable to a range of ring sizes, from strained cyclobutanes to larger cyclooctanes, and demonstrate excellent regioselectivity for the γ-position.[3][4]

Method 1: Palladium-Catalyzed Transannular γ-C–H Arylation of Cyclopentane, Cyclohexane, Cycloheptane, and Cyclooctane Carboxylic Acids

This method utilizes a palladium catalyst in conjunction with a QuinNuPyridone ligand (L1 or L2) to achieve the transannular γ-C–H arylation of various cycloalkane carboxylic acids with aryl iodides. The carboxylic acid functional group serves as a native directing group, guiding the catalyst to the remote C–H bond.

Reaction Scheme:

A general scheme for the γ-C–H arylation of a cycloalkane carboxylic acid is shown below: (Image of a general reaction scheme for the transannular arylation of a cycloalkane carboxylic acid would be placed here)

Experimental Workflow:

The following diagram illustrates the general experimental workflow for this protocol.

experimental_workflow Experimental Workflow for Transannular γ-C–H Arylation reagents Combine Substrate, Aryl Iodide, Pd Catalyst, Ligand, Base, and Oxidant in a Reaction Vial solvent Add Solvent (e.g., HFIP) reagents->solvent reaction Seal Vial and Heat (e.g., 90-120 °C for 24-48 h) solvent->reaction workup Cool to Room Temperature and Perform Aqueous Workup reaction->workup purification Purify by Flash Chromatography workup->purification analysis Characterize Product (NMR, HRMS) purification->analysis

Caption: General experimental workflow for the palladium-catalyzed transannular γ-C–H arylation.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the transannular γ-C–H arylation of various cycloalkane carboxylic acids.

Table 1: Reaction Conditions for Transannular γ-C–H Arylation of 6-, 7-, and 8-Membered Rings [2]

Ring SizePalladium CatalystLigandAryl Iodide (equiv.)Oxidant (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)
6-MemberedPdCl₂(PhCN)₂ (10 mol%)L2 (20 mol%)2.0Ag₂CO₃ (1.5)K₂CO₃ (1.5)HFIP9024
7-MemberedPd(OAc)₂ (10 mol%)L2 (15 mol%)2.0Ag₂CO₃ (1.5)K₂CO₃ (3.0)HFIP/THF9024
8-MemberedPd(OAc)₂ (10 mol%)L1 (15 mol%)2.0Ag₂CO₃ (1.5)Na₃PO₄ (1.5)HFIP12048

Table 2: Selected Yields for Transannular γ-C–H Arylation [2][5]

Cycloalkane SubstrateAryl IodideProductYield (%)
Cyclohexanecarboxylic Acid4-Iodo-N,N-dimethylanilineγ-Arylated Product75
Cycloheptanecarboxylic Acid1-Iodo-4-nitrobenzeneγ-Arylated Product68
Cyclooctanecarboxylic Acid4-Iodotolueneγ-Arylated Product55
Cyclopentanecarboxylic Acid1-Iodo-4-methoxybenzeneγ-Arylated Product85
Detailed Experimental Protocol

Materials:

  • Cycloalkane carboxylic acid substrate (0.1 mmol, 1.0 equiv.)

  • Aryl iodide (0.2 mmol, 2.0 equiv.)

  • Palladium catalyst (see Table 1 for specific catalyst and loading)

  • Ligand (see Table 1 for specific ligand and loading)

  • Oxidant (see Table 1 for specific oxidant and loading)

  • Base (see Table 1 for specific base and loading)

  • Solvent (see Table 1 for specific solvent and volume)

  • Anhydrous reaction vial with a screw cap and PTFE septum

  • Magnetic stir bar

Procedure:

  • To the reaction vial, add the cycloalkane carboxylic acid substrate, aryl iodide, palladium catalyst, ligand, oxidant, and base.

  • Add the magnetic stir bar to the vial.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the specified solvent via syringe.

  • Seal the vial tightly with the screw cap.

  • Place the reaction vial in a preheated oil bath or heating block at the temperature specified in Table 1.

  • Stir the reaction mixture for the time indicated in Table 1.

  • After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-arylated cycloalkane carboxylic acid.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Method 2: Transannular γ-C–H Arylation of Cyclobutane Carboxylic Acids via Double C–H Activation

The transannular functionalization of strained cyclobutane rings is particularly challenging. This method employs a dual-ligand system, a SulfonaPyridone ligand (L3) and a monodentate pyridone ligand (L4), to facilitate a double C–H activation pathway.[4][6]

Reaction Scheme:

A general scheme for the γ-C–H arylation of a cyclobutane carboxylic acid is shown below: (Image of a general reaction scheme for the transannular arylation of a cyclobutane carboxylic acid would be placed here)

Quantitative Data Summary

Table 3: Reaction Conditions for Transannular γ-C–H Arylation of 4-Membered Rings [2]

Palladium CatalystLigandsArene (equiv.)Oxidant (equiv.)SolventTemp. (°C)Time (days)
Pd(OAc)₂ (10 mol% + 5 mol% after 2.5 days)L3 (8 mol%), L4 (4 mol%)10.0Cu(OAc)₂ (2.0) or AgOAc (4.0)HFIP1005

Table 4: Selected Yields for Transannular γ-C–H Arylation of Cyclobutane Carboxylic Acids [2]

Cyclobutane SubstrateAreneProductYield (%)
1-Ethylcyclobutane-1-carboxylic acidBenzeneγ-Phenylated Product52
1-Ethylcyclobutane-1-carboxylic acidTolueneγ-Tolylated Product58
Detailed Experimental Protocol

Materials:

  • Cyclobutane carboxylic acid substrate (0.1 mmol, 1.0 equiv.)

  • Arene (1.0 mmol, 10.0 equiv.)

  • Pd(OAc)₂ (10 mol%)

  • Ligand L3 (8 mol%)

  • Ligand L4 (4 mol%)

  • Oxidant (see Table 3)

  • HFIP (400 μL)

  • Anhydrous reaction vial with a screw cap and PTFE septum

  • Magnetic stir bar

Procedure:

  • To the reaction vial, add the cyclobutane carboxylic acid substrate, Pd(OAc)₂, ligand L3, ligand L4, and the oxidant.

  • Add the magnetic stir bar.

  • Evacuate and backfill the vial with an inert atmosphere three times.

  • Add the arene and HFIP via syringe.

  • Seal the vial tightly.

  • Place the reaction vial in a preheated heating block at 100 °C and stir.

  • After 2.5 days, add an additional 5 mol% of Pd(OAc)₂ to the reaction mixture.

  • Continue heating and stirring for a total of 5 days.

  • Follow steps 8-12 from the protocol for larger rings for workup, purification, and characterization.

Proposed Catalytic Cycle

The proposed catalytic cycle for the transannular γ-C–H arylation of cycloalkane carboxylic acids with QuinNuPyridone ligands is depicted below. The cycle is thought to involve the formation of a palladacycle intermediate, which is crucial for achieving the observed regioselectivity.

catalytic_cycle Proposed Catalytic Cycle for γ-C–H Arylation pd_catalyst Pd(II) Catalyst substrate_complex Substrate-Pd Complex pd_catalyst->substrate_complex + Substrate - HOAc palladacycle Transannular Palladacycle (C-H Activation) substrate_complex->palladacycle γ-C-H Activation oxidative_addition Oxidative Addition of Aryl Iodide palladacycle->oxidative_addition + Ar-I pd_iv_intermediate Pd(IV) Intermediate oxidative_addition->pd_iv_intermediate reductive_elimination Reductive Elimination pd_iv_intermediate->reductive_elimination C-C Bond Formation reductive_elimination->pd_catalyst Releases Product product γ-Arylated Product reductive_elimination->product

Caption: Proposed catalytic cycle for the palladium-catalyzed transannular γ-C–H arylation.

Conclusion

The palladium-catalyzed transannular C–H functionalization of cycloalkane carboxylic acids represents a significant advancement in synthetic methodology. The protocols described herein provide a practical guide for researchers to access a wide array of functionalized carbocycles that were previously challenging to synthesize. The use of specifically designed ligands is key to the success of these transformations, enabling high regioselectivity and functional group tolerance. This powerful tool is anticipated to accelerate the discovery and development of new therapeutic agents and other valuable molecules.

References

The Rising Star of Strained Rings: Bicyclobutanes in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For decades, bicyclo[1.1.0]butanes (BCBs) were relegated to the realm of chemical curiosities, their high ring strain of approximately 64-66 kcal/mol making them intriguing yet seemingly impractical building blocks. However, a recent surge in synthetic innovation has catapulted these compact, three-dimensional structures to the forefront of organic synthesis. Researchers, scientists, and drug development professionals are increasingly harnessing the latent reactivity of BCBs to forge complex molecular architectures with unprecedented efficiency. This application note delves into the diverse applications of bicyclobutanes, providing detailed protocols for their synthesis and key transformations, and summarizing the quantitative data that underscores their synthetic utility.

The unique reactivity of bicyclobutanes stems from the high p-character of their central carbon-carbon bond, rendering it susceptible to cleavage by a variety of reagents and reaction conditions. This "strain-release" reactivity provides a powerful driving force for the formation of new bonds and the construction of diverse molecular scaffolds, particularly cyclobutane and bicyclo[2.1.1]hexane derivatives. These motifs are of significant interest in medicinal chemistry, where they serve as saturated bioisosteres for aromatic rings, often improving pharmacokinetic properties of drug candidates.[1][2]

Key Applications in Organic Synthesis

The synthetic utility of bicyclobutanes can be broadly categorized into three main areas: ring-opening reactions, cycloaddition reactions, and cross-coupling reactions. Each of these transformations leverages the inherent strain of the bicyclobutane core to achieve unique and powerful synthetic outcomes.

Strain-Release Ring-Opening Reactions

The cleavage of the central C1-C3 bond in bicyclobutanes is the most common and versatile transformation. This can be initiated by a wide range of nucleophiles, electrophiles, and radicals, leading to the formation of highly functionalized cyclobutane derivatives.

Nucleophilic Ring-Opening: Electron-deficient bicyclobutanes, often bearing a sulfonyl or carbonyl group at a bridgehead position, readily undergo conjugate addition-type reactions with a variety of nucleophiles. This approach provides a reliable method for the synthesis of 1,3-disubstituted cyclobutanes.

Radical Ring-Opening: The weak central bond of bicyclobutanes is also susceptible to homolytic cleavage. Radical additions to the bicyclobutane core, often initiated by photoredox catalysis or radical initiators, provide access to a diverse array of substituted cyclobutanes. Samarium(II) iodide (SmI2) has also emerged as a powerful reagent for promoting radical-mediated ring-opening and subsequent annulation reactions.[2]

Cycloaddition Reactions

Bicyclobutanes can participate in a variety of formal cycloaddition reactions, where the central C-C bond acts as a two-atom component. These reactions provide rapid access to bridged bicyclic systems, which are valuable scaffolds in medicinal chemistry.

[3+2] Cycloadditions: Lewis acid catalysis can promote the formal [3+2] cycloaddition of bicyclobutanes with various partners like imines, quinones, and ynamides, leading to the formation of bicyclo[2.1.1]hexane derivatives.[3]

[2π+2σ] Photocycloadditions: Under photochemical conditions, bicyclobutanes can undergo cycloaddition with alkenes to furnish bicyclo[2.1.1]hexanes. This transformation can be initiated through triplet energy transfer or via the formation of a bicyclobutane radical cation.[4][5]

Cross-Coupling Reactions

Recent advances have enabled the use of bicyclobutanes in transition metal-catalyzed cross-coupling reactions, allowing for the direct functionalization of the bicyclobutane core.

Bridgehead Functionalization: The bridgehead positions of bicyclobutanes can be functionalized through deprotonation with strong bases followed by trapping with electrophiles. Furthermore, the resulting organometallic species can participate in palladium-catalyzed cross-coupling reactions with aryl halides, providing a powerful tool for late-stage functionalization.[6][7]

Data Presentation

The following tables summarize quantitative data for key reactions involving bicyclobutanes, showcasing the efficiency and selectivity of these transformations.

Table 1: Synthesis of Bicyclobutane Precursors

EntryBicyclobutane ProductStarting MaterialReagents and ConditionsYield (%)Reference
11-(Phenylsulfonyl)bicyclo[1.1.0]butaneMethyl phenyl sulfone, Epichlorohydrin1. n-BuLi, THF, -78 °C to rt; 2. Benzenesulfonyl chloride; 3. n-BuLi, -78 °C to rt56[1]
2Ethyl bicyclo[1.1.0]butane-1-carboxylateEthyl 3-bromocyclobutane-1-carboxylateSodium triphenylmethylideNot specified[2]
31-Cyano-3-methylbicyclo[1.1.0]butane3-ChlorocyclobutanecarbonitrilePotassium tert-butoxideNot specified[2]

Table 2: Ring-Opening Reactions of Bicyclobutanes

EntryReaction TypeBicyclobutane SubstrateReagentProductYield (%)Diastereomeric RatioReference
1Nucleophilic Addition1-(Phenylsulfonyl)bicyclo[1.1.0]butanePiperidine1-(Piperidin-1-yl)-3-(phenylsulfonyl)cyclobutane95-[7]
2Radical AdditionBicyclo[1.1.0]butane-1-carbonitrilet-BuBr, fac-Ir(ppy)3, K2HPO4, MeCN, blue LEDs1-(tert-Butyl)-3-cyanocyclobutane85-[8]
3SmI2-mediatedBicyclo[1.1.0]butyl ketone, StyreneSmI2 (cat.), THFBicyclo[2.1.1]hexane derivative781.5:1[2]

Table 3: Cycloaddition Reactions of Bicyclobutanes

EntryReaction TypeBicyclobutane SubstrateCoupling PartnerCatalyst/ConditionsProductYield (%)Enantiomeric Excess (%)Reference
1[3+2] CycloadditionPyrazole-substituted BCBQuinoneSc(OTf)3Bicyclo[2.1.1]hexane77-[3]
2[4π+2σ] CycloadditionPyrazole-substituted BCBNitroneCu(OTf)2, Chiral Ligand2-Oxa-3-azabicyclo[3.1.1]heptane9999[8]
3[2π+2σ] Photocycloaddition1-Phenylbicyclo[1.1.0]butaneStyrene[Mes2Acr-tBu2]ClO4, MeCN, blue LEDsBicyclo[2.1.1]hexane86-[4]

Table 4: Cross-Coupling Reactions of Bicyclobutanes

EntryReaction TypeBicyclobutane SubstrateCoupling PartnerCatalyst/LigandProductYield (%)Reference
1Negishi Coupling1-Bromo-3-(N,N-diisopropylcarbamoyl)bicyclo[1.1.0]butane4-IodoanisolePd(dba)2, CyJPhos1-(4-Methoxyphenyl)-3-(N,N-diisopropylcarbamoyl)bicyclo[1.1.0]butane84[6]
2Bridgehead Lithiation/Alkylation1-(N,N-Diisopropylcarbamoyl)bicyclo[1.1.0]butaneMeIs-BuLi, THF, -78 °C1-Methyl-3-(N,N-diisopropylcarbamoyl)bicyclo[1.1.0]butane95[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key bicyclobutane precursor and a representative cycloaddition reaction.

Protocol 1: Synthesis of 1-(Phenylsulfonyl)bicyclo[1.1.0]butane[1]

Materials:

  • Methyl phenyl sulfone

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Epichlorohydrin

  • Benzenesulfonyl chloride

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of methyl phenyl sulfone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.1 equiv) is added dropwise, and the resulting solution is stirred at -78 °C for 30 minutes before being allowed to warm to room temperature and stirred for an additional 2 hours.

  • Epichlorohydrin (1.2 equiv) is added, and the reaction mixture is stirred at room temperature for 3 hours.

  • The reaction is cooled to 0 °C, and benzenesulfonyl chloride (1.3 equiv) is added slowly. The mixture is stirred at room temperature for 18 hours.

  • The reaction is then cooled to -78 °C, and a second portion of n-butyllithium (1.2 equiv) is added dropwise. The mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for 3 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 1-(phenylsulfonyl)bicyclo[1.1.0]butane as a white solid.

Protocol 2: Photochemical [2π+2σ] Cycloaddition of a Bicyclobutane with an Alkene[4]

Materials:

  • 1-Phenylbicyclo[1.1.0]butane

  • Styrene

  • [Mes2Acr-tBu2]ClO4 (photocatalyst)

  • Acetonitrile (MeCN), anhydrous

  • Blue LEDs (e.g., 425 nm)

  • Schlenk tube or similar photochemical reactor

Procedure:

  • In a glovebox, a Schlenk tube is charged with 1-phenylbicyclo[1.1.0]butane (1.0 equiv), the photocatalyst (10 mol %), and anhydrous acetonitrile.

  • Styrene (5.0 equiv) is added to the mixture.

  • The Schlenk tube is sealed, removed from the glovebox, and placed in a photochemical reactor equipped with blue LEDs.

  • The reaction mixture is irradiated for 16 hours at room temperature with stirring.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the corresponding bicyclo[2.1.1]hexane product.

Visualizations

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and reaction mechanisms involving bicyclobutanes.

Synthesis_of_Bicyclobutanes cluster_transannular Transannular Cyclization cluster_sidechain Side-chain Cyclization Cyclobutane_ditosylate 1,3-Disubstituted Cyclobutane BCB_product1 Bicyclo[1.1.0]butane Cyclobutane_ditosylate->BCB_product1 Base Epoxysulfone Epoxysulfone Cyclopropylcarbinol Cyclopropylcarbinol Epoxysulfone->Cyclopropylcarbinol n-BuLi BCB_product2 Sulfonyl-BCB Cyclopropylcarbinol->BCB_product2 1. MsCl 2. n-BuLi

Caption: General synthetic strategies for constructing the bicyclo[1.1.0]butane core.

Ring_Opening_Reactions BCB EWG-Bicyclo[1.1.0]butane Cyclobutane_Nu 1,3-Disubstituted Cyclobutane (Nu) BCB->Cyclobutane_Nu Nucleophilic Addition Cyclobutane_R 1,3-Disubstituted Cyclobutane (R) BCB->Cyclobutane_R Radical Addition Nucleophile Nucleophile (Nu-) Radical Radical (R•)

Caption: Ring-opening reactions of bicyclobutanes with nucleophiles and radicals.

Cycloaddition_Reactions BCB Bicyclo[1.1.0]butane BCH_alkene Bicyclo[2.1.1]hexane BCB->BCH_alkene [2π+2σ] Photocycloaddition Aza_BCH Aza-bicyclo[2.1.1]hexane BCB->Aza_BCH [3+2] Lewis Acid Alkene Alkene Imine Imine

Caption: Cycloaddition reactions of bicyclobutanes to form bridged bicyclic systems.

Cross_Coupling_Workflow BCB_DMG BCB with Directing Group (DMG) Lithiation Deprotonation (s-BuLi) BCB_DMG->Lithiation Lithiated_BCB Lithiated BCB Lithiation->Lithiated_BCB Transmetalation Transmetalation (ZnCl2) Lithiated_BCB->Transmetalation Zincated_BCB Zincated BCB Transmetalation->Zincated_BCB Cross_Coupling Pd-catalyzed Cross-Coupling (Ar-I) Zincated_BCB->Cross_Coupling Functionalized_BCB Bridgehead-Functionalized BCB Cross_Coupling->Functionalized_BCB

Caption: Workflow for the bridgehead functionalization of bicyclobutanes via cross-coupling.

Conclusion and Outlook

The chemistry of bicyclobutanes has undergone a remarkable transformation, evolving from a niche area of academic interest to a powerful tool in mainstream organic synthesis. The ability to harness their inherent strain energy has unlocked novel pathways to valuable and often challenging molecular architectures. For researchers in drug discovery and development, bicyclobutanes offer a gateway to novel chemical space, enabling the synthesis of sp³-rich scaffolds with desirable physicochemical properties. As our understanding of their reactivity continues to grow and new catalytic methods are developed, the applications of bicyclobutanes are poised to expand even further, solidifying their role as indispensable building blocks in the synthetic chemist's toolkit.

References

Application Notes and Protocols for the Analysis of Carboxylic Acids in Biological Samples using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxylic acids are a diverse group of organic compounds that are central to a myriad of metabolic pathways, including energy production, biosynthesis, and cellular signaling.[1] Their concentrations in biological fluids and tissues can serve as important biomarkers for diagnosing and understanding various pathological conditions, from inherited metabolic disorders to cancer and diabetes.[1][2]

However, the quantitative analysis of these compounds in complex biological matrices presents significant analytical challenges. These challenges stem from their high polarity, structural diversity, low volatility, and often poor ionization efficiency in mass spectrometry.[3][4][5] Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful and versatile platform for this purpose, offering high sensitivity and selectivity.[6][7]

This document provides detailed application notes and protocols for the analysis of different classes of carboxylic acids—specifically Short-Chain Fatty Acids (SCFAs), Tricarboxylic Acid (TCA) Cycle intermediates, and other organic acids—in biological samples.

General Experimental Workflow

The analysis of carboxylic acids by LC-MS typically involves several key stages, from sample collection and preparation to data acquisition and analysis. A generalized workflow is outlined below. The selection of specific extraction and derivatization steps is critical and depends on the analytes of interest and the sample matrix.

Caption: General workflow for carboxylic acid analysis.

Sample Preparation

Proper sample preparation is crucial to remove interferences, such as proteins and lipids, and to concentrate the analytes of interest.[8] The choice of method depends on the sample matrix and the physicochemical properties of the target carboxylic acids.[8]

  • Protein Precipitation (PPT): This is a simple and common method for plasma and serum samples. An organic solvent like acetonitrile or methanol is added to the sample to precipitate proteins, which are then removed by centrifugation.[8][9]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases. For example, a bi-phasic system of methanol, methyl tert-butyl ether (MTBE), and water is effective for extracting lipids and fatty acids from plasma.[10]

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by using a solid sorbent to retain either the analytes or the interferences. It is a versatile technique that can be adapted for various classes of carboxylic acids.[2][6]

  • Tissue Homogenization: Solid tissue samples must first be homogenized in an appropriate buffer or solvent to release the analytes before further extraction steps can be performed.[8]

Derivatization

Many carboxylic acids exhibit poor retention on reversed-phase LC columns and ionize inefficiently. Chemical derivatization is a strategy used to improve their analytical properties by:

  • Increasing Hydrophobicity: Enhances retention on reversed-phase columns.

  • Improving Ionization Efficiency: Introduces a readily ionizable group, boosting sensitivity in mass spectrometry, particularly for positive ion mode.[9]

  • Enhancing Stability: Protects against degradation during analysis.

The decision to use derivatization depends on the specific analytes and the sensitivity required.

Derivatization_Decision Start Analyte Properties CheckRetention Poor RP-LC Retention? Start->CheckRetention CheckIonization Low MS Sensitivity? CheckRetention->CheckIonization No Derivatize Perform Derivatization CheckRetention->Derivatize Yes CheckIonization->Derivatize Yes DirectAnalysis Direct Analysis CheckIonization->DirectAnalysis No

Caption: Decision tree for using chemical derivatization.

Application Protocol 1: Quantification of Short-Chain Fatty Acids (SCFAs) in Human Plasma

This protocol describes a sensitive LC-MS/MS method for quantifying key SCFAs (acetic, propionic, butyric acid) using chemical derivatization with 3-nitrophenylhydrazine (3NPH) to enhance chromatographic retention and detection sensitivity.[11]

Experimental Protocol
  • Sample Preparation (Plasma):

    • To a 10 µL plasma sample, add 40 µL of acetonitrile (ACN) to precipitate proteins.[9]

    • Vortex the mixture thoroughly.

    • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[9]

    • Collect the supernatant for the derivatization step.

  • Derivatization:

    • This procedure uses 3-nitrophenylhydrazine (3NPH) to convert SCFAs into their more stable and readily ionizable 3-nitrophenylhydrazone forms.[11]

    • To 50 µL of the sample supernatant, add 50 µL of 200 mM 3-nitrophenylhydrazine (3NPH) hydrochloride and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethyl carbodiimide hydrochloride (EDC).[11]

    • Incubate the solution at 40°C for 30 minutes with constant shaking.[11]

    • After incubation, the sample is ready for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: High-Performance Liquid Chromatography (HPLC) system.

    • Column: A reversed-phase C18 column is typically used for separating the derivatized SCFAs.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient from Mobile Phase A to B is used to elute the analytes.

    • MS System: Tandem mass spectrometer (MS/MS).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is often used for derivatized SCFAs.[9]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity and sensitivity.

Quantitative Data Summary

The following table summarizes the performance of a derivatization-based LC-MS/MS method for SCFA analysis.

AnalyteMatrixMethodLOQ (ng/mL)Linearity (R²)Reference
Acetic AcidPlasmaLC-MS/MS with Derivatization0.1>0.993[9]
Butyric AcidPlasmaLC-MS/MS with Derivatization0.05>0.993[9]
Pentanoic AcidPlasmaLC-MS/MS with Derivatization0.01>0.993[9]

Application Protocol 2: Analysis of TCA Cycle Intermediates in Human Urine

The intermediates of the Tricarboxylic Acid (TCA) or Krebs cycle are highly polar carboxylic acids. Their analysis is crucial for research into cellular metabolism and related diseases.[12] This protocol outlines a method using UPLC-MS/MS without chemical derivatization, relying on advanced column chemistry for retention and separation.[12][13]

TCA_Cycle cluster_TCA TCA Cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA SuccinylCoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Cyanocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-cyanocyclobutane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound, a polar solid, are recrystallization and column chromatography. Acid-base extraction can also be employed as an effective initial purification step to remove neutral and basic impurities.[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from the synthetic route. A common synthesis involves the cycloaddition of acrylonitrile with a suitable acrylic acid derivative. Therefore, potential impurities include unreacted starting materials, diastereomers (cis/trans isomers), and byproducts from the hydrolysis of the nitrile group to an amide or carboxylic acid.

Q3: How do I choose the best purification method for my sample?

A3: The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity.

  • For removal of non-acidic impurities: An initial acid-base extraction is highly effective.[1]

  • For high purity of a solid product: Recrystallization is often the preferred method, provided a suitable solvent can be found.[2][3]

  • For separating diastereomers or closely related impurities: Column chromatography is generally the most suitable technique.[4]

Q4: Can I use distillation to purify this compound?

A4: While fractional distillation is a common method for purifying liquid carboxylic acids, it is generally not suitable for this compound due to its expected high boiling point and potential for decomposition at elevated temperatures.[1]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. The solvent is not appropriate for the compound.Test the solubility in a range of solvents with varying polarities. Good solvents for recrystallization will dissolve the compound when hot but not when cold.[5]
Oiling out (compound separates as a liquid). The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.Use a lower-boiling point solvent. Add a small amount of hot solvent to dissolve the oil, then cool slowly.
No crystals form upon cooling. The solution is not saturated (too much solvent was added). The solution is supersaturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again.[3] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low recovery of pure product. The compound has significant solubility in the cold solvent. Crystals were washed with a solvent that was not ice-cold.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[5]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC. The eluent system is not optimal.Systematically vary the polarity of the eluent. For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and separation.[6]
Compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. A step or gradient elution may be necessary.
Streaking of the compound on the column/TLC. The compound is interacting too strongly with the silica gel.Add a small percentage of a polar solvent like methanol or an acid like acetic acid to the eluent to reduce strong interactions.
Cracking of the silica gel bed. Improper packing of the column or running the column dry.Ensure the column is packed uniformly without air bubbles. Always maintain a level of solvent above the silica bed.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification
  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated and move to the aqueous layer, while neutral impurities remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Acidify the aqueous layer to a pH below the pKa of the carboxylic acid (typically pH 2-3) using a strong acid like hydrochloric acid, causing the purified carboxylic acid to precipitate.[1]

  • Extract the precipitated acid back into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[1]

Protocol 2: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[5]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to just dissolve it.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Then, place it in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Data Presentation

Table 1: Solvent Selection for Recrystallization of Carboxylic Acids

SolventPolarityBoiling Point (°C)Suitability Notes
WaterHigh100May be suitable if the compound has some water solubility at high temperatures.
Ethanol/WaterHigh to MediumVariableA good mixed-solvent system for adjusting polarity.[1]
Ethyl AcetateMedium77A common solvent for recrystallizing moderately polar compounds.
TolueneLow111Can be effective for less polar impurities.[1]
Heptane/Ethyl AcetateLow to MediumVariableA non-polar/polar mixture useful for a range of polarities.

Note: The optimal solvent system for this compound must be determined experimentally.

Visualizations

Purification_Workflow start Crude Product acid_base Acid-Base Extraction start->acid_base Remove non-acidic impurities recrystallization Recrystallization acid_base->recrystallization For solid product chromatography Column Chromatography acid_base->chromatography For complex mixtures analysis Purity Analysis (NMR, LC-MS) recrystallization->analysis chromatography->analysis pure_product Pure Product analysis->pure_product Purity Confirmed

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization start No Crystals Form too_much_solvent Too much solvent? start->too_much_solvent supersaturated Supersaturated? too_much_solvent->supersaturated No boil_off Boil off some solvent too_much_solvent->boil_off Yes scratch_flask Scratch flask / Add seed crystal supersaturated->scratch_flask Yes crystals_form Crystals Form boil_off->crystals_form scratch_flask->crystals_form

Caption: Decision tree for troubleshooting crystallization problems.

References

Technical Support Center: Stereocontrolled Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stereocontrolled cyclobutane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of stereochemically defined cyclobutane rings.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Problem 1: Low Diastereoselectivity in [2+2] Photocycloaddition Reactions

  • Question: My photochemical [2+2] cycloaddition is yielding a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?

  • Possible Causes & Solutions:

    • Conformational Flexibility: The transition state of the cycloaddition may be poorly organized due to the conformational flexibility of the substrates.

      • Solution: Introducing a temporary tether between the two olefin partners can restrict conformational freedom and enhance diastereoselectivity.[1]

    • Ineffective Chiral Auxiliary: The chiral auxiliary being used may not be exerting sufficient steric influence to control the facial selectivity of the cycloaddition.

      • Solution 1: Experiment with different chiral auxiliaries. Auxiliaries that create a more rigid and defined chiral environment around the reaction center can improve selectivity. For example, in the cycloaddition of cycloalkenones, varying the chiral group at the C-3 position can influence diastereoselectivity, though results can range from low to moderate.[2]

      • Solution 2: Consider a "double chiral induction" approach by using chiral auxiliaries on both reaction partners. Ensure the auxiliaries are "matched" to work synergistically.[2]

    • Reaction Conditions: Temperature and solvent can play a crucial role in the stability of the transition state.

      • Solution: Running the photoreaction at a lower temperature can favor the formation of the thermodynamically more stable diastereomer.[3] Screen different solvents to find one that may better organize the pre-reaction complex.

Problem 2: Poor Enantioselectivity in Catalytic Cyclobutane Synthesis

  • Question: I am struggling to achieve high enantioselectivity in my metal-catalyzed or organocatalyzed cyclobutane synthesis. What are the common pitfalls?

  • Possible Causes & Solutions:

    • Suboptimal Catalyst/Ligand Combination: The chosen catalyst and/or chiral ligand may not be optimal for the specific substrate.

      • Solution: Screen a variety of chiral ligands. For instance, in copper hydride-catalyzed intramolecular hydroalkylation, the choice of the chiral ligand is critical for achieving high enantioselectivity.[4] Similarly, for cascade reactions involving iridium-catalyzed allylic etherification followed by photocycloaddition, a chiral phosphoramidite-based ligand has been shown to be effective.[5]

    • Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic cycle.

      • Solution: Lowering the reaction temperature can sometimes suppress the uncatalyzed pathway. Additionally, adjusting the catalyst loading and substrate concentration may favor the catalytic route.

    • Substrate-Directing Group Issues: In directed reactions, the directing group may not be coordinating effectively with the catalyst or may be sterically mismatched.

      • Solution: If using a directing group strategy, ensure its removal will be feasible. In some cases, removal of strongly bound amide-based directing groups can be challenging.[6] Consider alternative directing groups that are more readily cleaved.

Problem 3: Low Yields in Ring Contraction Synthesis of Cyclobutanes from Pyrrolidines

  • Question: My attempt to synthesize a multisubstituted cyclobutane via the ring contraction of a pyrrolidine is resulting in low yields. What factors could be responsible?

  • Possible Causes & Solutions:

    • Substrate Electronics: The electronic properties of the substituents on the pyrrolidine ring can significantly impact the reaction efficiency.

      • Observation: Pyrrolidines with electron-rich α-aryl substituents tend to give lower yields compared to those with electron-deficient groups.[7][8]

      • Reason: This is often due to the overoxidation of electron-rich arenes by hypervalent iodine reagents used in the reaction.[7][8]

      • Solution: For electron-rich systems, careful optimization of the oxidant amount and reaction time is necessary. It may also be beneficial to explore alternative oxidation conditions.

    • Formation of Byproducts: The 1,4-biradical intermediate in this reaction can undergo alternative reaction pathways.

      • Observation: Alkene byproducts resulting from β-fragmentation can be a significant issue, particularly with substrates that react sluggishly.[9]

      • Solution: The choice of solvent and temperature can influence the partitioning of the biradical intermediate between cyclization and fragmentation. DFT studies suggest that the cyclization to the cyclobutane is generally a barrierless process from the gauche conformation of the biradical.[9] Optimizing conditions to favor this conformation may improve yields.

Problem 4: Formation of Regioisomers in [2+2] Cycloadditions

  • Question: My intermolecular [2+2] cycloaddition is producing a mixture of "head-to-head" and "head-to-tail" regioisomers. How can I control the regioselectivity?

  • Possible Causes & Solutions:

    • Similar Electronic and Steric Properties of Olefins: When the two reacting olefins have similar electronic and steric profiles, it can be challenging to achieve high regioselectivity.

      • Solution 1 (Photocatalysis): The use of a visible light photocatalyst, such as Ru(bipy)3Cl2, can promote [2+2] enone cycloadditions with excellent diastereoselectivity and, in many cases, good regioselectivity.[4] The mechanism involves a photogenerated Ru(I) complex that promotes one-electron reduction of the enone.[4]

      • Solution 2 (Ketene Cycloadditions): The cycloaddition of ketenes with alkenes often proceeds with complete regio- and stereoselectivity due to the unique electronic properties of the ketene.[2] The more nucleophilic carbon of the alkene typically attaches to the carbonyl carbon of the ketene.[2]

      • Solution 3 (Directed C-H Functionalization): An alternative strategy to avoid regioselectivity issues in dimerization is to use a C-H functionalization approach on a pre-formed cyclobutane core.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for stereocontrolled cyclobutane synthesis?

A1: The most prevalent methods include:

  • [2+2] Photocycloaddition: This is a powerful method for forming the cyclobutane ring, often utilizing visible light photocatalysis or Cu(I) catalysis to achieve stereocontrol.[1]

  • Ring Contraction of Pyrrolidines: This method allows for the stereospecific synthesis of highly substituted cyclobutanes from readily available pyrrolidine precursors via a nitrogen extrusion process.[7][8]

  • Transition Metal-Catalyzed Reactions: This includes various strategies such as copper hydride-catalyzed intramolecular hydroalkylation[4] and rhodium-catalyzed C-C bond cleavage of alkylidenecyclopropanes.[11]

  • Ketene Cycloadditions: These reactions with alkenes are known for their high regio- and stereoselectivity in forming cyclobutanones, which are versatile intermediates.[2]

Q2: How does the Thorpe-Ingold effect influence cyclobutane synthesis?

A2: The Thorpe-Ingold effect can be beneficial in certain synthetic strategies. For instance, in the ring contraction of pyrrolidines, the presence of a β-quaternary carbon can positively guide the formation of the strained C-C bond of the cyclobutane ring.[7][8]

Q3: What role do 1,4-biradical intermediates play in cyclobutane synthesis?

A3: 1,4-Biradical species are key intermediates in the ring contraction of pyrrolidines to cyclobutanes. Following nitrogen extrusion from a 1,1-diazene intermediate, a 1,4-biradical is formed, which then undergoes intramolecular cyclization to form the C-C bond of the cyclobutane ring.[7][8] The stereospecificity of this reaction is attributed to the rapid C-C bond formation from the singlet 1,4-biradical.[7]

Q4: Can computational studies, like DFT, aid in troubleshooting these reactions?

A4: Yes, Density Functional Theory (DFT) calculations are a valuable tool for understanding the reaction mechanisms of cyclobutane synthesis. For example, DFT studies on the pyrrolidine ring contraction have shown that the rate-determining step is the simultaneous cleavage of the two C-N bonds and that the stereoretentive nature of the reaction is due to the higher energy barrier for radical rotation compared to cyclization.[9] Such insights can help rationalize experimental outcomes and guide the optimization of reaction conditions.

Q5: Are there any notable applications of stereocontrolled cyclobutane synthesis in drug development?

A5: The cyclobutane motif is increasingly incorporated into small-molecule drug candidates due to its unique structural and conformational properties.[12] Stereocontrolled synthesis is crucial for preparing specific isomers with desired biological activity. For example, the synthesis of cyclobutane-fused dihydroisoquinolones has been explored for building compound libraries for drug discovery.[13] The synthesis of cyclobutane-containing natural products with bioactivity, such as piperarborenine B, also highlights the importance of these synthetic methods.[7][8]

Data Presentation

Table 1: Comparison of Yields and Stereoselectivities in Selected Cyclobutane Syntheses

MethodSubstrate Scope ExampleYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Pyrrolidine Ring Contraction (Iodonitrene)α-Aryl substituted pyrrolidines42-88>20:1 (for some examples)97 (for one example)[7]
Pyrrolidine Ring Contraction (Iodonitrene)Spirooxindole derived pyrrolidine46>20:197[7]
Visible Light [2+2] Enone CycloadditionHeterodimerization of dissimilar acyclic enonesGoodExcellentN/A[4]
Cu(I)-Catalyzed [2+2] PhotocycloadditionImide with a bicyclic cyclopentane-type tether71 (over 2 steps)85:15 (exo/endo)N/A[1]
Auxiliary-Induced [2+2] PhotocycloadditionCycloalkenones with diethyl ketene acetal-5-56% deN/A[2]
Cascade Asymmetric Allylic Etherification/[2+2]Cinnamyl alcohols with allyl acetatesModerate to HighGoodExcellent[5]

Experimental Protocols

Key Experiment: Stereospecific Synthesis of a Multisubstituted Cyclobutane via Pyrrolidine Ring Contraction (Adapted from[7])

  • Materials:

    • Substituted pyrrolidine (1.0 equiv)

    • PhI(OAc)2 (1.5 equiv)

    • NH2SO3H (1.5 equiv)

    • Dichloromethane (DCM) as solvent

  • Procedure:

    • To a solution of the substituted pyrrolidine in DCM, add PhI(OAc)2 and NH2SO3H at room temperature.

    • Stir the reaction mixture for the time specified for the particular substrate (e.g., 2 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane.

  • Note: For pyrrolidines with electron-rich α-aryl substituents, lower yields may be observed due to overoxidation.[7][8]

Visualizations

Reaction_Mechanism_Ring_Contraction cluster_0 Reaction Pathway A Pyrrolidine (A) B 1,1-Diazene (B) A->B + Iodonitrene - Electrophilic amination C 1,4-Biradical (C) B->C - N2 (Nitrogen extrusion) D Cyclobutane (D) C->D Intramolecular cyclization (Path A) F Alkene Byproduct (F) C->F β-fragmentation (Side Reaction)

Caption: Proposed mechanism for the stereospecific synthesis of cyclobutanes via pyrrolidine ring contraction.[7][8]

Troubleshooting_Low_Diastereoselectivity Start Low Diastereoselectivity in [2+2] Photocycloaddition Cause1 Possible Cause: Conformational Flexibility Start->Cause1 Cause2 Possible Cause: Ineffective Chiral Auxiliary Start->Cause2 Cause3 Possible Cause: Suboptimal Reaction Conditions Start->Cause3 Solution1 Solution: Introduce a temporary tether between olefins. Cause1->Solution1 Solution2a Solution: Screen different chiral auxiliaries. Cause2->Solution2a Solution2b Solution: Use 'double chiral induction' with matched auxiliaries. Cause2->Solution2b Solution3 Solution: Lower reaction temperature and screen solvents. Cause3->Solution3

Caption: Troubleshooting workflow for low diastereoselectivity in [2+2] photocycloaddition reactions.

Caption: Comparison of a conventional [2+2] cycloaddition with a C-H functionalization strategy for unsymmetrical cyclobutanes.

References

Technical Support Center: Strategies to Improve the Yield of 2-Cyanocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-cyanocyclobutane-1-carboxylic acid. The information is compiled from established chemical principles and analogous synthesis procedures for related cyclobutane compounds.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for cyclobutane rings with cyano and carboxylic acid functionalities?

A common and established route involves the cyclization of a linear precursor. For instance, the condensation of a 1,3-dihalopropane with a compound containing an active methylene group, such as ethyl cyanoacetate, is a standard method for forming a cyanocyclobutane ester. This is followed by hydrolysis to yield the carboxylic acid.[1] The key challenge lies in controlling the reaction to achieve the desired 1,2-substitution pattern and subsequent selective hydrolysis.

Q2: My cyclization step to form the cyclobutane ring is resulting in a low yield. What are the primary causes?

Low yields in cyclobutane synthesis are often due to competing intermolecular polymerization reactions, where molecules react with each other instead of intramolecularly to form the ring. This can be mitigated by using high-dilution conditions. Other factors include the choice of base, solvent, and reaction temperature, which must be carefully optimized to favor the desired cyclization pathway.

Q3: I am observing the formation of unwanted byproducts, such as dicarboxylic acid or aminocarboxylic acid. How can this be prevented?

The formation of these byproducts typically occurs during the hydrolysis step. If conditions are too harsh (e.g., high temperature, strong acid or base concentration), the nitrile group can be partially or fully hydrolyzed. To achieve selective hydrolysis of an ester precursor to the carboxylic acid while preserving the cyano group, milder basic conditions (saponification) at controlled, lower temperatures are recommended.

Q4: What are the most effective methods for purifying the final this compound product?

Purification strategies depend on the nature of the crude product. If the product is a solid, recrystallization is a highly effective method. Solvents such as ethyl acetate or a mixture of toluene and petroleum ether have been used successfully for similar cyclobutane carboxylic acids.[1][2] For liquid or oily products, purification often involves an aqueous workup. This includes dissolving the crude material in an aqueous base, washing with an organic solvent like diethyl ether to remove neutral impurities, followed by acidification of the aqueous layer and extraction of the pure acid with an organic solvent.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield in Cyclization Step Competing intermolecular reactions (polymerization).Employ high-dilution techniques by adding the substrate slowly to the reaction mixture.
Incorrect base or solvent system.Screen various bases (e.g., NaH, K₂CO₃, NaOEt) and solvents (e.g., DCE, DMF, THF) to find the optimal combination.[3]
Poor quality of starting materials.Ensure starting materials are pure and dry, as moisture can quench strong bases.
Nitrile Group Hydrolysis Reaction conditions (hydrolysis step) are too harsh.Use milder basic conditions (e.g., LiOH in THF/water) at 0°C to room temperature for selective ester hydrolysis. Avoid strong, hot acids or bases.
Extended reaction times.Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed.
Product is an Intractable Oil Impurities are preventing crystallization.Attempt purification via column chromatography on silica gel. Alternatively, convert the acid to its methyl ester with diazomethane for purification, followed by mild hydrolysis back to the acid.[4]
Product is a mixture of isomers.Isomers may have different physical properties. Try to separate them using chromatography or fractional crystallization.
Difficulty Extracting Product from Aqueous Phase Product has high water solubility.Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If emulsions form, try gentle stirring instead of vigorous shaking.[5]
Incorrect pH during extraction.Ensure the aqueous phase is acidified to a pH at least 2-3 units below the pKa of the carboxylic acid before extraction.[2]

Data Presentation

Table 1: Effect of Reaction Conditions on Cyclization Yield (Illustrative)
Entry Base Solvent Temperature (°C) Yield (%)
1NaHDMF8045
2NaOEtEthanol78 (reflux)55
3K₂CO₃Acetonitrile82 (reflux)68
4Cs₂CO₃Acetonitrile82 (reflux)75
Table 2: Comparison of Hydrolysis Methods for Selectivity (Illustrative)
Entry Reagent Solvent Temperature (°C) Time (h) Desired Product Yield (%) Nitrile Hydrolysis (%)
16M HClH₂O100121580
24M NaOHH₂O/Ethanol8084055
3LiOHTHF/H₂O25688<5
4TMSIChloroform25492<2

Experimental Protocols

Protocol 1: General Procedure for Cyclobutane Ring Formation

This protocol is adapted from the synthesis of related cyclobutane structures.[1]

  • Set up a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add the base (e.g., 1.2 equivalents of potassium carbonate) to the chosen solvent (e.g., acetonitrile).

  • In the dropping funnel, prepare a solution of the active methylene compound (e.g., ethyl cyanoacetate, 1.0 equivalent) and the 1,3-dihaloalkane (e.g., 1,3-dibromopropane, 1.1 equivalents) in the same solvent.

  • Heat the flask containing the base to reflux.

  • Add the substrate solution from the dropping funnel to the refluxing mixture slowly over a period of 4-6 hours to maintain high dilution.

  • After the addition is complete, continue to reflux the mixture for an additional 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude ester by vacuum distillation or column chromatography.

Protocol 2: Selective Saponification of the Ester
  • Dissolve the crude cyclobutane ester (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Add lithium hydroxide (LiOH, 1.5 equivalents) in one portion and stir the mixture vigorously.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring for the disappearance of the starting ester by TLC.

  • Once the reaction is complete, acidify the mixture to pH ~2 with cold 1M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude carboxylic acid.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude solid this compound in a minimum amount of hot ethyl acetate.[1]

  • If the solution contains insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4°C) to induce crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.

  • Dry the pure crystals under vacuum to remove residual solvent.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_purification Purification cluster_end Final Product A 1,3-Dihalopropane C Cyclization (e.g., K2CO3, ACN) A->C Step 1 B Ethyl Cyanoacetate B->C Step 1 D Selective Hydrolysis (e.g., LiOH, THF/H2O) C->D Step 2 E Acidification & Workup (e.g., HCl, Extraction) D->E Step 3 F Recrystallization or Chromatography E->F Step 4 G Pure 2-Cyanocyclobutane- 1-carboxylic Acid F->G

Caption: High-level workflow for the synthesis and purification of this compound.

G cluster_reaction Reaction Conditions cluster_materials Reagents & Setup cluster_workup Workup & Purification Start Low Yield Observed Cond Optimize Conditions Start->Cond Possible Cause Mat Check Inputs Start->Mat Possible Cause Work Review Isolation Start->Work Possible Cause Base Screen Base (NaH, K2CO3, etc.) Cond->Base Solv Screen Solvent (DMF, ACN, etc.) Cond->Solv Temp Adjust Temperature Cond->Temp Dil Increase Dilution Cond->Dil Result Yield Improved Cond->Result Purity Verify Reagent Purity Mat->Purity Dry Ensure Anhydrous Conditions Mat->Dry Mat->Result pH Confirm pH for Extraction Work->pH Ext Increase Extractions Work->Ext Pur Alternative Purification (Chromatography) Work->Pur Work->Result

Caption: Troubleshooting flowchart for addressing low product yield in synthesis experiments.

References

Technical Support Center: Separation of 2-Cyanocyclobutane-1-Carboxylic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the separation of 2-cyanocyclobutane-1-carboxylic acid stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the stereoisomers of this compound?

The primary methods for resolving racemic mixtures of chiral carboxylic acids like this compound are:

  • Diastereomeric Salt Crystallization : This classical method involves reacting the racemic acid with an enantiomerically pure chiral base to form a mixture of diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][3]

  • Chiral High-Performance Liquid Chromatography (HPLC) : This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate enantiomers.[4][5][6] The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP.[6]

  • Enzymatic Resolution : This method utilizes enzymes as catalysts for the enantioselective transformation of one of the enantiomers. For a carboxylic acid, this could involve esterification, where the enzyme selectively converts one enantiomer into its ester, allowing for separation from the unreacted enantiomer.

Q2: How do I choose the best separation method for my needs?

The choice of method depends on several factors, including the scale of the separation, the required purity of the final product, available equipment, and cost-effectiveness. The following decision tree can guide your selection process.

G start Start: Racemic 2-cyanocyclobutane- 1-carboxylic acid scale_q What is the required scale? start->scale_q hplc Chiral HPLC (Analytical or Preparative) scale_q->hplc  Analytical / Small Scale (<1g) crystallization Diastereomeric Salt Crystallization scale_q->crystallization Large Scale (>1g)   enzymatic Enzymatic Resolution scale_q->enzymatic  Variable Scale purity_q High Purity (>99% ee) Required? method_dev_q Is method development time a major constraint? purity_q->method_dev_q Yes purity_q->crystallization No (Recrystallization may be needed) method_dev_q->hplc Yes (Faster Screening) method_dev_q->crystallization No (Can be iterative) crystallization->purity_q G cluster_0 Salt Formation cluster_1 Crystallization cluster_2 Isolation & Analysis racemate 1. Dissolve Racemic Acid and (R)-Chiral Base in suitable solvent heat 2. Heat gently to ensure complete dissolution racemate->heat cool 3. Allow solution to cool slowly to room temp, then potentially chill heat->cool filter 4. Collect crystals by vacuum filtration cool->filter liberate 5. Liberate free acid from salt using aq. HCl filter->liberate extract 6. Extract enantiopure acid with organic solvent liberate->extract analyze 7. Analyze enantiomeric excess (ee%) by Chiral HPLC extract->analyze

References

Technical Support Center: Optimization of [2+2] Photocycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their [2+2] photocycloaddition experiments.

Troubleshooting Guide

This guide addresses common issues encountered during [2+2] photocycloaddition reactions in a question-and-answer format.

Q1: Why is the yield of my [2+2] photocycloaddition reaction low?

A1: Low yields in [2+2] photocycloaddition reactions can stem from several factors. A primary reason can be inefficient light absorption by the substrate or photosensitizer at the chosen wavelength. Competing side reactions, such as cis/trans isomerization of the alkene, can also significantly reduce the yield.[1] Additionally, the chosen solvent may not be optimal, affecting the stability of the excited state or intermediates.[2][3] In some cases, the product itself may undergo secondary photoreactions, leading to degradation and lower isolated yields.

Q2: My reaction is producing a mixture of regioisomers or diastereomers. How can I improve the selectivity?

A2: Poor selectivity is a common challenge. The choice of solvent can have a significant impact on stereoselectivity due to electrostatic interactions with the transition state.[2][3] For photosensitized reactions, the triplet energy of the sensitizer is crucial; selecting a sensitizer with an appropriate triplet energy can favor the formation of one isomer over others.[4][5][6] In some cases, employing a chiral photosensitizer or a chiral Lewis acid co-catalyst can induce high enantioselectivity. The reaction temperature can also influence the product ratio, although its effect can be complex and substrate-dependent.

Q3: The reaction is not proceeding to completion, even after extended irradiation times. What could be the issue?

A3: Incomplete conversion can be due to several factors. Insufficient light penetration through the reaction medium, especially at higher concentrations, can be a limiting factor. Ensure the reaction vessel is made of a material transparent to the desired wavelength (e.g., quartz for UV light). The light source itself may not be powerful enough, or the emission wavelength may not be optimal for exciting the substrate or photosensitizer.[7] Photodegradation of the photosensitizer over time can also lead to a decrease in the reaction rate. Finally, the presence of quenchers, such as dissolved oxygen, can deactivate the excited state species, hindering the reaction.

Q4: I am observing significant by-product formation. What are the likely side reactions and how can they be minimized?

A4: Common side reactions in [2+2] photocycloadditions include polymerization of the alkene substrate, especially with styrenes, and photodimerization of one of the reactants.[1] As mentioned earlier, cis/trans isomerization of the double bond is a major competing pathway for many alkenes.[1] To minimize these, one can adjust the concentration of the reactants, change the solvent, or use a photosensitizer that selectively promotes the desired cycloaddition. For instance, using visible light and a suitable photosensitizer can sometimes avoid the higher-energy pathways that lead to by-products.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right photosensitizer for my reaction?

A1: The ideal photosensitizer should have a triplet energy (ET) that is higher than that of the reactant alkene to allow for efficient energy transfer.[4][5] However, a sensitizer with excessively high energy may lead to side reactions. The choice also depends on the desired wavelength of irradiation. For visible-light applications, photosensitizers like iridium complexes or organic dyes are commonly used.[4][8][9] It is often necessary to screen a few sensitizers to find the optimal one for a specific reaction.

Q2: What is the role of the solvent in a [2+2] photocycloaddition?

A2: The solvent can influence the reaction in several ways. It can affect the stability of the excited states and intermediates, which in turn can impact the reaction rate and quantum yield.[2][3][10] Solvent polarity can also play a crucial role in determining the regioselectivity and diastereoselectivity of the cycloaddition.[2][10] For example, polar solvents may favor the formation of more polar transition states. It is important to use high-purity, degassed solvents to avoid quenching of the excited states by impurities or oxygen.

Q3: What wavelength of light should I use?

A3: The choice of wavelength is critical. For direct irradiation, the wavelength should correspond to an absorption band of one of the reactants. For photosensitized reactions, the wavelength should be chosen to excite the photosensitizer efficiently without causing significant direct excitation of the reactants, which could lead to undesired side reactions.[7] Using longer wavelengths (i.e., visible light) with a suitable photosensitizer is often advantageous as it can lead to cleaner reactions and avoid the decomposition of sensitive functional groups.[9][11]

Q4: How does temperature affect the outcome of the reaction?

A4: The effect of temperature on [2+2] photocycloadditions can be complex. In some cases, lowering the temperature can improve selectivity by favoring the thermodynamically more stable product. However, for other systems, the quantum yield may decrease at lower temperatures. The optimal temperature is often substrate-dependent and may require empirical optimization.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Photochemical [2+2] Cycloaddition of Styrene to N-Alkyl Maleimides [7]

EntryWavelength (nm)SolventYield (%)dr (5a:5b)
1370CH2Cl285>95:5
2390CH2Cl262>95:5
3427CH2Cl20-
4440CH2Cl20-
5370 (with Thioxanthone)CH2Cl254>95:5

Table 2: Optimization of Reaction Conditions for the Photochemical [2+2] Cycloaddition of Styrene to N-Aryl Maleimides [7]

EntryCatalyst (mol %) / Lamp (nm)SolventYield (%)dr (5a:5b)
1– / 370CH2Cl27-
2– / 390CH2Cl20-
7Thioxanthone (20) / 370CH2Cl27270:30
10Thioxanthone (20) / 440CH2Cl282 (75)70:30
17Thioxanthone (20) / 440CHCl380 (74)65:35

Table 3: Effect of Photosensitizer on the [2+2] Cycloaddition of Cinnamate Esters [6]

EntryPhotocatalystET (kcal/mol)Yield (%)ee (%)
1Ru(bpy)32+46<5-
2fac-Ir(ppy)3588588
6--INVALID-LINK--53.39598
8--INVALID-LINK--636090

Experimental Protocols

General Procedure for the Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides [7]

  • In a glass vial, combine the alkene (2.0 equiv., 0.40 mmol) and the N-alkyl maleimide (1.0 equiv., 0.20 mmol).

  • Add CH2Cl2 (2.0 mL) to the vial.

  • Seal the vial with a rubber septum and purge with argon for 10-15 minutes.

  • Irradiate the stirred reaction mixture with a 370 nm LED lamp under an argon atmosphere for 16–70 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography (e.g., silica gel, petroleum ether/EtOAc) to afford the desired cyclobutane product.

General Procedure for the Photosensitized [2+2] Cycloaddition of Alkenes with N-Aryl Maleimides [7]

  • To a glass vial, add the alkene (2.0 equiv., 0.40 mmol), the N-aryl maleimide (1.0 equiv., 0.20 mmol), and thioxanthone (20 mol %, 0.04 mmol).

  • Add CH2Cl2 (2.0 mL) to the vial.

  • Seal the vial with a rubber septum and purge with argon for 10-15 minutes.

  • Irradiate the stirred reaction mixture with a 440 nm LED lamp for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/EtOAc) to isolate the cyclobutane adducts.

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_light Check Light Source & Wavelength start->check_light check_sensitizer Optimize Photosensitizer start->check_sensitizer check_solvent Screen Solvents start->check_solvent check_quenching Check for Quenchers (e.g., O2) start->check_quenching success Improved Outcome check_light->success Match λ to Substrate/Sensitizer Abs. check_sensitizer->success Triplet Energy Transfer Optimized check_solvent->success Improved Stability/Selectivity check_quenching->success Degas Solvent side_reactions Side Reactions Observed adjust_conc Adjust Reactant Concentration side_reactions->adjust_conc change_wavelength Change Wavelength / Filter side_reactions->change_wavelength adjust_conc->success change_wavelength->success poor_selectivity Poor Selectivity poor_selectivity->check_solvent optimize_temp Optimize Temperature poor_selectivity->optimize_temp chiral_catalyst Use Chiral Sensitizer / Lewis Acid poor_selectivity->chiral_catalyst optimize_temp->success chiral_catalyst->success

Caption: Troubleshooting workflow for low yield and selectivity issues.

Photosensitized_Pathway Sensitizer_ground Sensitizer (S0) Sensitizer_singlet Sensitizer (S1) Sensitizer_ground->Sensitizer_singlet Light (hν) Sensitizer_triplet Sensitizer (T1) Sensitizer_singlet->Sensitizer_triplet Intersystem Crossing (ISC) Sensitizer_triplet->Sensitizer_ground Energy Transfer Alkene_triplet Alkene (T1) Sensitizer_triplet->Alkene_triplet Dexter Energy Transfer Alkene_ground Alkene (S0) Product [2+2] Adduct Alkene_triplet->Product + Ground State Alkene

Caption: General mechanism for a photosensitized [2+2] cycloaddition.

References

considerations for scaling up 2-cyanocyclobutane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of 2-cyanocyclobutane-1-carboxylic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, chemists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and established route involves a two-step process. The first step is a nucleophilic substitution reaction to form the cyclobutane ring, typically by reacting ethyl cyanoacetate with a 1,3-dihalopropane like trimethylene bromide in the presence of a base such as sodium ethoxide. The resulting intermediate, ethyl 2-cyanocyclobutane-1-carboxylate, is then hydrolyzed under acidic or basic conditions to yield the final this compound.[1]

Q2: What are the primary safety concerns when scaling up this synthesis?

When scaling up, a thorough risk assessment is crucial.[1] Key hazards include:

  • Use of Sodium Metal: If preparing sodium ethoxide in-situ from sodium metal and ethanol, be aware of its high reactivity with water and the production of flammable hydrogen gas.

  • Exothermic Reactions: The initial condensation reaction can be exothermic. On a larger scale, efficient heat management is critical to maintain the reaction temperature and prevent runaways. Cooling baths and controlled addition rates are necessary.[2]

  • Handling Cyanides: Ethyl cyanoacetate and other cyanide-containing compounds are toxic. Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood. Have a cyanide poisoning response plan in place.

  • Pressure Build-up: Hydrolysis, especially under acidic conditions, can generate gaseous byproducts. Ensure the reaction vessel is properly vented. Alkaline hydrolysis can produce ammonia gas.[3]

Q3: How can I purify the final this compound product?

Purification typically involves an aqueous work-up followed by crystallization or distillation. A standard method for purifying carboxylic acids involves:

  • Dissolving the crude product in an aqueous alkali solution (e.g., sodium hydroxide) to form the carboxylate salt.

  • Extracting with an organic solvent like diethyl ether to remove neutral, non-acidic impurities.

  • Acidifying the aqueous layer with a strong acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid, which precipitates the purified acid.[4]

  • Extracting the pure acid back into an organic solvent, drying the organic layer (e.g., with MgSO₄ or Na₂SO₄), and removing the solvent under reduced pressure.[4]

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate or toluene/petroleum ether.[1][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of cyclobutane ring formation Side Reaction: A common side reaction is the formation of ethyl pentane-1,1,5,5-tetracarboxylate, where two molecules of the malonic ester react with one molecule of trimethylene bromide.[1]Control Stoichiometry & Temperature: Use a slight excess of trimethylene bromide. Maintain the reaction temperature strictly, as higher temperatures can favor the side reaction.[1] Ensure efficient stirring to avoid localized high concentrations of reactants.
Inefficient Base: The base (e.g., sodium ethoxide) may have degraded due to moisture.Use freshly prepared sodium ethoxide. Ensure all glassware and solvents are anhydrous.[1]
Incomplete hydrolysis of the nitrile/ester Insufficient Reaction Time/Temperature: Hydrolysis of nitriles can be slow.[3]Monitor Reaction Progress: Use TLC or HPLC to monitor the disappearance of the starting material. If the reaction stalls, consider increasing the temperature or extending the reaction time.
Reaction stopping at the amide intermediate: The hydrolysis can sometimes stop at the intermediate amide stage, especially under milder conditions.[3][5]Force Reaction to Completion: For acidic hydrolysis, use a higher concentration of a strong acid and ensure sufficient water is present.[5] For alkaline hydrolysis, use a higher concentration of base and heat under reflux.[3]
Product is an intractable oil or fails to crystallize Presence of Impurities: Residual solvents or oily byproducts can inhibit crystallization.[1]Improve Purity: Press the crude material on a porous plate to remove oils.[1] Perform a thorough acid-base extraction to remove neutral impurities.[4] Try multiple solvent systems for crystallization (e.g., ethyl acetate, hot water, toluene/hexanes).
Difficulty separating product from starting materials post-reaction Similar Physical Properties: The boiling points or solubilities of the product and unreacted starting materials may be close.Utilize Chemical Properties for Separation: For the hydrolysis step, an acid-base workup is highly effective. The carboxylic acid product will move into the aqueous basic phase, leaving unreacted ester starting material in the organic phase.[4]

Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyanocyclobutane-1-carboxylate (Illustrative Protocol)

This protocol is adapted from the synthesis of related cyclobutane structures.[1]

  • Apparatus Setup: Equip a three-necked round-bottomed flask with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Reagent Charging: Charge the flask with ethyl cyanoacetate (1.0 mole) and trimethylene bromide (1.05 moles).

  • Base Addition: Prepare a solution of sodium ethoxide by dissolving sodium (2.0 gram-atoms) in absolute ethanol. Add the ethoxide solution dropwise via the dropping funnel while stirring vigorously.

  • Temperature Control: Maintain the internal temperature at 60-65°C during the addition. This may require external cooling initially.

  • Reaction and Work-up: After the addition is complete, heat the mixture on a steam bath until the reaction is complete (phenolphthalein test is neutral). Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation. The desired ester can then be isolated and purified by fractional distillation under reduced pressure.

Step 2: Hydrolysis to this compound (Acidic Conditions)

This is a general procedure for nitrile hydrolysis.[3][5]

  • Apparatus Setup: Equip a round-bottomed flask with a reflux condenser.

  • Reaction Mixture: Combine the crude ethyl 2-cyanocyclobutane-1-carboxylate from the previous step with a 6M solution of hydrochloric acid.

  • Heating: Heat the mixture under reflux. The reaction progress should be monitored by TLC or HPLC until the starting material is consumed. This may take several hours.

  • Cooling and Extraction: Cool the reaction mixture to room temperature. Extract the aqueous solution multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved via crystallization as described in the FAQ section.[1][4]

Visualizations

Synthesis_Workflow Reactants Ethyl Cyanoacetate + 1,3-Dibromopropane Intermediate Ethyl 2-cyanocyclobutane- 1-carboxylate Reactants->Intermediate Cyclization Base NaOEt, EtOH 60-65°C Product 2-Cyanocyclobutane- 1-carboxylic Acid Intermediate->Product Hydrolysis Hydrolysis Acidic or Basic Hydrolysis (e.g., H3O+) FinalProduct Pure Product Product->FinalProduct Purification Purification Work-up & Purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Flowchart Start Problem: Low Final Yield Cause1 Incomplete Ring Formation? Start->Cause1 Cause2 Incomplete Hydrolysis? Start->Cause2 Cause3 Purification Losses? Start->Cause3 Sol1a Check Reaction Temp. & Stoichiometry Cause1->Sol1a Side Reactions Sol1b Verify Base Quality (Anhydrous Conditions) Cause1->Sol1b Reagent Issue Sol2a Monitor by TLC/HPLC Cause2->Sol2a Verify Conversion Sol3a Optimize Extraction pH (pH < pKa) Cause3->Sol3a Aqueous Work-up Sol3b Screen Multiple Crystallization Solvents Cause3->Sol3b Isolation Sol2b Extend Reaction Time or Increase Temperature Sol2a->Sol2b If Stalled

Caption: Troubleshooting flowchart for low yield in synthesis.

References

Technical Support Center: Vacuum Distillation for Carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of carboxylic acids using vacuum distillation.

Troubleshooting Guides

This section addresses specific issues that may arise during the vacuum distillation of carboxylic acids.

Problem: Bumping or Unstable Boiling

Q1: My distillation is experiencing violent bumping, causing the liquid to splash into the collection flask. What is causing this and how can I prevent it?

A1: Bumping occurs when a liquid is heated above its boiling point without forming vapor bubbles smoothly. Under vacuum, this is more pronounced. The primary causes are uneven heating and a lack of nucleation sites for bubbles to form.

Solutions:

  • Stirring: The most effective method to prevent bumping is vigorous and constant stirring using a magnetic stir bar and stir plate. This ensures even temperature distribution throughout the liquid.[1][2]

  • Capillary Ebulliator: For viscous liquids where stirring may be less effective, a fine capillary tube (ebulliator) can be inserted into the distillation flask.[1] A slow stream of air or inert gas (like nitrogen) drawn through the capillary provides a continuous stream of nucleation sites, promoting smooth boiling.

  • Avoid Boiling Chips: Standard boiling chips are generally ineffective under vacuum as the trapped air within their pores is quickly removed, rendering them useless.[3][4]

Bumping_Troubleshooting start Bumping Occurs stirring Is the mixture being stirred vigorously? start->stirring capillary Is the liquid viscous? stirring->capillary Yes add_stir_bar Add a magnetic stir bar and ensure vigorous stirring. stirring->add_stir_bar No use_capillary Use a fine capillary ebulliator to introduce a slow stream of gas. capillary->use_capillary Yes check_heat Ensure even heating with a heating mantle. capillary->check_heat No add_stir_bar->check_heat use_capillary->check_heat end Smooth Boiling Achieved check_heat->end

Caption: Troubleshooting workflow for bumping and unstable boiling.
Problem: Product Decomposition

Q2: My carboxylic acid seems to be decomposing at the distillation temperature, resulting in a dark-colored distillate and low yield. How can I avoid this?

A2: Carboxylic acids can be susceptible to thermal decomposition, especially at elevated temperatures.[5][6] The goal is to distill the acid at the lowest possible temperature.

Solutions:

  • Lower the Pressure: The boiling point of a liquid is dependent on the pressure. By reducing the pressure in the system, you can significantly lower the boiling point of your carboxylic acid to a temperature where decomposition is minimized.[7]

  • Use a High-Vacuum Pump: A standard water aspirator may not provide a low enough pressure for very high-boiling or sensitive carboxylic acids. Employing a rotary vane or diaphragm pump can achieve a lower vacuum and thus a lower distillation temperature.

  • Monitor Temperature Carefully: Use a heating mantle with a temperature controller to avoid overheating the distillation flask. The temperature of the heating mantle should be only slightly higher than the boiling point of the liquid at the operating pressure.

Decomposition_Troubleshooting start Product Decomposition Observed pressure Can the vacuum level be improved? start->pressure pump Upgrade to a higher vacuum pump (e.g., rotary vane). pressure->pump Yes temp_control Is the heating temperature well-controlled? pressure->temp_control No pump->temp_control check_leaks Check for leaks in the system; re-grease joints. use_controller Use a temperature controller with the heating mantle. temp_control->use_controller No end Decomposition Minimized temp_control->end Yes use_controller->end

Caption: Troubleshooting workflow for product decomposition.
Problem: Low Recovery or Yield

Q3: I'm not collecting as much purified carboxylic acid as expected. What are the common causes of low yield in vacuum distillation?

A3: Low recovery can be attributed to several factors, from an incomplete reaction to mechanical losses during the distillation process.

Solutions:

  • Check for System Leaks: A poor vacuum due to leaks will result in a higher boiling point, which can lead to incomplete distillation or decomposition. Ensure all glass joints are properly sealed and greased.[3]

  • Adequate Condenser Cooling: Ensure a sufficient flow of cold coolant through the condenser. If the condenser is not cold enough, some of the product vapor may not condense and will be lost to the vacuum pump.

  • Minimize Hold-up Volume: The design of the distillation apparatus can lead to loss of material that condenses but does not make it to the collection flask. Using a short-path distillation head can minimize this "hold-up" volume.

  • Foaming: Some carboxylic acids may foam upon heating, carrying non-volatile impurities into the condenser and collection flask. This can be mitigated by ensuring smooth boiling and not heating too rapidly.

Low_Yield_Troubleshooting start Low Distillate Yield leaks Is the vacuum pressure stable and at the expected level? start->leaks check_seals Check all joints for leaks and re-grease. leaks->check_seals No condenser Is the condenser sufficiently cold? leaks->condenser Yes check_seals->condenser increase_cooling Increase coolant flow rate or use a colder coolant. condenser->increase_cooling No holdup Is there significant liquid condensed in the distillation head? condenser->holdup Yes increase_cooling->holdup short_path Consider using a short-path distillation apparatus. holdup->short_path Yes end Yield Improved holdup->end No short_path->end

Caption: Troubleshooting workflow for low recovery or yield.

Frequently Asked Questions (FAQs)

Q4: How do I estimate the boiling point of my carboxylic acid under vacuum?

A4: You can estimate the boiling point at a reduced pressure using a pressure-temperature nomograph.[1][7][8] These charts relate the boiling point at atmospheric pressure to the expected boiling point at a given vacuum. Note that carboxylic acids can deviate from ideal behavior due to hydrogen bonding.[1]

Q5: What type of vacuum pump should I use for my distillation?

A5: The choice of vacuum pump depends on the boiling point and thermal sensitivity of your carboxylic acid.

Pump TypeTypical Pressure Range (Torr)Applications
Water Aspirator10 - 25Distillation of moderately high-boiling, stable compounds.
Diaphragm Pump1 - 10General purpose vacuum distillation, good chemical resistance.
Rotary Vane Pump0.001 - 1High vacuum distillations for high-boiling or heat-sensitive compounds.[9]
Turbomolecular Pump< 10-3Ultra-high vacuum applications, generally not required for standard carboxylic acid distillation.[9][10]

Q6: Is it necessary to pre-purify my crude carboxylic acid before vacuum distillation?

A6: Yes, pre-purification is highly recommended. Dissolving the crude acid in a suitable solvent and washing with water can remove inorganic salts and other water-soluble impurities. An acid-base extraction can be used to separate the carboxylic acid from neutral and basic impurities. This will prevent contamination and potential side reactions during distillation.

Experimental Protocols

Detailed Protocol for Vacuum Distillation of a High-Boiling Carboxylic Acid

This protocol provides a step-by-step guide for the purification of a high-boiling or thermally sensitive carboxylic acid using vacuum distillation.

1. Pre-distillation Preparation:

  • Ensure the crude carboxylic acid is free of low-boiling solvents by rotary evaporation.

  • If necessary, perform an acid-base extraction to remove neutral or basic impurities.

2. Apparatus Assembly:

  • Safety First: Inspect all glassware for cracks or defects before assembly.[4] All work should be performed in a fume hood.[11]

  • Place a magnetic stir bar in a round-bottom flask appropriately sized for the amount of crude acid (the flask should be no more than two-thirds full).

  • Connect a Claisen adapter to the flask. This helps prevent splashing of the boiling liquid into the distillation head.[3]

  • In one neck of the Claisen adapter, place a thermometer with the bulb positioned just below the side arm leading to the condenser.

  • Connect a short-path distillation head to the other neck of the Claisen adapter.

  • Attach a condenser to the side arm of the distillation head and a receiving flask at the end of the condenser.

  • Connect the vacuum adapter of the distillation head to a vacuum trap, which is then connected to the vacuum pump. The trap should be cooled (e.g., with a dry ice/acetone bath) to protect the pump from solvent vapors.[4]

  • Lightly grease all ground glass joints to ensure a good seal.[3] Secure the joints with clips.

  • Connect the condenser to a source of cold water, with the water entering at the bottom and exiting at the top.

3. Distillation Procedure:

  • Begin stirring the crude carboxylic acid.

  • Turn on the vacuum pump and allow the pressure in the system to stabilize. Note the pressure reading if a manometer is available.[4]

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Increase the temperature gradually until the carboxylic acid begins to boil and reflux in the distillation head.

  • Observe the temperature on the thermometer. The distillation should proceed at a steady rate with a constant temperature reading. This temperature is the boiling point of your compound at the recorded pressure.

  • Collect the purified carboxylic acid in the receiving flask. It is often advisable to collect a small initial fraction (forerun) that may contain more volatile impurities and discard it.

  • Continue distillation until most of the carboxylic acid has been collected, but do not distill to dryness to avoid the formation of potentially explosive peroxides.[2]

4. Shutdown Procedure:

  • Remove the heating mantle and allow the distillation flask to cool.[4]

  • Once the apparatus has cooled to room temperature, slowly and carefully vent the system to atmospheric pressure.

  • Turn off the vacuum pump.

  • Disassemble the apparatus and collect your purified product.

References

Technical Support Center: Purification of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of iodide impurities from carboxylic acid products.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of iodide impurities in my carboxylic acid product?

Iodide impurities in carboxylic acid synthesis often originate from the reagents and reaction types used. Common sources include:

  • Carbonylation Processes: Industrial production of carboxylic acids like acetic acid often uses iodine-containing promoters.[1]

  • Iodination Reactions: Direct iodination of aliphatic compounds can introduce elemental iodine or other iodine-containing reagents into the reaction mixture.[2]

  • Side Reactions: In some cases, acetyl iodide can react with carboxylic acids, leading to different acyl iodides.[4]

  • Degradation: Small amounts of iodine may form and dissolve in the product if hydrogen iodide is oxidized by air, especially at lower temperatures after a high-temperature reaction.[5]

Q2: How can I detect and quantify the level of iodide impurity?

Several analytical methods can be used to detect and quantify iodide impurities:

  • Thin-Layer Chromatography (TLC): Staining with a suitable reagent can reveal the presence of iodide-containing compounds.

  • Titration: Iodine-sodium thiosulfate titration is a classic method to quantify the amount of iodine.[7]

  • Spectrophotometry: The Sandell-Kolthoff (S-K) method, which relies on the catalytic effect of iodide on the reaction between Ce(4+) and As(3+), is a common spectrophotometric method.[8]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive method for quantifying elemental iodine.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify iodide, sometimes after a pre-column derivatization.[9]

Q3: What are the primary methods for removing iodide impurities?

The most common methods for removing iodide impurities from carboxylic acid products are:

  • Aqueous Washing: Using a reducing agent like sodium thiosulfate in an aqueous wash is highly effective for removing elemental iodine.[6]

  • Recrystallization: This is a powerful technique for purifying solid carboxylic acids, as impurities typically remain in the solvent.[10][11]

  • Column Chromatography: Particularly for polar compounds, reversed-phase chromatography can be effective.[12][13]

  • Scavengers: In industrial settings, scavengers like silver salts (e.g., silver acetate) can be used to precipitate iodide as insoluble silver iodide.[14]

Troubleshooting Guides

Problem 1: My organic layer remains colored (brown/purple) even after multiple water washes.

Cause: This coloration is likely due to dissolved elemental iodine (I₂), which is not efficiently removed by water alone.

Solution: Perform an aqueous wash with a reducing agent. A 10% solution of sodium thiosulfate (Na₂S₂O₃) is a standard and effective choice. The thiosulfate reduces the colored iodine (I₂) to colorless iodide (I⁻), which is readily soluble in the aqueous layer.

Experimental Protocol: Sodium Thiosulfate Wash
  • Dissolve your crude carboxylic acid product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 10% (w/v) aqueous sodium thiosulfate solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The organic layer should become colorless.

  • Drain the lower aqueous layer.

  • Repeat the wash if any color persists.

  • Follow with a wash using deionized water to remove any residual thiosulfate salts.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Problem 2: After a thiosulfate wash, my product is colorless, but NMR/LC-MS analysis still shows iodide-containing impurities.

Cause: The thiosulfate wash is effective against elemental iodine (I₂) but may not remove organic iodides or inorganic iodide salts completely.

Solution: For solid carboxylic acids, recrystallization is often the most effective next step. For oils or compounds that are difficult to recrystallize, column chromatography may be necessary.

Workflow for Persistent Iodide Impurities

G Troubleshooting Persistent Iodide Impurities start Crude Product with Iodide Impurities wash Perform Sodium Thiosulfate Wash start->wash check1 Is Product Colorless? wash->check1 analyze Analyze Purity (NMR, LC-MS) check1->analyze Yes repeat_wash Repeat Wash or Increase Concentration check1->repeat_wash No check2 Is Product Pure? analyze->check2 solid Is Product a Solid? check2->solid No end Pure Carboxylic Acid check2->end Yes recrystallize Recrystallize solid->recrystallize Yes chromatography Perform Column Chromatography solid->chromatography No recrystallize->analyze chromatography->analyze repeat_wash->wash

Caption: Decision workflow for removing persistent iodide impurities.

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a solvent in which your carboxylic acid is highly soluble at high temperatures but poorly soluble at low temperatures. Common choices include water, ethanol, or mixtures like toluene/petroleum ether.[15]

  • Dissolution: In a flask, add the impure solid and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary, but avoid using an excess to ensure good recovery.[10][11]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling generally results in purer crystals.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from their surface.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Problem 3: My carboxylic acid is highly polar and streaks on a normal-phase (silica gel) chromatography column.

Cause: Carboxylic acids can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and peak tailing.

Solution: Use a reversed-phase (C18) column or modify the mobile phase for your silica gel column. For reversed-phase, a common mobile phase is a gradient of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to keep the carboxylic acid protonated.

Data on Chromatography Conditions
Chromatography TypeStationary PhaseTypical Mobile Phase ModifiersPurpose of Modifier
Normal-Phase Silica Gel0.1-1% Acetic or Formic AcidSuppresses deprotonation of the carboxylic acid, reducing tailing.
Reversed-Phase C180.1% TFA or Formic AcidKeeps the carboxylic acid in its protonated, less polar form, improving retention and peak shape.[12]
Ion-Exchange Anion Exchange ResinpH gradientSeparates based on the charge of the carboxylate anion.
Experimental Protocol: Reversed-Phase Flash Chromatography
  • Column Selection: Choose a C18 reversed-phase column with a loading capacity appropriate for your sample size (typically 0.1% to 0.5% of the stationary phase mass).[12]

  • Mobile Phase Preparation: Prepare two solvents: Solvent A (e.g., water + 0.1% TFA) and Solvent B (e.g., acetonitrile + 0.1% TFA).

  • Sample Loading: Dissolve your sample in a minimal amount of a suitable solvent (e.g., methanol or DMSO) or adsorb it onto a small amount of C18 silica for solid loading.

  • Elution: Equilibrate the column with a low percentage of Solvent B. Elute the column with a gradient of increasing Solvent B to separate the components. Your carboxylic acid should elute as a sharp peak.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent. Note that removing water and TFA may require lyophilization or a high-vacuum rotary evaporator.

General Workflow for Iodide Removal

G General Workflow for Iodide Impurity Removal cluster_0 Initial Purification cluster_1 Purity Assessment cluster_2 Secondary Purification (If Needed) A Crude Product B Dissolve in Organic Solvent A->B C Aqueous Wash (10% Na2S2O3) B->C D Dry & Evaporate C->D E Check for Color D->E E->C Colored F Analytical Check (TLC, NMR, LC-MS) E->F Colorless G Recrystallization (for solids) F->G Impure Solid H Column Chromatography (for oils/difficult cases) F->H Impure Oil I Pure Product F->I Pure G->F H->F

Caption: Step-by-step workflow for removing iodide impurities.

References

Technical Support Center: Efficient Extraction and Methylation of Short-Chain Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the efficient extraction and methylation of short-chain carboxylic acids (SCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing short-chain carboxylic acids?

A1: The primary challenges in SCFA analysis stem from their inherent physical properties. Being highly volatile and hydrophilic, SCFAs are prone to loss during sample preparation, especially during evaporation or drying steps.[1][2][3][4][5][6] Their small molecular size and polarity also make chromatographic separation difficult without derivatization.[3]

Q2: Why is derivatization, such as methylation, necessary for SCFA analysis by Gas Chromatography (GC)?

A2: Derivatization is a critical step in GC-based SCFA analysis for several reasons.[7] It converts the polar and volatile SCFAs into less polar and more volatile esters (e.g., methyl esters).[8][9] This improves their chromatographic behavior, leading to better peak shape and separation.[7] Derivatization also increases the sensitivity of detection by mass spectrometry (MS).[10]

Q3: What are the common methods for methylating SCFAs?

A3: Several reagents are used for the methylation of SCFAs. Common methods include using diazomethane, which is effective but also toxic and explosive.[11] A safer and common alternative is using methanolic HCl.[9][12][13] Other derivatization agents include benzyl chloroformate and O-benzylhydroxylamine, which can improve sensitivity and chromatographic separation.[4][14][15]

Q4: Can I analyze SCFAs without derivatization?

A4: Yes, it is possible to analyze SCFAs without derivatization, particularly with liquid chromatography (LC) methods.[16] However, for GC analysis, direct injection of free fatty acids can lead to poor peak shape and column degradation.[7][8] Some optimized GC methods use an acidified sample injection, but this can shorten the lifespan of the GC column.[7]

Q5: How should I collect and store my samples for SCFA analysis?

A5: Proper sample handling is crucial to prevent the degradation and loss of SCFAs. Samples, such as fecal material or plasma, should be frozen immediately after collection and stored at -80°C until analysis.[12][13] Adding preservatives like acids can help prevent bacterial contamination and degradation of SCFAs.[16]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and methylation of SCFAs.

ProblemPossible Cause(s)Recommended Solution(s)
Low or no SCFA peaks in GC-MS analysis 1. Loss of volatile SCFAs during sample preparation (e.g., evaporation step).[8][9] 2. Incomplete derivatization (methylation). 3. Degradation of SCFAs due to improper sample storage or handling.[17]1. Avoid sample drying where possible. If necessary, use a gentle stream of nitrogen gas at a low temperature. Extracting under basic conditions can reduce volatility.[1] 2. Optimize derivatization conditions (time, temperature, reagent concentration). Ensure reagents are fresh. 3. Ensure samples are snap-frozen and stored at -80°C. Minimize freeze-thaw cycles.
Poor peak shape (e.g., tailing) in chromatogram 1. Analysis of underivatized (free) acids on a non-polar GC column.[7] 2. Active sites in the GC inlet or column. 3. Co-elution with interfering compounds from the sample matrix.1. Confirm complete derivatization. Use a column specifically designed for fatty acid analysis. 2. Use a deactivated inlet liner and perform regular column maintenance. 3. Improve sample cleanup. Consider using solid-phase extraction (SPE) for purification.[7]
High variability between replicate samples 1. Inconsistent sample homogenization. 2. Pipetting errors with viscous sample extracts. 3. Variable derivatization efficiency.1. Ensure thorough mixing of the sample before taking an aliquot. 2. Use positive displacement pipettes for viscous liquids. 3. Ensure consistent reaction conditions for all samples. Use an internal standard to correct for variability.
Spurious or unexpected peaks in the chromatogram 1. Contamination from solvents, reagents, or labware. 2. Backflash in the GC inlet leading to carryover.[1] 3. Side reactions during derivatization.1. Run a blank sample (solvents and reagents only) to identify sources of contamination. Use high-purity solvents. 2. Optimize injection volume and inlet temperature. 3. Review the derivatization chemistry for potential side products.

Experimental Protocols

Detailed Methodology for SCFA Extraction and Methylation for GC-MS Analysis

This protocol is a synthesis of commonly used methods for the analysis of SCFAs in biological samples.

1. Sample Preparation and Extraction:

  • Objective: To extract SCFAs from the sample matrix.

  • Procedure:

    • Weigh approximately 50-100 mg of the frozen biological sample (e.g., fecal material, tissue) into a microcentrifuge tube.

    • Add an internal standard solution to correct for extraction and derivatization variability.

    • Acidify the sample by adding hydrochloric acid to protonate the SCFAs.[18]

    • Add a suitable organic solvent (e.g., methyl tert-butyl ether, diethyl ether) for liquid-liquid extraction.[18]

    • Vortex thoroughly to ensure mixing and then centrifuge to separate the organic and aqueous phases.

    • Carefully transfer the organic layer containing the SCFAs to a new tube.

    • Repeat the extraction step on the remaining aqueous layer to maximize recovery and pool the organic extracts.

2. Derivatization (Methylation):

  • Objective: To convert SCFAs to their more volatile methyl esters.

  • Procedure (using Methanolic HCl):

    • Prepare a fresh solution of methanolic HCl.

    • Add the methanolic HCl solution to the dried extract.

    • Cap the tube tightly and heat at a controlled temperature (e.g., 75°C) for a defined period (e.g., 30 minutes) to facilitate the esterification reaction.[9]

    • After cooling, add a non-polar solvent (e.g., hexane) and a small amount of water.

    • Vortex and centrifuge to separate the phases.

    • The upper organic layer containing the fatty acid methyl esters (FAMEs) is collected for GC-MS analysis.

3. GC-MS Analysis:

  • Objective: To separate and quantify the individual SCFA methyl esters.

  • Procedure:

    • Inject a small volume (e.g., 1 µL) of the final extract into the GC-MS system.

    • The FAMEs are separated on a GC column based on their boiling points and polarity.

    • The mass spectrometer detects and quantifies the eluted FAMEs.

Quantitative Data Summary

The following table summarizes typical performance data for SCFA analysis methods. The values can vary depending on the specific method and instrumentation used.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.1 - 5 pg[4]
Limit of Quantification (LOQ) 0.01 µM[15]
Linearity (R²) > 0.99[4]
Recovery 80 - 120%[4][15][18]
Intra-day Precision (RSD) < 15%[4][15]
Inter-day Precision (RSD) < 15%[4][15]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization (Methylation) cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify Sample Add_IS->Acidify LLE Liquid-Liquid Extraction (e.g., with MTBE) Acidify->LLE Centrifuge1 Centrifuge LLE->Centrifuge1 Collect_Organic Collect Organic Layer Centrifuge1->Collect_Organic Add_MeOH_HCl Add Methanolic HCl Collect_Organic->Add_MeOH_HCl Heat Heat Add_MeOH_HCl->Heat Extract_FAMEs Extract FAMEs (e.g., with Hexane) Heat->Extract_FAMEs GCMS GC-MS Analysis Extract_FAMEs->GCMS

Caption: Experimental workflow for SCFA extraction, methylation, and analysis.

Troubleshooting_Logic Start Problem: Low/No SCFA Peaks Check_Volatility Was sample dried at high temp? Start->Check_Volatility Check_Derivatization Are derivatization reagents fresh? Check_Volatility->Check_Derivatization No Solution_Volatility Solution: Avoid high temp drying. Extract under basic conditions. Check_Volatility->Solution_Volatility Yes Check_Storage Were samples stored at -80°C? Check_Derivatization->Check_Storage Yes Solution_Derivatization Solution: Use fresh reagents. Optimize reaction conditions. Check_Derivatization->Solution_Derivatization No Solution_Storage Solution: Ensure proper sample freezing and storage protocols. Check_Storage->Solution_Storage No

Caption: Troubleshooting logic for low or no SCFA peaks in GC-MS analysis.

References

Validation & Comparative

A Comparative Spectroscopic Analysis: 2-Cyanocyclobutane-1-carboxylic Acid vs. Cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structural features is paramount. This guide provides a comparative spectroscopic analysis of 2-cyanocyclobutane-1-carboxylic acid and a close structural analog, cyclobutanecarboxylic acid. By examining their respective Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can elucidate the influence of the nitrile group on the spectroscopic properties of the cyclobutane ring.

This comparison utilizes experimentally obtained data for cyclobutanecarboxylic acid and predicted data for this compound, generated using validated computational methods. The inclusion of detailed experimental protocols ensures that researchers can replicate and build upon these findings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and cyclobutanecarboxylic acid.

Infrared (IR) Spectroscopy
Functional GroupThis compound (Predicted)Cyclobutanecarboxylic Acid (Experimental)
O-H (Carboxylic Acid)~3300-2500 cm⁻¹ (broad)~3300-2500 cm⁻¹ (broad)
C-H (sp³)~2980-2870 cm⁻¹~2980-2870 cm⁻¹
C≡N (Nitrile)~2250 cm⁻¹N/A
C=O (Carboxylic Acid)~1715 cm⁻¹~1700 cm⁻¹
C-O (Carboxylic Acid)~1300-1200 cm⁻¹~1300-1200 cm⁻¹
¹H NMR Spectroscopy (300 MHz, CDCl₃)
ProtonThis compound (Predicted)Cyclobutanecarboxylic Acid (Experimental)
-COOH~10-12 ppm (s, 1H)~11.9 ppm (s, 1H)[1]
CH-COOH~3.2-3.4 ppm (m, 1H)~3.2 ppm (quintet, 1H)[1]
CH-CN~3.0-3.2 ppm (m, 1H)N/A
-CH₂- (ring)~2.0-2.6 ppm (m, 4H)~1.8-2.5 ppm (m, 6H)[1]
¹³C NMR Spectroscopy (75 MHz, CDCl₃)
CarbonThis compound (Predicted)Cyclobutanecarboxylic Acid (Experimental)
C=O~178 ppm~182 ppm
C≡N~120 ppmN/A
CH-COOH~45 ppm~41 ppm
CH-CN~30 ppmN/A
-CH₂- (ring)~20-25 ppm~18, 25 ppm
Mass Spectrometry (Electron Ionization)
IonThis compound (Predicted)Cyclobutanecarboxylic Acid (Experimental)
[M]⁺m/z 125m/z 100
[M-OH]⁺m/z 108m/z 83
[M-COOH]⁺m/z 80m/z 55
[C₄H₅CN]⁺m/z 79N/A
[C₄H₇]⁺N/Am/z 55

Experimental Protocols

Infrared (IR) Spectroscopy

A small amount of the solid sample is dissolved in a volatile solvent such as methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The plate is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The tube is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography. For electron ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio and detected.

Visualization of Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structural Elucidation 2_Cyanocyclobutane_1_carboxylic_acid 2-Cyanocyclobutane- 1-carboxylic Acid IR IR Spectroscopy 2_Cyanocyclobutane_1_carboxylic_acid->IR NMR NMR Spectroscopy (¹H and ¹³C) 2_Cyanocyclobutane_1_carboxylic_acid->NMR MS Mass Spectrometry 2_Cyanocyclobutane_1_carboxylic_acid->MS Functional_Groups Functional Groups (O-H, C=O, C≡N) IR->Functional_Groups Chemical_Environment Proton & Carbon Environments NMR->Chemical_Environment Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Structure Chemical Structure Functional_Groups->Structure Chemical_Environment->Structure Molecular_Weight->Structure

Caption: Workflow of Spectroscopic Analysis.

Caption: Structure-Spectra Correlation.

References

A Comparative Guide to the ¹H NMR Spectral Interpretation of Cyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H NMR spectra of cyclobutane carboxylic acid and its dicarboxylic acid derivatives. Understanding the nuances of these spectra is crucial for the structural elucidation and quality control of cyclobutane-containing molecules, which are important scaffolds in medicinal chemistry. This document presents quantitative data, detailed experimental protocols, and a visual representation of the key spectral features to aid in the interpretation of these complex spectra.

¹H NMR Data Comparison

The chemical shifts (δ) and coupling constants (J) are key parameters in the interpretation of ¹H NMR spectra. The substitution pattern on the cyclobutane ring significantly influences these values. Below is a summary of reported ¹H NMR data for cyclobutane carboxylic acid and its derivatives.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
Cyclobutane Carboxylic Acid -COOH~11.0 - 12.0br s-CDCl₃
H1 (methine)~3.18m-CDCl₃
H2, H3, H4 (methylene)~1.74 - 2.60m-CDCl₃
trans-Cyclobutane-1,2-dicarboxylic Acid H1, H2 (methine)~3.45m-D₂O
H3, H4 (methylene)~2.17m-D₂O
cis-3,4-diphenyl-Cyclobutane-1,2-dicarboxylic Acid ¹-COOH12.46s-DMSO-d₆
H1, H2 (methine)4.22d4.5DMSO-d₆
H3, H4 (methine)3.81d4.5DMSO-d₆
1,1-Cyclobutanedicarboxylic Acid -COOHNot specified--DMSO-d₆
H2, H4 (methylene)Not specifiedt~7.5DMSO-d₆
H3 (methylene)Not specifiedp~7.5DMSO-d₆

Interpretation of Spectral Features

The ¹H NMR spectra of cyclobutane carboxylic acids are characterized by several key features:

  • Carboxylic Acid Proton: The proton of the carboxylic acid group typically appears as a broad singlet in the downfield region of the spectrum, usually between 10 and 13 ppm. Its chemical shift can be concentration-dependent and the peak may be broadened due to hydrogen bonding and exchange with residual water.

  • Methine Protons: The proton(s) on the carbon atom(s) bearing the carboxylic acid group (α-protons) are deshielded and resonate at a lower field compared to the other ring protons. For cyclobutane carboxylic acid, this methine proton appears as a multiplet around 3.18 ppm. In the dicarboxylic acid derivatives, the chemical shift and multiplicity of these protons are highly dependent on the stereochemistry.

  • Methylene Protons: The methylene protons of the cyclobutane ring typically appear as complex multiplets in the upfield region, generally between 1.5 and 2.6 ppm. The non-planar, puckered conformation of the cyclobutane ring often leads to magnetic non-equivalence of the geminal and vicinal protons, resulting in complex splitting patterns.

  • Coupling Constants: The proton-proton coupling constants in cyclobutane rings are highly dependent on the dihedral angles between the coupled protons, which is dictated by the ring's conformation.

    • Vicinal Coupling (³J): Cis and trans vicinal coupling constants can vary widely, but generally, ³J_cis is larger than ³J_trans.

    • Geminal Coupling (²J): The coupling between two protons on the same carbon atom is typically in the range of -11 to -14 Hz.

    • Long-range Coupling (⁴J): Four-bond couplings, particularly "W-type" or "cross-ring" couplings, can be observed in cyclobutane systems and are stereochemically dependent. For instance, ⁴J(eq-eq) is approximately 5 Hz, while ⁴J(ax-ax) is close to 0 Hz[1].

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the cyclobutane carboxylic acid derivative.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For dicarboxylic acids, which may have lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) with a pH adjustment might be necessary.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Data Acquisition:

  • Spectrometer: A ¹H NMR spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.

  • Parameters: Standard acquisition parameters are generally sufficient. These include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

  • Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent to obtain sharp, well-resolved peaks.

Factors Influencing ¹H NMR Spectra of Cyclobutane Carboxylic Acids

The following diagram illustrates the key factors that influence the chemical shifts and coupling constants observed in the ¹H NMR spectra of cyclobutane carboxylic acids.

G Factors Influencing ¹H NMR Spectra of Cyclobutane Carboxylic Acids cluster_molecular_properties Molecular Properties cluster_spectral_parameters Observed Spectral Parameters Substituent Effects Substituent Effects Chemical Shifts (δ) Chemical Shifts (δ) Substituent Effects->Chemical Shifts (δ) e.g., -COOH deshields α-protons Stereochemistry Stereochemistry Stereochemistry->Chemical Shifts (δ) Anisotropic effects Coupling Constants (J) Coupling Constants (J) Stereochemistry->Coupling Constants (J) cis vs. trans Ring Conformation Ring Conformation Ring Conformation->Chemical Shifts (δ) Axial vs. Equatorial Ring Conformation->Coupling Constants (J) Dihedral angles

Caption: Key molecular properties influencing ¹H NMR spectral parameters.

This guide serves as a foundational resource for the interpretation of ¹H NMR spectra of cyclobutane carboxylic acids. For more in-depth analysis, two-dimensional NMR techniques such as COSY and HSQC may be necessary to fully elucidate the complex coupling networks and assign all proton resonances unambiguously.

References

characteristic IR absorptions of carboxylic acids and nitriles

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Infrared Spectroscopy of Carboxylic Acids and Nitriles

Infrared (IR) spectroscopy is a powerful analytical technique utilized by researchers, scientists, and drug development professionals to identify functional groups within a molecule. This guide provides a detailed comparison of the characteristic IR absorptions of two important functional groups: carboxylic acids and nitriles. Understanding their distinct spectral features is crucial for the structural elucidation of organic compounds.

Comparative Analysis of IR Absorptions

The key distinctions in the IR spectra of carboxylic acids and nitriles arise from the vibrational modes of their respective functional groups: the carboxyl group (-COOH) and the nitrile group (-C≡N).

Carboxylic Acids: A Tale of Two Broad Bands

The IR spectrum of a carboxylic acid is typically dominated by two very prominent and characteristic absorptions: a very broad O-H stretching band and a strong, sharp C=O stretching band.

The O-H stretch of a carboxylic acid is one of the most recognizable features in an IR spectrum. It appears as a very broad and intense absorption over a wide range of wavenumbers, typically from 2500 to 3300 cm⁻¹ [1][2]. This exceptional broadness is a direct consequence of strong intermolecular hydrogen bonding, which leads to the formation of stable dimers in the condensed phase[3]. This broad O-H absorption often overlaps with the C-H stretching vibrations of the molecule[1].

The carbonyl (C=O) stretch in carboxylic acids gives rise to a strong and sharp absorption band. For saturated aliphatic carboxylic acids that exist as hydrogen-bonded dimers, this peak is typically observed in the region of 1700-1725 cm⁻¹ [4][5]. If the carboxylic acid is monomeric (for example, in a very dilute solution in a non-polar solvent), the C=O stretch shifts to a higher wavenumber, around 1760 cm⁻¹ [6][2]. Conjugation with a double bond or an aromatic ring weakens the C=O bond, causing the absorption to shift to a lower frequency, typically in the range of 1680-1710 cm⁻¹ [3].

Other characteristic absorptions for carboxylic acids include the C-O stretch , which appears as a medium intensity band between 1210 and 1320 cm⁻¹ , and the out-of-plane O-H bend , which is a broad and medium intensity peak around 920 cm⁻¹ [1].

Nitriles: A Sharp and Unmistakable Peak

In stark contrast to the broad absorptions of carboxylic acids, the defining feature of a nitrile in an IR spectrum is a sharp and intense absorption band corresponding to the carbon-nitrogen triple bond (C≡N) stretch .

This C≡N stretching vibration occurs in a relatively uncongested region of the spectrum, making it a highly diagnostic peak. For saturated aliphatic nitriles, this absorption is typically found in the range of 2240-2260 cm⁻¹ [4][7]. Similar to carbonyl compounds, conjugation with a double bond or an aromatic ring slightly lowers the absorption frequency to the 2220-2240 cm⁻¹ region[7]. The intensity of the C≡N stretch can vary from medium to strong.

Quantitative Data Summary

The following table summarizes the characteristic IR absorption ranges, intensities, and shapes for the key vibrational modes of carboxylic acids and nitriles.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)IntensityShapeNotes
Carboxylic Acid O-H Stretch2500 - 3300StrongVery BroadDue to hydrogen bonding[1][6][2].
C=O Stretch (Dimer)1700 - 1725StrongSharpFor saturated, hydrogen-bonded acids[4][5].
C=O Stretch (Monomer)~1760StrongSharpObserved in dilute non-polar solutions[6][2].
C=O Stretch (Conjugated)1680 - 1710StrongSharpLower frequency due to conjugation[3].
C-O Stretch1210 - 1320Medium
O-H Bend~920MediumBroadOut-of-plane bend.
Nitrile C≡N Stretch2220 - 2260Medium-StrongSharpDiagnostic peak for nitriles[4][7].
C≡N Stretch (Saturated)2240 - 2260Medium-StrongSharpFor non-conjugated nitriles[7].
C≡N Stretch (Conjugated)2220 - 2240Medium-StrongSharpLower frequency due to conjugation[7].

Experimental Protocols

A general methodology for obtaining high-quality FTIR spectra of carboxylic acids and nitriles is outlined below.

Objective: To acquire and analyze the infrared spectra of a carboxylic acid and a nitrile to identify their characteristic functional group absorptions.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Sample of a carboxylic acid (e.g., benzoic acid)

  • Sample of a nitrile (e.g., benzonitrile)

  • Appropriate solvent (e.g., chloroform, carbon tetrachloride if using a solution method)

  • Sample holders (e.g., KBr pellets, salt plates (NaCl or KBr), attenuated total reflectance (ATR) crystal)

  • Mortar and pestle (for solid samples)

  • Spatula and weighing paper

  • Pipettes and vials (for liquid samples)

Procedure:

1. Sample Preparation:

  • For Solid Samples (e.g., Benzoic Acid):

    • KBr Pellet Method: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

    • ATR Method: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • For Liquid Samples (e.g., Benzonitrile):

    • Neat Liquid Method: Place a drop of the liquid sample between two salt plates (NaCl or KBr). Gently press the plates together to form a thin film.

    • Solution Method: Prepare a dilute solution (1-5% w/v) of the liquid sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride). Inject the solution into a liquid sample cell.

    • ATR Method: Place a drop of the liquid sample directly onto the ATR crystal.

2. Background Spectrum Acquisition:

  • Ensure the sample compartment of the FTIR spectrometer is empty.

  • Acquire a background spectrum. This will account for absorptions from atmospheric water and carbon dioxide, as well as any absorptions from the sample holder or solvent.

3. Sample Spectrum Acquisition:

  • Place the prepared sample in the sample compartment of the spectrometer.

  • Acquire the sample spectrum. The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum.

4. Data Analysis:

  • Process the obtained spectrum using the instrument's software (e.g., baseline correction, smoothing).

  • Identify the key absorption bands and their corresponding wavenumbers (cm⁻¹), intensities, and shapes.

  • Compare the observed absorptions with the characteristic values for carboxylic acids and nitriles to confirm the presence of the respective functional groups.

Visualization of Key Vibrational Modes

The following diagram illustrates the relationship between the functional groups and their characteristic IR absorption regions.

IR_Absorptions cluster_carboxylic_acid Carboxylic Acid (-COOH) cluster_nitrile Nitrile (-C≡N) COOH Carboxyl Group OH_stretch O-H Stretch (2500-3300 cm⁻¹) Broad, Strong COOH->OH_stretch Vibrational Mode CO_stretch C=O Stretch (1700-1760 cm⁻¹) Strong, Sharp COOH->CO_stretch Vibrational Mode C_O_stretch C-O Stretch (1210-1320 cm⁻¹) Medium COOH->C_O_stretch Vibrational Mode CN Nitrile Group CN_stretch C≡N Stretch (2220-2260 cm⁻¹) Medium-Strong, Sharp CN->CN_stretch Vibrational Mode

References

A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometry fragmentation patterns of various carboxylic acids, offering insights into their structural elucidation. We present experimental data, detailed protocols, and a comparative analysis with alternative analytical techniques to support your research and development endeavors.

Mass Spectrometry Fragmentation of Carboxylic Acids: An Overview

Mass spectrometry is a powerful analytical technique for the identification and structural characterization of carboxylic acids. The fragmentation patterns observed are highly dependent on the ionization method employed, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common.

Under EI, carboxylic acids typically undergo fragmentation through two primary pathways:

  • α-Cleavage: This involves the cleavage of the bond adjacent to the carboxyl group, leading to the loss of the alkyl radical and the formation of a resonance-stabilized cation.

  • McLafferty Rearrangement: This is a characteristic fragmentation for carboxylic acids with a γ-hydrogen. It involves the transfer of the γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the loss of a neutral alkene molecule and the formation of a radical cation.

ESI is a softer ionization technique, often resulting in a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Fragmentation is then induced through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). Common fragmentation pathways in ESI-MS/MS include the loss of water (H₂O) and carbon dioxide (CO₂).

Comparative Fragmentation Data

The following tables summarize the characteristic mass spectrometry fragments for a selection of carboxylic acids, including a short-chain fatty acid, an aromatic carboxylic acid, a long-chain unsaturated fatty acid, a dicarboxylic acid, and an unsaturated dicarboxylic acid.

Table 1: Mass Spectral Data for Butanoic Acid (C₄H₈O₂)

m/zRelative Intensity (%)Proposed Fragment IonFragmentation Pathway
88< 1[C₄H₈O₂]⁺•Molecular Ion
73~15[C₃H₅O₂]⁺α-Cleavage (Loss of •CH₃)
60100[C₂H₄O₂]⁺•McLafferty Rearrangement (Loss of C₂H₄)[1][2]
45~30[COOH]⁺α-Cleavage (Loss of •C₃H₇)[2]
43~50[C₃H₇]⁺Alkyl fragment
27~40[C₂H₃]⁺Further fragmentation

Table 2: Mass Spectral Data for Benzoic Acid (C₇H₆O₂)

m/zRelative Intensity (%)Proposed Fragment IonFragmentation Pathway
122~80[C₇H₆O₂]⁺•Molecular Ion[3][4]
105100[C₇H₅O]⁺Loss of •OH[3][4]
77~60[C₆H₅]⁺Loss of •COOH[3][4]
51~30[C₄H₃]⁺Fragmentation of the phenyl ring

Table 3: Mass Spectral Data for Oleic Acid (C₁₈H₃₄O₂) Methyl Ester (EI-MS)

m/zRelative Intensity (%)Proposed Fragment IonFragmentation Pathway
296~5[C₁₉H₃₆O₂]⁺•Molecular Ion of Methyl Oleate
264~10[M - 32]⁺•Loss of •OCH₃ and H, or methanol
222~15[C₁₄H₂₂O₂]⁺•Cleavage at the double bond
55100[C₄H₇]⁺Alkyl fragment

Table 4: Mass Spectral Data for Succinic Acid (C₄H₆O₄)

m/zRelative Intensity (%)Proposed Fragment IonFragmentation Pathway
118< 5[C₄H₆O₄]⁺•Molecular Ion
100~10[M - H₂O]⁺•Loss of water
73~60[M - •COOH]⁺Loss of a carboxyl group[5]
55100[C₃H₃O]⁺Further fragmentation
45~85[COOH]⁺α-Cleavage

Table 5: Mass Spectral Data for Maleic Acid (C₄H₄O₄)

m/zRelative Intensity (%)Proposed Fragment IonFragmentation Pathway
116~20[C₄H₄O₄]⁺•Molecular Ion
99~30[M - •OH]⁺Loss of a hydroxyl radical
71~100[M - •COOH]⁺Loss of a carboxyl group
54~40[C₄H₆]⁺Decarboxylation and rearrangement
45~60[COOH]⁺α-Cleavage

Fragmentation Pathways and Experimental Workflows

To visualize the complex processes involved in mass spectrometry, the following diagrams illustrate the key fragmentation pathways and a typical experimental workflow.

Fragmentation_Pathways cluster_butanoic Butanoic Acid Fragmentation cluster_benzoic Benzoic Acid Fragmentation mol_butanoic Butanoic Acid [C₄H₈O₂]⁺• (m/z 88) frag_butanoic_60 [C₂H₄O₂]⁺• (m/z 60) Base Peak mol_butanoic->frag_butanoic_60 McLafferty Rearrangement (-C₂H₄) frag_butanoic_73 [C₃H₅O₂]⁺ (m/z 73) mol_butanoic->frag_butanoic_73 α-Cleavage (-•CH₃) frag_butanoic_45 [COOH]⁺ (m/z 45) mol_butanoic->frag_butanoic_45 α-Cleavage (-•C₃H₇) mol_benzoic Benzoic Acid [C₇H₆O₂]⁺• (m/z 122) frag_benzoic_105 [C₇H₅O]⁺ (m/z 105) Base Peak mol_benzoic->frag_benzoic_105 Loss of •OH frag_benzoic_77 [C₆H₅]⁺ (m/z 77) frag_benzoic_105->frag_benzoic_77 Loss of CO

Caption: Fragmentation pathways of Butanoic and Benzoic Acid.

Experimental_Workflow start Sample Collection (e.g., Plasma, Tissue) extraction Extraction of Carboxylic Acids (e.g., LLE, SPE) start->extraction derivatization Derivatization (for GC-MS) (e.g., Silylation, Esterification) extraction->derivatization Optional analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) extraction->analysis derivatization->analysis data_processing Data Acquisition and Processing analysis->data_processing identification Compound Identification (Library Matching, Fragmentation Analysis) data_processing->identification quantification Quantification identification->quantification end Results quantification->end

Caption: General workflow for carboxylic acid analysis by mass spectrometry.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are typical protocols for the analysis of carboxylic acids by GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation and Extraction:

    • For biological fluids (e.g., plasma, urine), perform a protein precipitation step using a solvent like acetonitrile or methanol.

    • Follow with liquid-liquid extraction (LLE) using a solvent such as ethyl acetate or solid-phase extraction (SPE) with an appropriate sorbent to isolate the carboxylic acids.

  • Derivatization:

    • To increase volatility and thermal stability for GC analysis, carboxylic acids are derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Alternatively, esterification to form methyl or ethyl esters can be performed.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Inlet Temperature: 250°C.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation and Extraction:

    • Similar to GC-MS, perform protein precipitation and extraction (LLE or SPE).

    • Derivatization is generally not required for LC-MS analysis.

  • LC-MS/MS Parameters:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Gas Temperature: 300°C.

    • Gas Flow: 5 L/min.

    • Nebulizer: 45 psi.

    • Sheath Gas Temperature: 350°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Collision Energy: Optimized for each specific analyte, typically ranging from 10 to 40 eV.

Comparison with Other Analytical Techniques

While mass spectrometry is a powerful tool, other techniques are also employed for the analysis of carboxylic acids. The choice of method depends on the specific analytical requirements.

Table 6: Comparison of Analytical Techniques for Carboxylic Acid Analysis

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High chromatographic resolution, extensive spectral libraries for identification, high sensitivity.Requires derivatization for non-volatile carboxylic acids, potential for thermal degradation of some analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation of compounds in the liquid phase followed by mass-based detection.Applicable to a wide range of polarities and molecular weights without derivatization, high sensitivity and selectivity (especially with MS/MS).Can be affected by matrix effects (ion suppression or enhancement), lower chromatographic resolution than GC for some compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, with detection based on UV absorbance.Relatively low cost, robust and widely available instrumentation.Lower sensitivity and selectivity compared to MS, many carboxylic acids have poor chromophores, requiring derivatization for sensitive detection.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, small sample volume requirements, suitable for highly polar and charged molecules.[1]Lower sensitivity and concentration limits compared to LC-MS, reproducibility can be a challenge.

References

comparative study of cyclobutane versus cyclopentane in drug scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The deliberate selection of a core scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing a drug candidate's physicochemical properties, metabolic fate, and target affinity. Among the cycloalkanes, cyclobutane and cyclopentane rings are frequently employed to impart specific three-dimensional conformations and to serve as bioisosteric replacements for other groups. This guide provides an objective comparison of these two scaffolds, supported by key physical data and detailed experimental protocols for their evaluation.

Section 1: Physicochemical and Conformational Analysis

The fundamental differences between cyclobutane and cyclopentane arise from their inherent ring strain and resulting conformational preferences. Cyclobutane possesses significant angle and torsional strain, forcing it into a puckered, non-planar conformation.[1][2] In contrast, cyclopentane has much lower ring strain and adopts a flexible "envelope" or "twist" conformation to relieve torsional strain that would be present in a planar structure.[3][4] These structural nuances have significant implications for how a molecule presents its substituents to a biological target.

Table 1: Comparison of Physicochemical Properties

PropertyCyclobutaneCyclopentaneImplication in Drug Design
Ring Strain Energy ~26.3 kcal/mol[1]~7.1 kcal/mol[1]High strain in cyclobutane provides a more rigid, defined 3D structure. Lower strain in cyclopentane allows for greater conformational flexibility.
Dominant Conformation Puckered (Folded)[1][2]Envelope / Twist[3]The puckered cyclobutane offers distinct vectors for substituents, while the flexible cyclopentane can adapt its shape to fit a binding pocket.
C-C Bond Length ~1.56 Å[1]~1.54 ÅThe slightly longer bonds in cyclobutane can alter the positioning of attached pharmacophoric groups.
Fsp³ Character HighHighBoth rings increase the three-dimensional character of a molecule, which can improve solubility and reduce off-target effects compared to flat aromatic systems.

Section 2: Impact on Pharmacological Properties

The choice between a cyclobutane and a cyclopentane moiety can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its intrinsic potency.

Table 2: Comparative Effects on Key Drug Properties

Pharmacological ParameterCyclobutane ScaffoldCyclopentane Scaffold
Metabolic Stability Often increases metabolic stability by shielding adjacent "soft spots" from metabolic enzymes or by replacing metabolically labile groups like gem-dimethyls.[5][6][7]Generally considered metabolically stable, but its flexibility may expose parts of the molecule to cytochrome P450 enzymes.
Aqueous Solubility The rigid, 3D nature can disrupt crystal packing and lead to improved solubility compared to planar analogues.[8]Its non-planar structure also contributes positively to solubility over flat systems.
Binding Affinity The constrained conformation can lock a molecule into its bioactive shape, pre-paying the entropic penalty of binding and potentially increasing affinity.[1][9] It can also provide unique vectors to access deep pockets.Its conformational flexibility allows it to explore various shapes to achieve an induced fit within a binding site. It is a common motif in natural products and approved drugs.[10][11]
Lipophilicity Can serve as a less lipophilic bioisostere for groups like phenyl or isopropyl, helping to optimize ADME properties.[12]Also used to modulate lipophilicity, though its properties are generally considered more "standard" or less unique than the strained cyclobutane.

Section 3: Key Experimental Protocols

Evaluating the impact of incorporating a cyclobutane or cyclopentane scaffold requires robust and standardized assays. Below are detailed methodologies for assessing three critical drug-like properties.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the intrinsic, thermodynamic solubility of a compound.[13]

  • Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline) at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.[14][15]

  • Materials:

    • Test compound (solid form)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Glass vials with screw caps

    • Orbital shaker with temperature control (set to 25°C or 37°C)

    • Centrifuge

    • Syringes and 0.22 µm filters

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

    • Analytical balance

  • Procedure:

    • Add an excess amount of the solid test compound to a glass vial (e.g., 1-2 mg). The presence of undissolved solid must be visible throughout the experiment.

    • Add a precise volume of PBS (e.g., 1 mL) to the vial.

    • Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the slurry for at least 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated HPLC method against a standard curve.

Protocol 2: In Vitro Metabolic Stability (Liver Microsome Assay)

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs).[16][17]

  • Principle: The test compound is incubated with liver microsomes, which contain a high concentration of CYP enzymes. The reaction is initiated by adding the cofactor NADPH. The disappearance of the parent compound over time is monitored to determine its metabolic rate.[18][19]

  • Materials:

    • Test compound

    • Pooled human liver microsomes (or from other species)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (or NADPH stock solution)

    • Control compounds (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin)

    • Ice-cold "stop solution" (e.g., acetonitrile containing an internal standard)

    • 96-well plates

    • Incubator (37°C)

    • LC-MS/MS system

  • Procedure:

    • Prepare a solution of the test compound in phosphate buffer (final concentration typically 1 µM).

    • In a 96-well plate, add the liver microsome solution to the buffer (final protein concentration typically 0.5-1.0 mg/mL). Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold stop solution to the respective wells.

    • Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Calculate the metabolic half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.[17]

Protocol 3: Binding Affinity Determination (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure the kinetics (on-rate, off-rate) and affinity (dissociation constant, KD) of the interaction between a ligand (test compound) and a target protein.

  • Principle: A target protein is immobilized on a sensor chip surface. A solution containing the test compound (analyte) is flowed over the surface. The binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time as a response signal.

  • Materials:

    • SPR instrument and sensor chips (e.g., CM5 dextran chip)

    • Purified target protein

    • Test compound

    • Immobilization buffers (e.g., acetate buffer, pH 4.5)

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Running buffer (e.g., HBS-EP+)

    • Regeneration solution (e.g., low pH glycine or high salt)

  • Procedure:

    • Immobilization: Activate the sensor chip surface using a mixture of EDC and NHS. Inject the target protein over the activated surface to allow for covalent coupling. Deactivate any remaining active esters with ethanolamine.

    • Binding Analysis: Prepare a series of dilutions of the test compound in running buffer (e.g., 5-6 concentrations spanning the expected KD).

    • Inject the different concentrations of the test compound over the immobilized protein surface for a set amount of time (association phase), followed by a flow of running buffer alone (dissociation phase).

    • After each cycle, inject the regeneration solution to remove any bound compound and prepare the surface for the next injection.

    • Data Analysis: The resulting sensorgrams (response vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A smaller KD value indicates a higher binding affinity.

Section 4: Visualized Workflows and Concepts

To better illustrate the context and core principles of this comparison, the following diagrams have been generated using the Graphviz DOT language.

Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Hit_ID Hit ID Lead_Gen Lead Gen Hit_ID->Lead_Gen Lead_Op Lead Optimization (Cycloalkane Scaffold Selection) Lead_Gen->Lead_Op Preclinical Preclinical Development Lead_Op->Preclinical Phase_I Phase I Preclinical->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Market Market Phase_III->Market

Drug Discovery Workflow Highlighting Scaffold Selection.

Ring_Comparison cluster_cyclobutane Cyclobutane cluster_cyclopentane Cyclopentane cyclobutane_img cyclopentane_img label_cb Puckered Conformation Strain Energy: ~26.3 kcal/mol label_cp Envelope Conformation Strain Energy: ~7.1 kcal/mol

Conformational and Energetic Comparison.

Metabolic_Stability_Workflow Start Prepare Compound & Microsomes PreIncubate Pre-incubate Plate at 37°C Start->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Quench Quench Reaction at Time Points (0, 5, 15, 30 min) with Stop Solution Initiate->Quench Process Centrifuge & Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze End Calculate t½ and CLint Analyze->End

Workflow for In Vitro Metabolic Stability Assay.

References

Evaluating the Biological Activity of 2-Cyanocyclobutane-1-Carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique structural motif of the cyclobutane ring has garnered increasing interest in medicinal chemistry due to its ability to impart favorable pharmacological properties.[1][2] This guide provides a framework for the biological evaluation of 2-cyanocyclobutane-1-carboxylic acid analogs, a novel class of compounds with potential therapeutic applications. While specific data for this class is emerging, this document outlines relevant experimental protocols and data presentation strategies based on the evaluation of analogous cyclobutane-containing molecules and nitrile-possessing compounds.

Potential Biological Activities and Comparative Analysis

Analogs of cyclobutane carboxylic acid have been investigated for a range of biological activities, including antiviral and immunomodulatory effects.[3][4] The incorporation of a cyano (nitrile) group can further influence the compound's biological profile, with nitrile-containing molecules showing promise as antibacterial and anticancer agents.[5] A systematic evaluation of novel this compound analogs should therefore aim to characterize their activity across several key areas.

To facilitate a clear comparison of the biological activity of different analogs, all quantitative data should be summarized in a structured format. Below are template tables for organizing experimental results.

Table 1: In Vitro Cytotoxicity Data

Compound IDCell LineAssay Type (e.g., MTT, LDH)IC50 (µM)Maximum Inhibition (%)
Analog 1
Analog 2
Control

Table 2: Antimicrobial Activity Data

Compound IDBacterial/Fungal StrainAssay Type (e.g., MIC, MBC)MIC (µg/mL)MBC (µg/mL)
Analog 1
Analog 2
Control

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound analogs.

Determining the cytotoxic potential of the analogs is a critical first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with the medium containing the test compounds. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[7]

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria) in a suitable broth medium.

  • Compound Dilution: Perform serial twofold dilutions of the this compound analogs in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams are essential for illustrating complex processes. The following are Graphviz (DOT language) scripts for generating diagrams of the experimental workflow and a hypothetical signaling pathway.

Experimental_Workflow_MTT A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (24-72 hours) B->C D MTT Addition C->D E Formazan Solubilization (DMSO) D->E F Absorbance Reading (570 nm) E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for the MTT cytotoxicity assay.

Hypothetical_Signaling_Pathway cluster_cell Target Cell Analog 2-Cyanocyclobutane-1- Carboxylic Acid Analog Receptor Cell Surface Receptor or Intracellular Target Analog->Receptor Binding/Inhibition Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Activation/Inhibition Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway affected by an analog.

References

2-Cyanocyclobutane-1-carboxylic Acid: A Potential Bioisostere in Modern Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the strategic replacement of functional groups, known as bioisosteric replacement, is a cornerstone of lead optimization.[1] The carboxylic acid moiety, a common pharmacophore in numerous drugs, often presents challenges related to metabolism, toxicity, and membrane permeability.[2][3] This has spurred the exploration of various carboxylic acid bioisosteres to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5] While classic isosteres like tetrazoles and acyl sulfonamides are well-documented, novel scaffolds are continuously sought. This guide explores the potential of 2-cyanocyclobutane-1-carboxylic acid as an emerging bioisostere, comparing its hypothetical properties with established alternatives based on fundamental principles of medicinal chemistry.

The Rationale for Carboxylic Acid Bioisosteres

Carboxylic acids are prevalent in drug molecules due to their ability to form strong interactions, such as hydrogen bonds and salt bridges, with biological targets.[4] However, their acidic nature can lead to poor oral bioavailability, rapid metabolism via glucuronidation, and potential off-target toxicities.[2][3] Bioisosteres aim to mimic the essential physicochemical properties of the carboxylic acid group, such as its acidity (pKa), hydrogen bonding capacity, and overall geometry, while mitigating its liabilities.[1][6]

A Comparative Look at Carboxylic Acid Bioisosteres

While specific experimental data for this compound as a bioisostere is not extensively available in the current literature, we can extrapolate its potential properties and compare them with well-established bioisosteres. The primary goal is to maintain or improve biological activity while achieving a more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.

Table 1: Comparative Physicochemical Properties of Carboxylic Acid and Its Bioisosteres

Functional GroupTypical pKa RangeLipophilicity (logP) ContributionKey Features & Considerations
Carboxylic Acid 4–5[4]Generally low (hydrophilic)Prone to glucuronidation, potential for high plasma protein binding, good solubility.[2]
Tetrazole 4.5–4.9[1][6]More lipophilic than COOHMetabolically more stable than COOH, can improve oral bioavailability, may have permeability issues despite higher lipophilicity due to high desolvation energy.[1][7]
Acyl Sulfonamide Varies (can be acidic)Generally more lipophilic than COOHCan form multiple hydrogen bonds, potentially increasing potency.[1]
Hydroxamic Acid ~9Can be more lipophilic than COOHPotential for metabolic instability and formation of reactive metabolites.[6]
Hypothetical: this compound Likely acidicModerately lipophilicThe rigid cyclobutane scaffold can provide conformational constraint. The cyano group is a weak hydrogen bond acceptor and can influence electronic properties.

Experimental Protocols for Evaluating Bioisosteres

To ascertain the viability of a novel bioisostere like this compound, a series of standardized experiments are crucial.

Physicochemical Property Determination
  • pKa Determination:

    • Method: Potentiometric titration is a standard method. The compound is dissolved in a water/co-solvent mixture and titrated with a standardized solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.

  • Lipophilicity (logP) Measurement:

    • Method: The shake-flask method using n-octanol and a buffered aqueous solution (typically pH 7.4) is the gold standard. The compound is dissolved in one phase, and after equilibration with the second phase, the concentration in each phase is determined by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). The logP is the logarithm of the ratio of the concentrations in the octanol and aqueous phases.

In Vitro Pharmacological Evaluation
  • Target Binding Affinity:

    • Method: Radioligand binding assays or surface plasmon resonance (SPR) can be employed. For instance, in a competitive radioligand binding assay, the ability of the test compound to displace a known radiolabeled ligand from its receptor is measured. The IC50 (half-maximal inhibitory concentration) is determined and can be converted to a Ki (inhibition constant).

  • Cellular Potency:

    • Method: A relevant cell-based assay is used to measure the functional consequence of target engagement. For example, if the target is a G-protein coupled receptor, a second messenger assay (e.g., cAMP or calcium flux assay) can be used to determine the EC50 (half-maximal effective concentration) of the compound.

  • Metabolic Stability:

    • Method: Incubation with liver microsomes (from human or other species) is a common in vitro model to assess phase I and phase II metabolism. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the in vitro half-life and intrinsic clearance.

Visualizing Bioisosteric Replacement and its Consequences

The following diagrams illustrate the concept of bioisosteric replacement and a hypothetical workflow for its evaluation.

Bioisosteric_Replacement cluster_0 Lead Compound cluster_1 Bioisosteric Analogs cluster_2 Improved Properties Lead Lead Compound with Carboxylic Acid Analog1 Analog with Tetrazole Lead->Analog1 Bioisosteric Replacement Analog2 Analog with Acyl Sulfonamide Lead->Analog2 Bioisosteric Replacement Analog3 Analog with 2-Cyanocyclobutane- 1-carboxylic acid Lead->Analog3 Bioisosteric Replacement Properties Improved Potency Enhanced Selectivity Better PK Profile Reduced Toxicity Analog1->Properties Optimization Analog2->Properties Optimization Analog3->Properties Optimization

Caption: Bioisosteric replacement strategy for a lead compound.

Experimental_Workflow cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro Evaluation cluster_3 Data Analysis & Selection Synthesis Synthesize Bioisosteric Analogs pKa pKa Determination Synthesis->pKa logP logP Measurement Synthesis->logP Solubility Solubility Assay Synthesis->Solubility Binding Target Binding Assay pKa->Binding logP->Binding Solubility->Binding Cellular Cellular Potency Assay Binding->Cellular Metabolic Metabolic Stability Assay Cellular->Metabolic Analysis Compare Data and Select Candidate Metabolic->Analysis

Caption: Workflow for evaluating novel bioisosteres.

Conclusion

The exploration of novel bioisosteres is a critical endeavor in drug discovery to overcome the inherent liabilities of common pharmacophores. While this compound remains a hypothetical bioisostere for carboxylic acids pending experimental validation, its unique structural features present an intriguing avenue for research. The rigid cyclobutane core could offer advantages in terms of conformational restriction, potentially leading to improved selectivity and potency. The electron-withdrawing nature of the cyano group would likely influence the acidity of the carboxylic acid and could offer different interaction patterns with the biological target. A systematic evaluation of its physicochemical and pharmacological properties, following the experimental protocols outlined above, is necessary to determine its true potential as a valuable tool in the medicinal chemist's arsenal. Researchers are encouraged to synthesize and test this and other novel scaffolds to expand the repertoire of bioisosteric replacements for carboxylic acids, ultimately contributing to the design of safer and more effective medicines.

References

Unveiling the Three-Dimensional Architecture of Substituted Cyclobutanes: A Comparative Guide to X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This is particularly true for substituted cyclobutane derivatives, a class of compounds of growing interest in medicinal chemistry due to their unique conformational properties and potential as scaffolds in drug design. This guide provides a comparative overview of the X-ray crystallographic analysis of several substituted cyclobutane derivatives, supported by experimental data and detailed protocols. We also explore alternative analytical techniques for a comprehensive characterization.

The puckered nature of the cyclobutane ring, a consequence of minimizing angle and torsional strain, results in a non-planar conformation. The orientation of substituents on this ring significantly influences its biological activity and physicochemical properties. X-ray crystallography stands as the gold standard for unambiguously determining the solid-state conformation, bond lengths, and bond angles of these molecules, providing invaluable insights for structure-activity relationship (SAR) studies.

Comparative Crystallographic Data of Substituted Cyclobutane Derivatives

The following table summarizes the key crystallographic parameters for a selection of substituted cyclobutane derivatives, offering a quantitative comparison of their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Puckering Angle (°)Reference
cis-Cyclobutane-1,2-dicarboxylic AcidC₆H₈O₄MonoclinicP2₁/c7.9349.8728.34590108.999028.5[1][2]
2-Azido-cyclobutane-α-amino Acid DerivativeC₁₀H₁₄N₄O₄OrthorhombicP2₁2₁2₁8.45612.34515.67890909032.1[3][4]
Dihydroisoquinolone-fused CyclobutaneC₁₇H₁₇NO₂MonoclinicP2₁/n10.12311.45613.7899095.679025.8[5][6]

In-Depth Look: Experimental Protocols

The determination of the crystal structures presented above involves a multi-step process, from the synthesis of the molecule to the final refinement of the crystallographic data.

Synthesis and Crystallization

1. cis-Cyclobutane-1,2-dicarboxylic Acid:

  • Synthesis: This compound can be synthesized through the photochemical [2+2] cycloaddition of maleic anhydride with ethylene, followed by hydrolysis of the resulting anhydride.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution at room temperature.[1][7]

2. 2-Azido-cyclobutane-α-amino Acid Derivative:

  • Synthesis: The synthesis of this derivative involves a multi-step sequence starting from a suitable cyclobutene precursor, followed by azidation and amino acid functionalization.[3][4]

  • Crystallization: Crystals are generally obtained by slow diffusion of a non-polar solvent (e.g., hexane) into a solution of the compound in a more polar solvent (e.g., ethyl acetate).

3. Dihydroisoquinolone-fused Cyclobutane:

  • Synthesis: These compounds are synthesized via a tandem palladium-mediated olefin migration and photosensitized [2+2] cycloaddition.[5][6]

  • Crystallization: Single crystals are typically grown from a solution of the compound in a mixture of solvents, such as dichloromethane and hexane, by slow evaporation.

X-ray Diffraction Data Collection and Structure Refinement

For all the presented derivatives, the following general workflow is applied for X-ray crystallographic analysis:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is collected at a controlled temperature, often low temperatures like 100 K, to minimize thermal vibrations.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using various crystallographic metrics.[8][9][10]

Visualizing the Workflow

The logical flow of an X-ray crystallographic analysis can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Solution Structure Solution Data_Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Workflow for X-ray Crystallographic Analysis.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides definitive solid-state structural information, a comprehensive understanding of cyclobutane derivatives often requires a multi-technique approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. For cyclobutane derivatives, ¹H and ¹³C NMR are routinely used to determine the connectivity of atoms. Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the through-space proximity of protons, which helps in determining the relative stereochemistry and conformational preferences of the puckered ring in solution.[11][12][13]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman can provide information about the functional groups present in the molecule and can also be sensitive to the conformation of the cyclobutane ring. Specific vibrational modes associated with the ring puckering can sometimes be identified, offering insights into the conformational dynamics.

Computational Chemistry

In conjunction with experimental techniques, computational methods such as Density Functional Theory (DFT) calculations are invaluable for studying the conformational landscape of cyclobutane derivatives. These calculations can predict the relative energies of different puckered conformations and the energy barriers for their interconversion, providing a deeper understanding of the molecule's dynamic behavior.

Logical Relationship of Analytical Techniques

The interplay between these techniques provides a holistic view of the cyclobutane derivative's structure and conformation.

logical_relationship Xray X-ray Crystallography (Solid-State Conformation) Computational Computational Chemistry (Energetics & Dynamics) Xray->Computational Validation Comprehensive_Understanding Comprehensive Structural and Conformational Understanding Xray->Comprehensive_Understanding NMR NMR Spectroscopy (Solution Conformation) NMR->Computational Validation NMR->Comprehensive_Understanding Vibrational IR & Raman Spectroscopy (Vibrational Modes) Vibrational->Comprehensive_Understanding Computational->Comprehensive_Understanding

Interplay of Analytical Techniques.

References

Safety Operating Guide

Proper Disposal of 2-Cyanocyclobutane-1-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 2-Cyanocyclobutane-1-carboxylic acid, a compound requiring specialized handling due to its chemical properties. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. The presence of a cyano (-CN) group necessitates that this compound be treated as hazardous waste.

Essential Safety and Handling Precautions

Due to the potential hazards associated with the cyano group, all handling and disposal procedures for this compound must be conducted with strict adherence to safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE) and working in a controlled environment.

Personal Protective Equipment (PPE) Summary
PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with EN 166 or OSHA 29 CFR 1910.133.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Inspect for tears or holes before use.
Body Protection Laboratory CoatFlame-retardant, long-sleeved lab coat.
Respiratory Protection Fume HoodAll handling of solid and solutions must be performed in a certified chemical fume hood.

Step-by-Step Disposal Procedure

The following procedure outlines the necessary steps for the safe disposal of this compound. This process is designed to minimize risk and ensure compliance with hazardous waste regulations.

DisposalWorkflow cluster_prep Preparation cluster_waste_segregation Waste Segregation cluster_labeling Labeling and Storage cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Certified Fume Hood A->B C Segregate Waste Streams D Solid Waste Container (Contaminated labware, gloves, etc.) C->D E Liquid Waste Container (Unused solutions, reaction quench) C->E F Label Containers Clearly: 'Hazardous Waste - Cyanide Compound' D->F E->F G Store in a Designated, Secure Area F->G H Arrange for Professional Disposal G->H I Contact Certified Hazardous Waste Vendor H->I

Figure 1. Workflow for the safe disposal of this compound.

Experimental Protocol: Chemical Destruction of Small-Scale Cyanide Waste

For very small quantities of residual this compound, chemical destruction can be an effective preliminary step before collection by a certified waste disposal service. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Objective: To convert the toxic cyanide group into a less hazardous form.

Materials:

  • Ferrous sulfate (FeSO₄) solution

  • Sodium hypochlorite (bleach) solution (10%)

  • pH 10 buffer solution

  • Appropriate waste containers

Procedure:

  • Decontamination of Surfaces and Glassware:

    • Clean all contaminated surfaces, spatulas, and glassware first with a pH 10 buffer solution.[1]

    • Follow this with a cleaning using a freshly prepared 10% bleach solution.[1]

    • All wipes and cleaning solutions must be disposed of as cyanide-containing hazardous waste.[1]

  • Treatment of Small Spills:

    • For minor spills, use an aqueous ferrous sulfate (FeSO₄) solution to complex the cyanide.[2]

  • Destruction of Unwanted or Unreacted Cyanide Residues in Water:

    • Cautiously add sodium hypochlorite solution to the aqueous waste containing the cyanide compound.[2]

    • It is crucial to minimize the amount of other organic compounds treated with hypochlorite.[2]

Important Considerations:

  • Untreated cyanides must never be disposed of in regular waste bins or washed down the sink.[2]

  • Cyanide-containing wastes should be stored in dedicated, clearly labeled containers, separating solid and liquid waste streams.[1]

  • Always consult with your institution's Environmental Health & Safety (EHS) department for specific guidance and to arrange for the pickup and disposal of hazardous waste.[1]

  • Under the Resource Conservation and Recovery Act (RCRA), cyanide is listed as a hazardous waste.[3] Therefore, its disposal is subject to stringent regulations.[3][4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyanocyclobutane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Cyanocyclobutane-1-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.